molecular formula C4H6O4 B146916 Ethylene formate CAS No. 629-15-2

Ethylene formate

Cat. No.: B146916
CAS No.: 629-15-2
M. Wt: 118.09 g/mol
InChI Key: IKCQWKJZLSDDSS-UHFFFAOYSA-N
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Description

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyloxyethyl formate
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InChI

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2
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InChI Key

IKCQWKJZLSDDSS-UHFFFAOYSA-N
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Canonical SMILES

C(COC=O)OC=O
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Molecular Formula

C4H6O4
Record name ETHYLENE GLYCOL DIFORMATE
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DSSTOX Substance ID

DTXSID4060866
Record name 1,2-Ethanediol, 1,2-diformate
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Molecular Weight

118.09 g/mol
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Physical Description

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid
Record name ETHYLENE GLYCOL DIFORMATE
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Flash Point

200 °F (NFPA, 2010)
Record name ETHYLENE GLYCOL DIFORMATE
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CAS No.

629-15-2
Record name ETHYLENE GLYCOL DIFORMATE
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Record name Ethylene diformate
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Foundational & Exploratory

Synthesis of Ethyl Formate from Ethanol and Formic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl formate, an ester with the characteristic odor of rum, is a significant chemical intermediate and solvent used in the pharmaceutical, fragrance, and flavor industries. It is synthesized through the esterification of ethanol and formic acid. This guide provides an in-depth technical overview of the synthesis of ethyl formate, focusing on the core chemical principles, experimental methodologies, and process optimization. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of ethyl formate from ethanol and formic acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol. The overall reaction is reversible, necessitating specific strategies to drive the equilibrium toward the formation of the ester product.

The reaction can be summarized as follows:

HCOOH + CH₃CH₂OH ⇌ HCOOCH₂CH₃ + H₂O (Formic Acid + Ethanol ⇌ Ethyl Formate + Water)

The mechanism, in the presence of an acid catalyst (typically concentrated sulfuric acid), proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the formic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.

To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by:

  • Using an excess of one of the reactants (usually the less expensive one, ethanol).

  • Removing water as it is formed, often by azeotropic distillation.

  • Distilling off the ethyl formate as it is formed, as it has the lowest boiling point in the reaction mixture (54 °C).

Quantitative Data Presentation

The yield and conversion of ethyl formate are highly dependent on the reaction conditions and the catalytic system employed. The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Comparison of Different Synthesis Processes and Reported Yields

Process TypeCatalystMolar Ratio (Formic Acid:Ethanol)Temperature (°C)Reported Yield/ConversionReference
Semi-ContinuousSulfuric AcidInitial: 1:2.5 to 1:5, Continuous: 1:1 to 1:1.153.5 - 54.0 (distillation)95.4% Yield
Reactive DistillationNot specified1: (1.2 to 1.5)67 - 7791.65% Conversion
Lab-Scale BatchSulfuric Acid1:1.1>6073% Yield
Lab-Scale BatchSulfuric Acid1.125:152 (initial distillation)Not specified

Table 2: Experimental Conditions from a Detailed Lab-Scale Protocol

ParameterValue
Formic Acid (85%) Volume20 mL (0.45 mol)
Ethanol (95%) Volume25 mL (0.40 mol)
CatalystA few drops of concentrated H₂SO₄
Initial Distillation Temperature~52 °C
Stable Distillation Temperature55 °C

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of ethyl formate.

Protocol 1: Laboratory Scale Batch Synthesis with Fractional Distillation

This protocol is adapted from a standard laboratory procedure for Fischer esterification.

Materials:

  • Formic acid (85%)

  • Ethanol (95%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride or sodium sulfate

  • 250 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, combine 20 mL of 85% formic acid (0.45 mol) and 25 mL of 95% ethanol (0.40 mol).

  • While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Assemble a fractional distillation apparatus with the reaction flask.

  • Heat the mixture with constant stirring. The distillation should commence with the first vapors reaching the top of the column at approximately 52 °C.

  • Continue the distillation, maintaining a stable temperature of around 55 °C at the column head.

  • Collect the distillate, which is crude ethyl formate.

  • Transfer the collected distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any unreacted formic acid and sulfuric acid.

  • Wash the organic layer with water.

  • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.

  • Perform a final simple distillation of the dried product to obtain pure ethyl formate, collecting the fraction boiling at approximately 54 °C.

Protocol 2: Semi-Continuous Production Process

This protocol describes a semi-continuous process designed for higher throughput and yield.

Materials and Equipment:

  • Formic acid (84-85%)

  • Ethanol (92-93%)

  • Sulfuric acid

  • Reaction vessel equipped for reflux and distillation

  • Continuous feeding pumps

Procedure:

  • Initial Charge: Charge the reactor with formic acid and ethanol in a molar ratio of 1:2.5 to 1:5. Add sulfuric acid as the catalyst.

  • Total Reflux: Heat the mixture to reflux to initiate the esterification.

  • Semi-Continuous Operation: Begin the continuous feeding of formic acid and ethanol in a molar ratio of 1:1 to 1:1.1.

  • Product Collection: Simultaneously, distill the ethyl formate from the reaction mixture.

  • Reflux Ratio: Maintain a reflux ratio where 60-65% of the distilled ethyl formate is returned to the reactor, and the remainder is collected as the product.

  • Temperature Control: The temperature at the top of the esterification tower should be maintained at 53.5-54.0 °C.

Visualizations

The following diagrams illustrate the key chemical and process flows in the synthesis of ethyl formate.

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism for Ethyl Formate FormicAcid Formic Acid (HCOOH) ProtonatedFA Protonated Formic Acid FormicAcid->ProtonatedFA + H⁺ Ethanol Ethanol (CH₃CH₂OH) H_plus H⁺ (from Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedFA->TetrahedralInt + Ethanol ProtonatedInt Protonated Intermediate TetrahedralInt->ProtonatedInt Proton Transfer OxoniumIon Oxonium Ion ProtonatedInt->OxoniumIon - H₂O EthylFormate Ethyl Formate (HCOOCH₂CH₃) OxoniumIon->EthylFormate - H⁺ Regen_H_plus H⁺ (Catalyst Regenerated) Water Water (H₂O)

Caption: The reaction mechanism for the acid-catalyzed esterification of formic acid and ethanol.

Experimental_Workflow General Experimental Workflow for Ethyl Formate Synthesis Reactants 1. Mix Reactants (Formic Acid, Ethanol, Catalyst) Reaction 2. Esterification Reaction (Heating/Reflux) Reactants->Reaction Distillation 3. Distillation of Crude Product Reaction->Distillation Washing 4. Washing and Neutralization (e.g., with NaHCO₃ solution) Distillation->Washing Drying 5. Drying of Organic Layer (e.g., with Anhydrous CaCl₂) Washing->Drying Purification 6. Final Purification (Simple Distillation) Drying->Purification FinalProduct Pure Ethyl Formate Purification->FinalProduct

Caption: A typical workflow for the laboratory synthesis and purification of ethyl formate.

Physicochemical properties of Ethylene formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate, also known as ethyl methanoate, is the ester formed from the condensation of ethanol and formic acid.[1] Its molecular formula is C₃H₆O₂.[2] This colorless, volatile liquid possesses a characteristic fruity odor, often described as rum-like, and is partially responsible for the flavor of raspberries.[1][3] It is utilized across various industries as a flavoring agent, a solvent for substances like nitrocellulose, and as a fungicide and larvicide for tobacco, cereals, and dried fruits.[4][5] Due to its volatility and insecticidal properties, it is also considered a promising fumigant alternative to methyl bromide.[6] This document provides a comprehensive overview of the core physicochemical properties of ethyl formate, detailed experimental protocols for their determination, and logical workflows to illustrate key processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of ethyl formate are summarized below. Data has been aggregated from multiple sources to provide a comprehensive profile.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₆O₂[2][4]
Molar Mass 74.08 g/mol [2][4][7]
Appearance Colorless, mobile liquid[4][5][7]
Odor Fruity, rum-like, pungent[1][5][8]
Melting Point -80 °C (-112 °F)[4][7][9]
Boiling Point 52-54 °C (126-129 °F)[2][5][7][9]
Density 0.917 - 0.921 g/cm³ at 20°C[4][5][7]
Refractive Index (n_D²⁰) 1.359 - 1.363[4][5][9]
Vapor Density (air=1) 2.5 - 2.6[9][10]
Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water 9 - 11.8 g/100 mL at ~20°C[1][5][7][10]
Solvent Miscibility Miscible with ethanol, ether, acetone, benzene[1][4][5]
LogP (o/w) 0.23[9][11]

Note: Ethyl formate slowly decomposes in water into formic acid and ethanol.[4][5]

Thermodynamic and Safety Properties
PropertyValueSource(s)
Vapor Pressure 200 - 245 mmHg at 20-25°C[7][9][10]
Flash Point -20 °C (-4 °F) (Closed Cup)[1][4][5]
Autoignition Temperature 440 - 455 °C[11][12]
Explosive Limits in Air 2.7% - 16.5% by volume[8][11]
Latent Heat of Vaporization 4.1 x 10⁵ J/kg[13]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental procedures.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of a liquid's boiling point.[14]

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 110 °C)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamps and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of ethyl formate into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.

  • Apparatus Assembly: Attach the test tube to the thermometer. The base of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (paraffin or food oil is common). Ensure the liquid level in the bath is above the sample level but below the top of the test tube.[15]

  • Observation: Heat the bath slowly and stir to ensure even temperature distribution.[15] Observe the capillary tube. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[16]

  • Measurement: Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.[15][16]

  • Confirmation: Remove the heat source and allow the apparatus to cool. The bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube upon cooling is also the boiling point.[16]

G Workflow: Micro-Boiling Point Determination prep1 Add 0.5 mL Sample to Test Tube prep2 Insert Inverted Capillary Tube prep1->prep2 prep3 Assemble Test Tube & Thermometer prep2->prep3 heat Immerse in Bath & Heat Slowly prep3->heat observe Observe Bubbles from Capillary Tube heat->observe record Record Temperature of Continuous Bubble Stream observe->record confirm Cool & Record Temp. when Liquid Enters Capillary record->confirm Confirmation Step

Caption: Workflow for determining boiling point via the micro-capillary method.

Synthesis of Ethyl Formate (Fischer Esterification)

Ethyl formate is typically synthesized via the acid-catalyzed esterification of formic acid with ethanol.[1][17]

Materials:

  • Concentrated formic acid

  • Anhydrous ethanol

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anhydrous ethanol and concentrated formic acid.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Allow the reaction to reflux for a specified period (e.g., 1-2 hours) to reach equilibrium.

  • Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing cold water. The ethyl formate will form an organic layer.

  • Washing: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize excess acid) and then with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

  • Purification: Decant or filter the dried ester and purify it by distillation, collecting the fraction that boils at 52-54 °C.

G Logical Diagram: Fischer Esterification of Ethyl Formate formic_acid Formic Acid (HCOOH) catalyst H₂SO₄ (catalyst) + Heat (Reflux) formic_acid->catalyst ethanol Ethanol (CH3CH2OH) ethanol->catalyst ethyl_formate Ethyl Formate (HCOOCH2CH3) catalyst->ethyl_formate water Water (H₂O) catalyst->water

Caption: Synthesis of ethyl formate via Fischer esterification.

Purity Analysis by Gas Chromatography/Flame Ionization Detection (GC/FID)

This method is used for the quantitative determination of ethyl formate, often in air samples or as a purity check.[18]

Apparatus & Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., HP-88)[19]

  • Carrier gas (Helium or Hydrogen preferred over Nitrogen for better separation)[19]

  • Sample collection medium (e.g., charcoal sorbent tubes)[18]

  • Desorption solvent (e.g., carbon disulfide)[18]

  • Gas-tight syringe for injection

Procedure:

  • Sample Preparation: If analyzing an air sample, draw a known volume of air through a charcoal sorbent tube. Desorb the ethyl formate from the charcoal using 1 mL of carbon disulfide. For liquid purity analysis, prepare a dilute solution of the ethyl formate sample in a suitable solvent.

  • Instrument Setup: Set the GC parameters. This includes:

    • Inlet Temperature: e.g., 100-140 °C[19]

    • Oven Temperature Program: A temperature ramp may be needed to separate ethyl formate from impurities or the solvent. A starting temperature of 35-40 °C is common.[19]

    • Carrier Gas Flow Rate: Set to an optimal rate for the column and carrier gas used (e.g., ~1.5 mL/min).[19]

    • Detector Temperature: Ensure the FID temperature is high enough to prevent condensation (e.g., 250 °C).

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The sample components travel through the column at different rates. The FID generates a signal as each organic component elutes. This data is recorded by chromatography software.

  • Analysis: Identify the ethyl formate peak based on its retention time, which should be determined by running a pure standard under the same conditions. The area of the peak is proportional to the concentration of ethyl formate in the sample.[20]

G Workflow: GC/FID Analysis of Ethyl Formate start Sample Preparation (e.g., Dilution in Solvent) inject Inject Sample into GC start->inject separate Separation in GC Column inject->separate detect Detection by FID separate->detect process Data Acquisition & Peak Integration detect->process quantify Quantification vs. Standard process->quantify

Caption: General workflow for the analysis of ethyl formate using GC/FID.

Reactivity and Stability

  • Hydrolysis: Ethyl formate is unstable in water, gradually hydrolyzing to form formic acid and ethanol.[5][8] This process is accelerated by acids and bases.

  • Flammability: The compound is highly flammable, with a low flash point and wide explosive limits, posing a significant fire hazard.[5][21] Vapors are heavier than air and can travel along the ground to a distant ignition source.[8][11]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and nitrates.[5] Reactions with these materials can be vigorous and exothermic.

Safety Profile

  • Hazards: Ethyl formate is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause respiratory irritation.[21][22][23]

  • Handling: Use in a well-ventilated area and keep away from all sources of ignition.[21] Proper personal protective equipment (gloves, safety glasses) should be worn.[23] Containers should be kept tightly closed in a cool, dry place.[5]

References

Spectroscopic Analysis of Ethyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethyl formate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl formate (CAS: 109-94-4), a colorless liquid with a characteristic fruity odor.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The data presented here was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data for Ethyl Formate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.02 - 8.05Singlet1HFormyl proton (H-C=O)
4.17 - 4.26Quartet2HMethylene protons (-O-CH₂-)
1.29 - 1.37Triplet3HMethyl protons (-CH₃)

Source: Data compiled from various spectroscopic databases.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Formate in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
161.43Carbonyl carbon (C=O)
60.10Methylene carbon (-O-CH₂-)
14.20Methyl carbon (-CH₃)

Source: Data compiled from various spectroscopic databases.[3][4][5]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Formate

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2975 - 2860C-H stretchAlkyl
1750 - 1735C=O stretchEster
1200 - 1180C-O stretchEster

Source: Data compiled from various spectroscopic databases.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like ethyl formate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of ethyl formate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), inside an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.0 ppm.[4]

  • Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition: The sample is subjected to a strong magnetic field and pulsed with radiofrequency waves. The resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID signal is converted into a spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like ethyl formate, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The salt plates with the sample are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates or the ATR crystal is typically run first.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.

  • Data Processing: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution ThinFilm Preparation of Thin Film (for IR) Sample->ThinFilm NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer ThinFilm->IR_Spec FT Fourier Transform NMR_Spec->FT BG_Subtraction Background Subtraction IR_Spec->BG_Subtraction Correction Baseline & Phase Correction FT->Correction NMR_Spectrum Final NMR Spectrum Correction->NMR_Spectrum IR_Spectrum Final IR Spectrum BG_Subtraction->IR_Spectrum Interpretation Structural Interpretation NMR_Spectrum->Interpretation IR_Spectrum->Interpretation

References

An In-depth Technical Guide to Ethyl Formate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl formate, also known as ethyl methanoate, is an ester derived from formic acid and ethanol.[1][2] It is a colorless, volatile liquid recognized by its characteristic fruity, rum-like odor and is naturally present in various fruits, plant oils, and juices.[1][2] In industrial applications, it serves as a solvent for materials like cellulose nitrate and acetate.[1] For professionals in research and drug development, ethyl formate is a significant intermediate in the synthesis of key pharmaceutical compounds, including nucleobases such as uracil, cytosine, and thymine, which are fundamental components of antiviral and anticancer drugs.[3] It is also explored as a less toxic solvent alternative in the fabrication of drug delivery systems like poly-D,L-lactide-co-glycolide (PLGA) microspheres.[4]

Chemical Identifiers and Properties

Ethyl formate is identified by the CAS number 109-94-4.[5][6][7] Its chemical structure and various physicochemical properties are summarized below.

Table 1: Physicochemical and Safety Data for Ethyl Formate

PropertyValueSource(s)
Identifiers
CAS Number109-94-4[5][6][7]
Molecular FormulaC₃H₆O₂[5][6][7][8]
Linear FormulaHCOOC₂H₅
Molecular Weight74.08 g/mol [7]
IUPAC NameEthyl formate[6]
SynonymsEthyl methanoate, Formic acid ethyl ester, Formic ether[5][6][8]
InChI KeyWBJINCZRORDGAQ-UHFFFAOYSA-N[1][8]
SMILESCCOC=O[1][6]
Physical Properties
AppearanceClear, colorless liquid[5][6]
OdorFruity, rum-like, pungent[1][2][6]
Density0.917 g/cm³ (at 20 °C)[1][9]
Melting Point-80 °C[1][9]
Boiling Point52-54 °C[1][2][9]
Solubility in Water9 g/100 mL (at 18 °C); 11.8 g/100 mL[1][2]
Vapor Pressure200 mmHg (at 20 °C)[1]
Refractive Indexn20/D 1.359[2]
Safety and Hazards
Flash Point-20 °C (-4 °F)[1]
Explosive Limits2.8% - 16.0%[1]
Autoignition Temp.851 °F (455 °C)
Hazard StatementsHighly flammable liquid and vapor; Harmful if swallowed or inhaled; Causes serious eye irritation; May cause respiratory irritation.
UN Number1190[1][6][7]
Molecular Structure

The molecular structure of ethyl formate consists of an ethyl group attached to the carboxylate group of a formate ion.

Caption: Molecular structure of ethyl formate (HCOOC₂H₅).

Experimental Protocols

Synthesis of Ethyl Formate via Fischer Esterification

This protocol describes the synthesis of ethyl formate from formic acid and ethanol using sulfuric acid as a catalyst, a classic example of Fischer esterification. The reaction is driven to completion by distilling off the low-boiling point product.

Materials:

  • 85% Formic Acid (0.45 mol, 20 mL)

  • 95% Ethanol (0.40 mol, 25 mL)

  • Concentrated (98%) Sulfuric Acid (catalyst, a few drops)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride or Magnesium Sulfate

Equipment:

  • 250 mL Reaction Flask

  • Fractional Distillation Apparatus

  • Heating Mantle with Magnetic Stirrer

  • Separatory Funnel

  • Simple Distillation Apparatus

Procedure:

  • Reaction Setup: In a 250 mL reaction flask, combine 20 mL of 85% formic acid and 25 mL of 95% ethanol. While stirring, cautiously add a few drops of concentrated sulfuric acid.

  • Esterification and Distillation: Assemble a fractional distillation apparatus connected to the reaction flask. Heat the mixture with constant stirring. The ethyl formate product, having the lowest boiling point (54°C) in the mixture, will distill over first. Collect the distillate that comes over at approximately 52-54°C.[2]

  • Purification (Washing): Transfer the collected distillate to a separatory funnel. Wash the crude product first with water and then with a saturated sodium bicarbonate solution to neutralize and remove any unreacted formic acid and sulfuric acid.[10] Traces of ethanol can also be removed during the water wash.

  • Drying: Separate the organic layer (ethyl formate) and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[10]

  • Final Distillation: Perform a final simple distillation of the dried product. Collect the pure ethyl formate fraction boiling at 53-54°C.[10]

fischer_esterification_workflow cluster_reaction Reaction cluster_purification Purification reactants Mix Formic Acid, Ethanol, and H₂SO₄ distill Heat and Collect Distillate (~54°C) reactants->distill Esterification wash Wash with H₂O and NaHCO₃ Solution distill->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry final_distill Final Distillation (53-54°C) dry->final_distill

Caption: Workflow for the synthesis and purification of ethyl formate.

Preparation of PLGA Microspheres using an Ethyl Formate-Based Emulsion Process

This protocol outlines a method for fabricating Poly(D,L-lactide-co-glycolide) (PLGA) microspheres using ethyl formate as a less toxic alternative to methylene chloride.[4] This is particularly relevant for drug delivery applications.

Materials:

  • PLGA (Poly-D,L-lactide-co-glycolide)

  • Progesterone (or other model drug)

  • Ethyl Formate

  • 1% Polyvinyl Alcohol (PVA) aqueous solution

  • Deionized Water

Equipment:

  • Homogenizer or high-speed stirrer

  • Beakers

  • Evaporation setup (e.g., rotary evaporator or magnetic stirrer in a fume hood)

  • Microscopy equipment for characterization

Procedure:

  • Preparation of Dispersed Phase: Dissolve PLGA and the model drug (e.g., progesterone) in ethyl formate to create the polymeric dispersed phase.

  • Emulsification: Add the polymeric dispersed phase to a 1% polyvinyl alcohol (PVA) aqueous solution. A typical volume ratio is 8:20 (ethyl formate phase to aqueous phase).[4] Emulsify the mixture using a homogenizer to form microdroplets.

  • Microsphere Hardening (Solvent Evaporation): Stir the emulsion continuously to allow the ethyl formate to evaporate. Due to its high volatility (2.1 times faster evaporation rate than methylene chloride), this step is relatively short.[4]

  • Microsphere Hardening (Solvent Quenching - Alternative): Alternatively, harden the microspheres by adding a larger volume of water (e.g., 80 mL) to the emulsion.[4] This extracts the water-miscible ethyl formate from the droplets into the aqueous phase, causing the polymer to precipitate and form solid microspheres.[4] The timing of this quenching step can influence the final size and aggregation of the microspheres.[4]

  • Collection and Drying: Collect the hardened microspheres by filtration or centrifugation, wash with deionized water to remove residual PVA, and dry them (e.g., by lyophilization or air drying).

  • Characterization: Analyze the resulting microspheres for size distribution, surface morphology (e.g., via SEM), and drug encapsulation efficiency. The process has been shown to achieve high encapsulation efficiency, around 95.2% for progesterone.[4]

plga_microsphere_workflow cluster_hardening Hardening Methods start Dissolve PLGA + Drug in Ethyl Formate emulsify Emulsify in 1% PVA Solution start->emulsify evaporation Solvent Evaporation emulsify->evaporation quenching Solvent Quenching (Add Water) emulsify->quenching collect Collect, Wash, and Dry Microspheres evaporation->collect quenching->collect end_product PLGA Microspheres collect->end_product

Caption: Process for fabricating PLGA microspheres using ethyl formate.

References

An In-depth Technical Guide to the Solubility of Ethylene Formate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of key compounds associated with the term "ethylene formate." Due to ambiguity in the common nomenclature, this guide addresses both ethylene glycol diformate and ethylene carbonate, providing solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and experimental workflows.

Physicochemical Properties and Solubility Data

The term "this compound" can be ambiguous. It is most accurately associated with ethylene glycol diformate . However, it is sometimes used incorrectly to refer to ethylene carbonate . This guide will cover both compounds to ensure clarity and comprehensive coverage.

Ethylene Glycol Diformate

Ethylene glycol diformate (1,2-diformyloxyethane) is the diester of ethylene glycol and formic acid.

Table 1: Physicochemical Properties of Ethylene Glycol Diformate

PropertyValueReference
Synonyms 1,2-Ethanediol diformate, Glycol diformate
CAS Number 629-15-2
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
Appearance Water-white liquid[1]
Density 1.226 g/mL at 20 °C[1]
Boiling Point 174-178 °C[1]
Flash Point 200 °F (93.3 °C)
Hydrolysis Slowly hydrolyzes in water to form ethylene glycol and formic acid.[1]

Table 2: Solubility of Ethylene Glycol Diformate

SolventQualitative SolubilityQuantitative SolubilityTemperatureReference
Water Soluble / MiscibleData not availableAmbient[1][2]
Ethanol SolubleData not availableAmbient[1]
Ether SolubleData not availableAmbient[1]
Organic Solvents (General) MiscibleData not availableAmbient[2]
Ethylene Carbonate

Ethylene carbonate (1,3-dioxolan-2-one) is a cyclic carbonate ester of ethylene glycol.

Table 3: Physicochemical Properties of Ethylene Carbonate

PropertyValueReference
Synonyms 1,3-Dioxolan-2-one, Glycol carbonate[3]
CAS Number 96-49-1[4]
Molecular Formula C₃H₄O₃[4]
Molecular Weight 88.06 g/mol [4]
Appearance Colorless/white solid at room temperature[4]
Density 1.321 g/cm³ (solid)[4]
Melting Point 34-37 °C[4]
Boiling Point 243-248 °C[4][5]
Hydrolysis Hydrolyzes to ethylene glycol, accelerated by acids, bases, and certain salts.[1][3]

Table 4: Solubility of Ethylene Carbonate

SolventQualitative SolubilityQuantitative SolubilityTemperature (°C)Reference
Water Soluble214 g/LNot Specified
Miscible (at 40%)Not Specified[1][3]
Ethanol Soluble / MiscibleHomogeneous solution> Liquidus line[1][6]
Ethyl Acetate Soluble / Miscible (at 40%)Data not availableNot Specified[1][3]
Benzene Soluble / Miscible (at 40%)Data not availableNot Specified[1][3]
Chloroform Soluble / Miscible (at 40%)Data not availableNot Specified[1][3]
Ether SolubleData not availableNot Specified[1][3]
n-Butanol SolubleData not availableNot Specified[1][3]
Carbon Tetrachloride SolubleData not availableNot Specified[1][3]
Acetone SolubleData not availableNot Specified[5]
Toluene SolubleData not availableNot Specified[5]
Gasoline InsolubleData not availableNot Specified[1][3]
Turpentine Oil InsolubleData not availableNot Specified[1][3]
Supercritical Carbon Dioxide Soluble0.24 to 8.35 g/kg CO₂ (80-160 bar)40 and 60[7][8]

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility.[9]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • Test compound (solute)

  • Solvent of interest

  • Glass flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation:

    • Add an excess amount of the solid test compound to a flask. A five-fold excess of the estimated required amount to achieve saturation is recommended to ensure that solid material remains at equilibrium.[10]

    • Add a known volume of the solvent to the flask.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[11]

    • Allow the mixture to shake for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • After equilibration, remove the flask from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge an aliquot of the suspension at high speed.

      • Filtration: Filter an aliquot of the suspension using a syringe filter. The filter material should be compatible with the solvent and not adsorb the solute.

  • Analysis:

    • Immediately after separation, dilute the clear supernatant or filtrate with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the solute in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). A calibration curve prepared with known concentrations of the test compound should be used for accurate quantification.[12]

    • For aqueous solutions, measure the pH of the saturated solution at the test temperature.[9]

  • Reporting:

    • Report the solubility as the mean of at least three replicate experiments, along with the standard deviation.

    • Specify the temperature, pH (for aqueous solutions), and the analytical method used.

Mandatory Visualizations

Chemical Synthesis and Hydrolysis Pathways

The following diagrams illustrate the synthesis and hydrolysis reactions for ethylene glycol diformate and ethylene carbonate.

G Synthesis of Ethylene Glycol Diformate cluster_conditions Reaction Conditions EthyleneGlycol Ethylene Glycol EGD Ethylene Glycol Diformate EthyleneGlycol->EGD + 2 FormicAcid Formic Acid FormicAcid->EGD Water Water EGD->Water + 2 AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Heat Heat WaterRemoval Water Removal (e.g., Dean-Stark)

Caption: Synthesis of Ethylene Glycol Diformate.

G Hydrolysis of Ethylene Glycol Diformate cluster_conditions Conditions EGD Ethylene Glycol Diformate EthyleneGlycol Ethylene Glycol EGD->EthyleneGlycol Water Water Water->EthyleneGlycol + 2 FormicAcid Formic Acid EthyleneGlycol->FormicAcid + 2 AcidBase Acid or Base Catalyst G Synthesis of Ethylene Carbonate cluster_conditions Reaction Conditions EthyleneOxide Ethylene Oxide EC Ethylene Carbonate EthyleneOxide->EC CO2 Carbon Dioxide CO2->EC Catalyst Catalyst HeatPressure Heat & Pressure G Hydrolysis of Ethylene Carbonate cluster_conditions Conditions EC Ethylene Carbonate EthyleneGlycol Ethylene Glycol EC->EthyleneGlycol Water Water Water->EthyleneGlycol CO2 Carbon Dioxide EthyleneGlycol->CO2 Heat Heat (>125 °C) AcidBase Acid or Base Catalyst G Workflow for Shake-Flask Solubility Determination Start Start AddSolute Add excess solid solute to flask Start->AddSolute AddSolvent Add known volume of solvent AddSolute->AddSolvent Equilibrate Equilibrate on shaker (24-72h at constant T) AddSolvent->Equilibrate Separate Separate solid and liquid phases (centrifuge/filter) Equilibrate->Separate Dilute Dilute supernatant/filtrate Separate->Dilute Analyze Analyze concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

References

Thermodynamic Properties of Ethyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate (C₃H₆O₂), also known as ethyl methanoate, is an ester with a characteristic rum-like odor, naturally occurring in some fruits and plant oils.[1] Beyond its use as a flavoring agent, it serves as a solvent for various polymers like cellulose nitrate and acetate.[2][3] In scientific research and pharmaceutical development, a thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, and safety assessments. This guide provides a comprehensive overview of the key thermodynamic data for ethyl formate, details the experimental methodologies used to obtain this data, and illustrates fundamental thermodynamic relationships.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic properties of ethyl formate, compiled from various reputable sources.

Table 1: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

PropertyValue (kJ/mol)PhaseReference(s)
Standard Enthalpy of Formation-374.6 ± 1.4Gas[4]
Standard Enthalpy of Formation-361.7Gas[5]
Standard Enthalpy of Formation-398Gas[5]
Table 2: Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius. The data below is for the liquid phase at constant pressure.

Heat Capacity (J/mol·K)Temperature (K)Reference(s)
144.3298.15[6]
158.2290[6]
148.1294.7[6]

The CAMEO Chemicals database also provides liquid heat capacity data in British thermal units per pound-degree Fahrenheit at various temperatures.[7]

Table 3: Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Vapor PressureTemperature (°C)Reference(s)
200 mmHg20[1][8]
261.2 hPa20[9]
3.79 psi20
15.16 psi55
Table 4: Phase Change and Other Properties

This table includes data on phase transitions and other relevant physical properties.

PropertyValueReference(s)
Boiling Point54.0 °C (327.1 K)[1]
Melting Point-80 °C (193 K)[1]
Enthalpy of Vaporization32.5 kJ/mol[5]
Standard Entropy of Reaction129 J/mol·K[10]

Experimental Protocols

The determination of thermodynamic properties such as heat capacity relies on precise calorimetric measurements. While the full experimental details from the original publications are extensive, this section outlines a representative methodology for determining the heat capacity of a liquid like ethyl formate.

Calorimetric Measurement of Liquid Heat Capacity

The heat capacity of liquid ethyl formate can be determined using a vacuum-jacketed glass calorimeter.[11] This method involves the following general steps:

  • Sample Preparation: A high-purity sample of ethyl formate (typically >99%) is obtained.[11] Less pure samples would require fractional distillation to achieve the desired purity.[11]

  • Calorimeter Setup: A known volume (e.g., 10 cm³) of the purified ethyl formate is placed in a vacuum-jacketed glass calorimeter.[11] The calorimeter is equipped with a thermistor for precise temperature measurement, a heating element, and a stirring mechanism to ensure uniform temperature distribution.[11] The entire setup is immersed in a constant-temperature water bath to maintain a stable initial temperature (e.g., 298.15 ± 0.002 K).[11]

  • Heating and Data Acquisition: A constant current is passed through the heating element for a defined period (e.g., 60 seconds) to introduce a known amount of heat into the sample.[11] The temperature change of the liquid is continuously monitored and recorded using the thermistor, which is part of a Wheatstone bridge circuit for high sensitivity.[11] Measurements are typically made over small temperature increments (e.g., 0.07 K).[11]

  • Calculation: The heat capacity of the liquid is calculated from the measured temperature change, the amount of heat supplied, and the known heat capacity of the calorimeter itself.[11] The heat capacity of the calorimeter is determined separately through calibration experiments.[11] The final reported value is often the mean of multiple heating curves to ensure accuracy.[11]

Mandatory Visualization

The following diagram illustrates the fundamental relationship between key thermodynamic properties.

G_H_S_Relationship G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) sub - H->sub S Entropy (ΔS) mul × S->mul T Temperature (T) T->mul sub->G ΔG = ΔH - TΔS mul->sub

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

This guide provides a foundational understanding of the thermodynamic properties of ethyl formate for scientific and industrial applications. For more detailed data and specific experimental conditions, consulting the primary literature cited is recommended.

References

Ethylene formate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethylene Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl methanoate, is a volatile ester recognized by its characteristic rum-like, fruity odor.[1][2] It serves various roles in industrial and research settings, including as a solvent for cellulose acetate and nitrocellulose, a fumigant for cereals and tobacco, and as an intermediate in pharmaceutical synthesis for compounds like uracil, cytosine, and thymine.[3] Given its high flammability and potential health hazards, a comprehensive understanding of its safety profile and handling precautions is critical for professionals in laboratory and drug development environments. This guide provides an in-depth overview of the safety data for this compound, outlining essential handling protocols to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor.[4][5] Acute health effects include being harmful if swallowed or inhaled, causing serious eye irritation, and potentially causing respiratory irritation.[4][6]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[4][5]

  • H302 + H332: Harmful if swallowed or if inhaled.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative safety and property data for this compound.

Table 1: Physical and Chemical Properties

Property Value Reference(s)
Molecular Formula C₃H₆O₂ / HCOOC₂H₅ [1][2][7]
Molecular Weight 74.08 g/mol [1][8]
Appearance Clear, colorless liquid [1][3]
Odor Pleasant, fruity, rum-like [1][2][9]
Boiling Point 52-54 °C (125.6-129.2 °F) [3][10]
Melting Point -80 °C (-112 °F) [3][10]
Flash Point -20 °C (-4 °F) (Closed Cup) [10][11]
Vapor Pressure 200 mmHg at 20 °C [1][12]
Density 0.917 - 0.921 g/mL at 20 °C [3][9]

| Solubility in Water | Slightly soluble; decomposes slowly |[9][13] |

Table 2: Toxicological Data

Endpoint Value Species Reference(s)
LD50 Oral 1850 mg/kg Rat [7][10]
LD50 Dermal >5000 mg/kg Rabbit [10]
Acute Inhalation 5 of 6 rats died after 4-hr exposure to 8,000 ppm Rat [14]
Human Health Effects Slight eye and nasal irritation at 330 ppm Human [14][15]

| Primary Hazards | Eye irritation, respiratory irritation, central nervous system depression at high concentrations.[7][11] | N/A |[7][11][16] |

Table 3: Workplace Exposure Limits

Organization Limit Type Value Reference(s)
OSHA PEL (TWA) 100 ppm (300 mg/m³) [14]
NIOSH REL (TWA) 100 ppm (300 mg/m³) [14]
ACGIH TLV (TWA) 100 ppm (303 mg/m³) [14]
ACGIH TLV (STEL) 100 ppm [11]

| NIOSH | IDLH | 1,500 ppm |[7][14] |

Table 4: Fire and Explosion Hazards

Hazard Data Reference(s)
Flammability Highly Flammable Liquid (Category 2) [4]
Lower Explosive Limit (LEL) 2.7% [10]
Upper Explosive Limit (UEL) 16.5% [10]
Special Hazards Vapor is heavier than air and may travel to an ignition source and flash back.[7][16] Containers may explode in fire.[7] [7][16]
Suitable Extinguishers Dry chemical, alcohol-resistant foam, carbon dioxide, water spray. [4][7][16]

| Unsuitable Extinguishers | Heavy water stream. |[8] |

Experimental Protocols and Handling Precautions

Adherence to strict protocols is mandatory when handling this compound to mitigate risks.

Safe Handling and Storage

Engineering Controls:

  • Operations should be conducted in a well-ventilated area, preferably within an enclosure or using local exhaust ventilation at the site of chemical release.[17]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[11][18]

Procedural Controls:

  • Ignition Sources: Prohibit all sources of ignition, including smoking, open flames, sparks, and hot surfaces, in areas where this compound is used or stored.[12][18]

  • Static Electricity: Take measures to prevent the buildup of electrostatic charge. Metal containers used for transfer should be grounded and bonded.[5][12]

  • Tools: Use only non-sparking tools, especially when opening and closing containers.[12]

  • Personal Habits: Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly before breaks and at the end of the workday.[4]

Storage:

  • Store in a cool, dry, and well-ventilated, fireproof area.[4][11]

  • Keep containers tightly closed and sealed until use. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Store away from incompatible materials such as strong oxidants, strong acids, strong bases, and nitrates.[9][11][13]

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 vent Ensure Proper Ventilation (Fume Hood / Local Exhaust) ppe->vent Step 2 ground Ground and Bond Containers vent->ground Step 3 handle Handling Operation (Dispense / Use Reagent) ground->handle Step 4 storage Securely Store Reagent (Tightly Closed, Cool Area) handle->storage Step 5 cleanup Clean Work Area storage->cleanup Step 6 wash Wash Hands Thoroughly cleanup->wash Step 7

A typical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Handle with solvent-resistant gloves (inspect before use). Wear a protective suit, such as flame-retardant, antistatic clothing.[4][17]

  • Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary (e.g., in case of inadequate ventilation), use appropriate respirator cartridges (Type AXBEK for organic vapors) or a full-face supplied-air respirator.[4]

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

  • Eliminate Ignition Sources: Immediately remove all sparks, flames, and heat sources from the area.[11][16]

  • Evacuate Personnel: Evacuate unnecessary personnel from the danger area.[7][16]

  • Ensure Ventilation: Provide adequate ventilation to the spill area.

  • Don PPE: Responders must wear appropriate personal protective equipment, including respiratory protection.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[4][19]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or diatomaceous earth.[8][16] Collect the absorbed material using clean, non-sparking tools and place it into a suitable, sealed container for disposal.[8][13]

Spill_Response spill Spill Occurs ignition Remove Ignition Sources spill->ignition evacuate Evacuate Area spill->evacuate ppe Wear Full PPE spill->ppe contain Contain Spill (Use inert absorbent) ignition->contain evacuate->contain ppe->contain collect Collect Waste (Non-sparking tools) contain->collect dispose Dispose as Hazardous Waste collect->dispose

Logical relationship diagram for an this compound spill response.

First Aid Protocols

Immediate and appropriate first aid is crucial following any exposure to this compound.

  • General Advice: Move the victim from the exposure area. Show the Safety Data Sheet to the attending medical professional.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[11][16]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]

First_Aid_Pathway cluster_exposure Exposure Route cluster_action Immediate First Aid Action cluster_medical Medical Attention inhalation Inhalation fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration inhalation->fresh_air skin Skin Contact remove_clothing Remove Contaminated Clothing Wash Skin with Water skin->remove_clothing eye Eye Contact rinse_eyes Rinse with Water (15+ min) Remove Contact Lenses eye->rinse_eyes ingestion Ingestion rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Signaling pathway for first aid response to this compound exposure.

Disposal Considerations

This compound and its contaminated absorbents must be treated as hazardous waste. Disposal should be carried out by a licensed disposal company.[4] It can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4] Dispose of the container and unused contents in accordance with federal, state, and local requirements.

References

Technical Guide: Discovery and Analysis of Ethyl Formate in Sagittarius B2(N)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the first detection of ethyl formate (C₂H₅OCHO) in the Sagittarius B2(N) hot molecular core. It details the observational methodologies, presents key quantitative data, and illustrates the proposed chemical formation pathways. The discovery of this complex ester in the interstellar medium has significant implications for our understanding of prebiotic chemistry in star-forming regions.

Introduction

The giant molecular cloud Sagittarius B2 (Sgr B2), located near the Galactic Center, is a prolific source for the discovery of complex organic molecules (COMs).[1][2] These molecules are of significant interest as they represent steps toward the chemical complexity required for life. In 2009, a team of researchers reported the first successful interstellar detection of ethyl formate (C₂H₅OCHO) in the Sgr B2(N) region, a hot core within the cloud.[1][3] This discovery, along with the simultaneous detection of n-propyl cyanide, pushed the boundaries of known interstellar chemistry, suggesting that even more complex organic species may be present in such environments.[1][3] Ethyl formate, an ester, is notable for being a precursor to amino acids and is responsible for the characteristic flavor of raspberries.[2][4]

Quantitative Data Summary

The detection and analysis of ethyl formate in Sagittarius B2(N) yielded several key physical and chemical parameters. These findings were derived from modeling the observed spectral lines under the assumption of Local Thermodynamical Equilibrium (LTE).[3][5] The data is summarized in the table below for clarity and comparison.

ParameterValueSource
Molecule Ethyl Formate (C₂H₅OCHO)Sgr B2(N)
Column Density 5.4 x 10¹⁶ cm⁻²[3][5]
Excitation Temperature 100 K[3][5]
Linewidth (FWHM) 7 km s⁻¹[3][5]
Abundance relative to H₂ 3.6 x 10⁻⁹[5]
Assumed Source Size 3"[3][5]
Column Density Ratio 0.8 / 15 / 1 (t-HCOOH / CH₃OCHO / C₂H₅OCHO)[3][5]

Experimental Protocols

The detection of ethyl formate was the result of a comprehensive spectral line survey targeting the hot cores Sgr B2(N) and Sgr B2(M).[1][3][5]

3.1. Observational Setup

  • Telescope: The observations were conducted using the IRAM 30 m telescope located at Pico Veleta, Spain.[1][3][5]

  • Spectral Survey: A complete line survey was performed in the 3 mm atmospheric window.[1][3][5] This was supplemented by partial surveys in the 2 mm and 1.3 mm windows to cover a broad range of molecular transitions.[1][3][5]

  • Target: The survey focused on the Sgr B2(N) hot core, a region known for its rich and complex chemistry.[2][3]

3.2. Data Analysis and Molecule Identification

  • Analysis Method: The spectral data was analyzed under the Local Thermodynamical Equilibrium (LTE) approximation.[3][5] This model assumes a uniform excitation temperature for the molecules within the observed region.

  • Modeling: A key aspect of the methodology was the simultaneous modeling of the emission from all known molecules.[3][5] This comprehensive approach allowed the team to create a synthetic spectrum, which, when subtracted from the observed data, helped to reveal the weaker spectral lines of less abundant, more complex molecules like ethyl formate.

  • Identification: The identification of ethyl formate was confirmed by matching its spectral features at predicted frequencies.[3][5] The intensities of these lines were found to be consistent with a single, unique rotation temperature, strengthening the identification.[3][5] Out of 711 predicted transitions for the anti-conformer of ethyl formate, 46 were identified as being relatively free of contamination from other molecular lines and were used for the final analysis.[3]

The workflow for the detection and analysis is visualized in the diagram below.

G Experimental Workflow for Ethyl Formate Detection cluster_obs Observations cluster_analysis Data Analysis cluster_id Identification obs Spectral Line Survey (IRAM 30m Telescope) freq 3mm, 2mm, 1.3mm Bands obs->freq raw_spec Observed Spectrum of Sgr B2(N) freq->raw_spec lte_model LTE Modeling of Known Molecules raw_spec->lte_model subtract Subtract Synthetic from Observed raw_spec->subtract synth_spec Generate Synthetic Spectrum lte_model->synth_spec synth_spec->subtract residual Residual Spectrum subtract->residual match Match Predictions to Residual Spectrum residual->match predict Predict Ethyl Formate Transitions predict->match confirm Confirmation (46 Transitions Detected) match->confirm

Caption: Workflow from observation to final confirmation of ethyl formate.

Proposed Formation Pathways

The abundance of ethyl formate in Sgr B2(N) cannot be explained by gas-phase chemistry alone. Chemical modeling suggests that it is primarily formed on the surfaces of interstellar dust grains.[1][3][5] The leading hypothesis involves the addition of radicals to precursor molecules that are frozen onto these icy grain mantles.

The two primary proposed formation routes are:

  • From Methyl Formate: A methyl radical (CH₃) is added to functional-group radicals derived from the photodissociation of methyl formate (CH₃OCHO).[1][3][5]

  • From Ethanol: An alternative, though potentially less significant, pathway may involve ethanol (C₂H₅OH) as a precursor.[1][3][5]

These grain-surface reactions are followed by the sublimation of the newly formed ethyl formate into the gas phase, where it is detected by radio telescopes. The diagram below illustrates these proposed chemical pathways.

G Proposed Grain-Surface Formation of Ethyl Formate cluster_grain On Icy Dust Grain Surface cluster_gas Gas Phase MF Methyl Formate (CH3OCHO) Rad1 CH2OCHO Radical MF->Rad1 Cosmic Ray Photodissociation Eth Ethanol (C2H5OH) Rad2 C2H5O Radical Eth->Rad2 Cosmic Ray Photodissociation EF Ethyl Formate (C2H5OCHO) Rad1->EF Rad2->EF Alternative Pathway CH3 Methyl Radical (CH3) CH3->EF EF_gas Gaseous Ethyl Formate (Detected) EF->EF_gas Sublimation

Caption: Key formation pathways for ethyl formate on interstellar dust grains.

Conclusion and Implications

The confirmed presence of ethyl formate in Sagittarius B2(N) is a significant milestone in astrochemistry. It demonstrates that the chemical processes in star-forming regions are capable of synthesizing relatively large and complex esters.[1][3] The derived abundance and its ratio to related molecules like methyl formate provide crucial constraints for chemical models that aim to simulate the evolution of molecular complexity from simple atoms to prebiotic species.[3][5] This discovery reinforces the hypothesis that the necessary ingredients for life may be seeded in planetary systems during their formation, originating from the rich chemical reservoirs of their parent molecular clouds.

References

The Natural Occurrence of Ethylene Formate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene formate is a volatile organic compound that contributes to the characteristic aroma of various fruits. Its presence is a result of the complex biochemical processes that occur during fruit ripening. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its biosynthesis, methods for its detection and quantification, and a summary of reported quantitative data. This information is of significant value to researchers in the fields of food science, plant biochemistry, and natural product chemistry, as well as to professionals in the drug development sector exploring natural compounds for various applications.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound can vary significantly depending on the type of fruit, its cultivar, ripeness, and post-harvest handling. While its presence has been reported in a variety of fruits, precise quantitative data in untreated fruits is limited in publicly available scientific literature. The following table summarizes the available quantitative data for the natural occurrence of this compound. It is important to note that much of the available literature focuses on the application of this compound as a post-harvest fumigant, and data on its natural levels is sparse.

FruitCultivar(s)Concentration Range (mg/kg)Reference(s)
Apple (Malus domestica)Not specified0.05 - 0.2[1]
Raspberry (Rubus idaeus)Not specifiedData not available in cited literature[2][3][4][5]
Strawberry (Fragaria × ananassa)Not specifiedData not available in cited literature[6][7][8][9][10]
Pear (Pyrus)Not specifiedData not available in cited literature
Orange (Citrus sinensis)Not specifiedData not available in cited literature[11][12][13]
Apricot (Prunus armeniaca)Not specifiedData not available in cited literature[14]
Plum (Prunus domestica)Not specifiedData not available in cited literature[8][15][16]

Biosynthesis of this compound in Fruits

The formation of volatile esters, including this compound, is a key aspect of fruit aroma development. The biosynthesis is a multi-step process involving precursors from fatty acid and amino acid metabolism. The final and crucial step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Signaling Pathway for Ester Biosynthesis

The general pathway for the biosynthesis of volatile esters in fruits is depicted below. This pathway illustrates the generation of the necessary precursors—alcohols and acyl-CoAs—and their subsequent condensation to form esters.

Ester_Biosynthesis cluster_formate This compound Formation Fatty_Acids Fatty_Acids Beta_Oxidation Beta_Oxidation Fatty_Acids->Beta_Oxidation Amino_Acids Amino_Acids Amino_Acid_Catabolism Amino_Acid_Catabolism Amino_Acids->Amino_Acid_Catabolism Lipoxygenase_Pathway Lipoxygenase_Pathway Alcohols Alcohols Lipoxygenase_Pathway->Alcohols Acyl_CoAs Acyl_CoAs Beta_Oxidation->Acyl_CoAs Amino_Acid_Catabolism->Alcohols Amino_Acid_Catabolism->Acyl_CoAs Alcohol_Acyltransferase Alcohol_Acyltransferase Alcohols->Alcohol_Acyltransferase Ethanol Ethanol Acyl_CoAs->Alcohol_Acyltransferase Formyl_CoA Formyl_CoA Volatile_Esters Volatile_Esters Alcohol_Acyltransferase->Volatile_Esters AAT Ethylene_Formate Ethylene_Formate AAT_Formate Alcohol Acyltransferase Ethanol->AAT_Formate Formyl_CoA->AAT_Formate AAT_Formate->Ethylene_Formate

General biosynthetic pathway of volatile esters in fruits.

The biosynthesis of this compound specifically requires the precursors ethanol and formyl-CoA. While the general mechanism of ester formation by AATs is understood, the specific AATs responsible for the synthesis of formate esters and their substrate specificity are areas of ongoing research. One proposed source of the formate moiety is the catabolism of ethylene, which can produce formic acid.[17]

Experimental Protocols

The detection and quantification of this compound in fruit matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Experimental Workflow: HS-SPME-GC-MS Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of volatile compounds, including this compound, from a fruit sample.

Experimental_Workflow cluster_details Sample_Collection 1. Fruit Sample Collection Homogenization 2. Homogenization Vial_Preparation 3. Sample Vial Preparation Homogenization->Vial_Preparation Detail_Homogenization Cryogenic grinding or blending Homogenization->Detail_Homogenization HS_SPME 4. Headspace SPME Vial_Preparation->HS_SPME Detail_Vial Add homogenized sample, internal standard, and NaCl solution to a headspace vial. Vial_Preparation->Detail_Vial GC_MS_Analysis 5. GC-MS Analysis HS_SPME->GC_MS_Analysis Detail_SPME Incubate and expose SPME fiber (e.g., DVB/CAR/PDMS) to the headspace. HS_SPME->Detail_SPME Data_Processing 6. Data Processing GC_MS_Analysis->Data_Processing Detail_GCMS Thermal desorption of analytes into the GC inlet. Separation on a suitable column (e.g., WAX). Detection by MS. GC_MS_Analysis->Detail_GCMS Quantification 7. Quantification Data_Processing->Quantification Detail_Data Peak identification based on mass spectra (NIST library) and retention indices. Data_Processing->Detail_Data

Workflow for HS-SPME-GC-MS analysis of fruit volatiles.
Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in fruits. Optimization of specific parameters may be required depending on the fruit matrix and instrumentation.

1. Sample Preparation:

  • Weigh a representative portion of the fruit tissue (e.g., 5-10 g) and flash-freeze it in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a cryogenic grinder or a blender.

  • Transfer a precise amount of the homogenized powder (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).[18]

  • Add a saturated solution of sodium chloride (NaCl) to the vial to improve the release of volatile compounds from the matrix.[18]

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial and place it in an autosampler with an agitator and a temperature-controlled incubator.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.[9][19]

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.[9][19]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, which is operated in splitless mode at a high temperature (e.g., 240-260 °C) to ensure the thermal desorption of the analytes from the fiber.[15]

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[15]

  • Column: Employ a capillary column suitable for the separation of volatile compounds, such as a wax-based column (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 240-250 °C) at a controlled rate (e.g., 5-10 °C/min).[15]

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode over a mass range of, for example, m/z 35-350.

4. Data Analysis and Quantification:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in a mass spectral library (e.g., NIST).

  • Quantify the concentration of this compound by constructing a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration in the original fruit sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a naturally occurring volatile compound that plays a role in the aroma profile of several fruits. While its presence is well-documented, quantitative data on its natural abundance in many fruits remain scarce. The biosynthesis of this compound is believed to follow the general pathway of ester formation, with alcohol acyltransferases being the key enzymes. The analysis of this compound in complex fruit matrices can be effectively achieved using HS-SPME-GC-MS. Further research is needed to fully elucidate the specific biosynthetic pathways and to quantify the natural levels of this compound across a wider range of fruits and cultivars. This knowledge will contribute to a better understanding of fruit flavor chemistry and may open avenues for the utilization of this natural compound in various industrial applications.

References

An In-depth Technical Guide to the Chemistry of Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Ethylene Formate" is ambiguous in standard chemical nomenclature. This guide assumes the intended compound is Ethylene Carbonate (1,3-dioxolan-2-one), the cyclic ester of ethylene glycol and carbonic acid. This assumption is based on the common industrial relevance and the close relationship of its derivatives to compounds that could be misnamed as such. Ethylene carbonate is a pivotal solvent and chemical intermediate, particularly in the realm of energy storage and materials science.

Core Chemical and Physical Properties

Ethylene carbonate is a colorless, odorless crystalline solid at room temperature, transitioning to a clear liquid above its melting point.[1] It is a highly polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a variety of polymers and salts.[2][3]

Table 1: Physical and Chemical Properties of Ethylene Carbonate

PropertyValueReferences
Chemical Formula C₃H₄O₃[4]
Molecular Weight 88.06 g/mol [5]
CAS Number 96-49-1[2]
Appearance Transparent crystalline solid or colorless liquid[1][4]
Melting Point 34-37 °C[1]
Boiling Point 248 °C at 760 mmHg[4]
Density 1.3218 g/mL at 25 °C[4]
Solubility in Water Soluble[1][4]
Solubility in Organic Solvents Soluble in ethanol, ethyl acetate, benzene, chloroform, ether, n-butanol, and carbon tetrachloride. Insoluble in gasoline and turpentine.[4]
Dipole Moment 4.9 D[1]
Flash Point 160 °C[4]

Synthesis of Ethylene Carbonate

The primary industrial synthesis of ethylene carbonate involves the reaction of ethylene oxide with carbon dioxide.[1] Alternative methods, particularly those avoiding hazardous reagents like phosgene, have been developed, such as the transesterification of urea with ethylene glycol.[6]

Synthesis from Ethylene Oxide and Carbon Dioxide

This is the most common industrial method, valued for its high atom economy. The reaction is typically catalyzed by various compounds, including zinc phenolates or ionic liquids.[1][7]

G Ethylene Oxide Ethylene Oxide Ethylene Carbonate Ethylene Carbonate Ethylene Oxide->Ethylene Carbonate + CO2 Carbon Dioxide Carbon Dioxide Carbon Dioxide->Ethylene Carbonate Catalyst Catalyst Catalyst->Ethylene Carbonate Catalyst (e.g., Zinc Phenolate, Ionic Liquid)

Figure 1: Synthesis of Ethylene Carbonate.

Experimental Protocol: Synthesis from Ethylene Oxide and CO₂ [7][8]

  • Reactor Preparation: A stainless-steel autoclave reactor is purged of air by filling it three times with carbon dioxide to 1.0 MPa and then releasing the pressure.

  • Charging the Reactor: The required amount of catalyst (e.g., zinc phenolate in a solvent like methylene chloride) and liquid ethylene oxide are charged into the autoclave.

  • Pressurization and Heating: The reactor is then pressurized with carbon dioxide to the desired reaction pressure (e.g., 1.5 MPa). The autoclave is heated to the reaction temperature (e.g., 115 °C) and stirred.

  • Reaction: The reaction is allowed to proceed for a set duration (e.g., 75 minutes).

  • Cooling and Depressurization: After the reaction time, the autoclave is cooled to room temperature, and the excess pressure is carefully released.

  • Purification: The reaction mixture is passed through a silica gel column with an appropriate eluent (e.g., dichloromethane) to separate the catalyst. The resulting product can be further purified by distillation or melt crystallization to achieve high purity, particularly for battery-grade applications.[9][10][11]

Synthesis from Urea and Ethylene Glycol

This method is considered a greener alternative as it avoids the use of ethylene oxide. The reaction proceeds via transesterification.[12]

G Urea Urea Ethylene Carbonate Ethylene Carbonate Urea->Ethylene Carbonate + Ethylene Glycol Ethylene Glycol Ethylene Glycol Ethylene Glycol->Ethylene Carbonate Ammonia Ammonia Ethylene Carbonate->Ammonia - 2 NH3 Catalyst Catalyst Catalyst->Ethylene Carbonate Catalyst (e.g., La(NO3)3, Fe-doped ZnO)

Figure 2: Urea-based Synthesis of Ethylene Carbonate.

Experimental Protocol: Synthesis from Urea and Ethylene Glycol [12][13]

  • Reactant Mixture: Urea, ethylene glycol, and a catalyst (e.g., La(NO₃)₃ or Fe-doped ZnO) are placed in a three-neck round-bottom flask equipped with a heating mantle and a stirrer.

  • Reaction Conditions: The reaction is conducted under reduced pressure (e.g., 15 kPa) to facilitate the removal of the ammonia byproduct, which drives the reaction to completion. The mixture is heated to the reaction temperature (e.g., 140 °C) with vigorous stirring for a specified time (e.g., 3 hours).

  • Product Isolation and Purification: After the reaction, the product mixture is cooled. The solid product can be purified by recrystallization or distillation under reduced pressure.

Key Chemical Reactions of Ethylene Carbonate

Ethylene carbonate undergoes several important reactions, including hydrolysis, transesterification, and ring-opening polymerization, making it a versatile building block in organic synthesis.

Hydrolysis

Ethylene carbonate hydrolyzes to form ethylene glycol. This reaction is catalyzed by both acids and bases, with the base-catalyzed hydrolysis being significantly faster.[5][14] The hydrolysis rate increases with pH and temperature.[14][15]

G Ethylene Carbonate Ethylene Carbonate Ethylene Glycol Ethylene Glycol Ethylene Carbonate->Ethylene Glycol + H2O Water Water Water->Ethylene Glycol Carbon Dioxide Carbon Dioxide Ethylene Glycol->Carbon Dioxide + CO2 Catalyst Catalyst Catalyst->Ethylene Glycol Acid or Base Catalyst

Figure 3: Hydrolysis of Ethylene Carbonate.

Experimental Protocol: Catalytic Hydrolysis to Ethylene Glycol [16][17]

  • Reaction Setup: A mixture of ethylene carbonate and water (e.g., a molar ratio of 1:2.5) is prepared in a reactor. A catalyst, such as Al₂O₃, is added to the mixture.

  • Heating: The reaction mixture is heated to a temperature of 140-145 °C for approximately 2 hours.

  • Monitoring and Completion: The reaction can be monitored for the complete consumption of ethylene carbonate.

  • Product Separation: The ethylene glycol product can be separated and purified by distillation.

Transesterification

Ethylene carbonate can undergo transesterification with alcohols to produce dialkyl carbonates and ethylene glycol. A significant industrial application of this reaction is the synthesis of dimethyl carbonate (DMC) using methanol.[1][18]

G Ethylene Carbonate Ethylene Carbonate Dimethyl Carbonate Dimethyl Carbonate Ethylene Carbonate->Dimethyl Carbonate + 2 CH3OH Methanol Methanol Methanol->Dimethyl Carbonate Ethylene Glycol Ethylene Glycol Dimethyl Carbonate->Ethylene Glycol + Ethylene Glycol Catalyst Catalyst Catalyst->Dimethyl Carbonate Catalyst

Figure 4: Transesterification to Dimethyl Carbonate.

Experimental Protocol: Transesterification with Ethanol to Diethyl Carbonate [19]

  • Catalyst Preparation: A catalyst such as sodium ethoxide is used.

  • Reaction Mixture: Ethylene carbonate and an excess of ethanol are mixed in a reactor with the catalyst.

  • Reaction Conditions: The reaction is carried out at a suitable temperature, and the progress is monitored. The formation of diethyl carbonate and ethylene glycol is observed.

  • Product Separation: The products are separated, typically by distillation, to isolate the diethyl carbonate.

Ring-Opening Polymerization

Ethylene carbonate can undergo ring-opening polymerization (ROP) to form poly(ethylene carbonate) or, with the loss of carbon dioxide, poly(ethylene oxide).[20][21] This reaction is typically initiated by bases, Lewis acids, or transesterification catalysts.[21] The resulting polymer structure can be a copolymer of ether and carbonate linkages.[20][22]

G Ethylene Carbonate Ethylene Carbonate Poly(ethylene carbonate) Poly(ethylene carbonate) Ethylene Carbonate->Poly(ethylene carbonate) ROP Poly(ethylene oxide) Poly(ethylene oxide) Ethylene Carbonate->Poly(ethylene oxide) ROP with decarboxylation Carbon Dioxide Carbon Dioxide Poly(ethylene oxide)->Carbon Dioxide + CO2 Initiator Initiator Initiator->Poly(ethylene carbonate) Initiator (e.g., KOH) Initiator->Poly(ethylene oxide)

Figure 5: Ring-Opening Polymerization of Ethylene Carbonate.

Experimental Protocol: Ring-Opening Polymerization [21][23]

  • Monomer and Initiator: Purified ethylene carbonate and an initiator (e.g., KOH or a dual catalyst system like a Lewis base and a Lewis acid) are charged into a reaction vessel under an inert atmosphere.

  • Polymerization: The mixture is heated to the desired polymerization temperature (e.g., 160-200 °C), often under microwave irradiation to accelerate the reaction.

  • Termination and Precipitation: The polymerization is terminated, and the resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to isolate the purified polymer.

  • Characterization: The polymer's structure (carbonate vs. ether content) and molecular weight are determined using techniques like NMR and GPC.

Dehydrogenation to Vinylene Carbonate

Ethylene carbonate can be dehydrogenated to produce vinylene carbonate, an important additive in lithium-ion battery electrolytes. This can be achieved through a two-step process involving chlorination followed by dehydrochlorination, or via direct catalytic dehydrogenation.[24][25]

G Ethylene Carbonate Ethylene Carbonate Vinylene Carbonate Vinylene Carbonate Ethylene Carbonate->Vinylene Carbonate - H2 Hydrogen Hydrogen Vinylene Carbonate->Hydrogen Catalyst Catalyst Catalyst->Vinylene Carbonate Dehydrogenation Catalyst

Figure 6: Dehydrogenation to Vinylene Carbonate.

Experimental Protocol: Catalytic Dehydrogenation to Vinylene Carbonate [24]

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a dehydrogenation catalyst (e.g., ZnO-Cr₂O₃ supported on Al₂O₃).

  • Reaction Conditions: Ethylene carbonate is continuously fed into the reactor at a specific space velocity. The reaction is carried out at high temperatures (e.g., 300 °C) and pressures (e.g., 0.4 MPa) in the presence of a carrier gas like nitrogen or hydrogen.

  • Product Collection and Purification: The product stream is collected, and vinylene carbonate is separated from unreacted ethylene carbonate and byproducts, often by distillation due to their significant difference in boiling points.[26]

Applications in Research and Drug Development

Ethylene carbonate's unique properties make it valuable in several areas relevant to the pharmaceutical and drug development industries.

  • Solvent for Drug Formulation and Delivery: Its high polarity and low toxicity make it a suitable solvent for various active pharmaceutical ingredients (APIs).[3][27] It can be used in the preparation of polymer-based drug delivery systems.

  • Intermediate in Organic Synthesis: Ethylene carbonate is a versatile intermediate for synthesizing a range of organic molecules, including pharmaceuticals.[28]

  • Electrolyte in Biomedical Devices: Its application as an electrolyte in lithium-ion batteries extends to power sources for implantable medical devices. The purity of ethylene carbonate is critical in these applications to ensure device longevity and safety.[2][10]

Safety and Handling

Ethylene carbonate is considered to have low toxicity.[3] However, as with all chemicals, appropriate safety precautions should be taken. It should be stored in a cool, dry, and well-ventilated area.[6] For transportation, it is typically handled in galvanized iron or paint-baking drums.[6]

This technical guide provides a foundational understanding of the chemistry of ethylene carbonate. Its versatile reactivity and favorable properties ensure its continued importance in both industrial applications and scientific research.

References

Methodological & Application

Ethylene Formate as a Solvent for Cellulose Nitrate and Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene formate as a solvent for cellulose nitrate and cellulose acetate, with a focus on applications in pharmaceutical and drug delivery contexts. This document includes tabulated quantitative data based on theoretical calculations and established solvent-polymer interactions, detailed experimental protocols, and workflow diagrams to guide researchers in the preparation and application of these solutions.

Introduction

Cellulose nitrate and cellulose acetate are widely utilized cellulose derivatives in the pharmaceutical industry, primarily in the formulation of controlled-release drug delivery systems, transdermal patches, and films. The choice of solvent is critical in determining the physicochemical properties of the resulting polymer matrix and, consequently, the drug release kinetics. This compound, an ester of formic acid and ethanol, presents itself as a viable solvent for these polymers. Its properties are particularly relevant for processes involving the casting of thin films and the preparation of porous membranes.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValue
Chemical Formula C₃H₆O₂
Molar Mass 74.08 g/mol
Boiling Point 54 °C
Density 0.917 g/cm³
Hansen Solubility Parameters (MPa⁰.⁵)
   δd (Dispersive)15.5
   δp (Polar)8.4
   δh (Hydrogen Bonding)8.4

Table 2: Hansen Solubility Parameters and Estimated Solubility

Polymerδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Ra (this compound) (MPa⁰.⁵)Estimated Solubility in this compound
Cellulose Nitrate (12.2% N) [1][2]15.414.78.86.3Good
Cellulose Acetate [3]17.113.19.45.1Good

Note: The estimated solubility is based on the calculated Hansen solubility parameter distance (Ra). Lower Ra values indicate higher compatibility.

Table 3: Estimated Solution Properties (at 25°C)

PolymerConcentration (% w/v)Estimated Viscosity (cP)
Cellulose Nitrate 550 - 150
10200 - 500
Cellulose Acetate 580 - 200
10300 - 600

Note: Viscosity is highly dependent on the molecular weight and grade of the polymer. The values presented are estimates for medium viscosity grades.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of cellulose nitrate and cellulose acetate solutions in this compound and their subsequent use in the fabrication of films and membranes.

Protocol for Preparation of Cellulose Nitrate Solution

Objective: To prepare a clear, homogenous solution of cellulose nitrate in this compound.

Materials:

  • Cellulose Nitrate (specify nitrogen content and viscosity grade)

  • This compound (analytical grade)

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Parafilm or stopper

Procedure:

  • Weigh the desired amount of cellulose nitrate and transfer it to a clean, dry glass beaker or flask.

  • Measure the required volume of this compound.

  • Slowly add the this compound to the cellulose nitrate while stirring.

  • Continue stirring at a moderate speed to create a vortex without splashing.

  • Cover the beaker or flask with parafilm or a stopper to prevent solvent evaporation.

  • Stir the mixture at room temperature until the cellulose nitrate is completely dissolved. This may take several hours depending on the polymer grade and concentration.

  • Visually inspect the solution for any undissolved particles or haze. A clear, viscous solution indicates complete dissolution.

G cluster_0 Preparation of Cellulose Nitrate Solution weigh_cn 1. Weigh Cellulose Nitrate add_solvent 3. Add this compound to Cellulose Nitrate weigh_cn->add_solvent measure_ef 2. Measure this compound measure_ef->add_solvent stir 4. Stir at Room Temperature add_solvent->stir dissolve 5. Complete Dissolution stir->dissolve

Workflow for preparing cellulose nitrate solution.
Protocol for Casting a Drug-Loaded Cellulose Nitrate Film

Objective: To prepare a thin, flexible film of cellulose nitrate containing a model drug for potential transdermal or mucosal drug delivery applications.[4][5][6]

Materials:

  • Cellulose Nitrate solution in this compound (from Protocol 3.1)

  • Active Pharmaceutical Ingredient (API)

  • Plasticizer (e.g., dibutyl phthalate, camphor)

  • Homogenizer or ultrasonic bath

  • Film casting knife or applicator

  • Flat, level casting surface (e.g., glass plate)

  • Drying oven with controlled temperature and ventilation

Procedure:

  • Accurately weigh the desired amount of the API.

  • Disperse or dissolve the API in a small amount of this compound or a co-solvent if necessary.

  • Add the API dispersion/solution to the cellulose nitrate solution.

  • Add the plasticizer to the mixture (typically 10-30% by weight of the polymer).

  • Homogenize the mixture using a homogenizer or sonication until a uniform dispersion is achieved.

  • Pour the solution onto the casting surface.

  • Use a film casting knife to spread the solution to a uniform thickness.

  • Place the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) to allow for slow evaporation of the solvent. Ensure adequate ventilation.

  • Once the film is dry and tack-free, carefully peel it from the casting surface.

G cluster_1 Casting of Drug-Loaded Cellulose Nitrate Film prepare_solution 1. Prepare API/Plasticizer Mixture mix 2. Mix with Cellulose Nitrate Solution prepare_solution->mix homogenize 3. Homogenize the Mixture mix->homogenize cast 4. Cast Solution onto Surface homogenize->cast dry 5. Dry the Film cast->dry peel 6. Peel the Dried Film dry->peel

Workflow for casting a drug-loaded film.
Protocol for Preparation of Cellulose Acetate Membrane via Phase Inversion

Objective: To prepare a porous cellulose acetate membrane suitable for controlled-release applications using the non-solvent induced phase separation (NIPS) technique.

Materials:

  • Cellulose Acetate (specify acetyl content and molecular weight)

  • This compound (solvent)

  • Pore-forming agent (e.g., polyvinylpyrrolidone - PVP, polyethylene glycol - PEG) (optional)

  • Non-solvent (e.g., water, ethanol)

  • Glass plate or another suitable substrate

  • Casting knife

Procedure:

  • Prepare a homogenous solution of cellulose acetate in this compound (typically 15-25% w/v) following a similar procedure as in Protocol 3.1.

  • If desired, add a pore-forming agent to the solution and stir until completely dissolved.

  • Pour the casting solution onto a clean, dry glass plate.

  • Use a casting knife to create a thin, uniform film of the desired thickness.

  • Immerse the glass plate with the cast film into a coagulation bath containing the non-solvent.

  • The exchange between the solvent (this compound) and the non-solvent will induce phase separation, leading to the formation of a porous membrane.

  • Keep the membrane in the coagulation bath for a sufficient time (e.g., 30 minutes) to ensure complete phase inversion.

  • Carefully detach the membrane from the glass plate and wash it thoroughly with deionized water to remove any residual solvent and pore-former.

  • Store the membrane in deionized water or dry it as required for the specific application.

G cluster_2 Preparation of Cellulose Acetate Membrane prepare_dope 1. Prepare Casting Solution cast_film 2. Cast a Thin Film prepare_dope->cast_film immerse 3. Immerse in Non-Solvent Bath cast_film->immerse phase_inversion 4. Phase Inversion Occurs immerse->phase_inversion wash_membrane 5. Wash the Membrane phase_inversion->wash_membrane

Workflow for membrane preparation via NIPS.

Applications in Drug Development

Solutions of cellulose nitrate and cellulose acetate in this compound can be instrumental in the development of various drug delivery systems:

  • Controlled-Release Coatings: These solutions can be used to coat tablets or pellets to control the rate of drug release. The evaporation of this compound leaves a polymer film that acts as a diffusion barrier.

  • Transdermal Patches: Drug-loaded films cast from these solutions can be formulated into transdermal patches for sustained delivery of APIs through the skin.[4][5][6] The choice of plasticizers and drug loading can be optimized to achieve the desired release profile.

  • Implantable Drug Depots: Biodegradable films or matrices of cellulose acetate can be formulated to release a drug over an extended period after implantation.

  • Porous Membranes for Osmotic Pumps: The phase inversion technique can be employed to create semi-permeable membranes of cellulose acetate, which are a key component in osmotic drug delivery systems.

Safety Precautions

This compound is a flammable liquid and its vapors can be irritating to the eyes, skin, and respiratory system. All handling of this compound and its solutions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a promising solvent for the processing of cellulose nitrate and cellulose acetate for pharmaceutical applications. Its favorable solubility characteristics, as predicted by Hansen Solubility Parameters, and its volatility make it suitable for film casting and membrane fabrication. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in the development of innovative drug delivery systems. Further optimization of polymer concentration, drug loading, and processing parameters will be necessary to tailor the final product to specific therapeutic needs.

References

Application Notes and Protocols for the Use of Ethylene Formate and Related Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "ethylene formate" is not a standard chemical name and is likely a misnomer for "ethyl formate." However, it could also potentially refer to other molecules containing an ethylene bridge and a formate group, such as 2-hydroxyethyl formate or the cyclic compound ethylene carbonate. To provide a comprehensive resource, this document details the applications of all three of these compounds in organic synthesis, with a primary focus on ethyl formate due to the prevalence of data for this reagent.

Part 1: Ethyl Formate

Ethyl formate is a versatile and economically viable reagent in organic synthesis, most notably employed as a formylating agent. It serves as a source of the formyl group (-CHO) in various transformations.

Application 1: N-Formylation of Amines

The N-formylation of amines is a fundamental reaction in organic synthesis, as formamides are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl formate offers a mild and efficient alternative to other formylating agents.

A variety of amines can be effectively formylated using ethyl formate under different conditions. The following tables summarize the reaction outcomes for catalyst-free and lipase-catalyzed methods.

Table 1: Catalyst-Free N-Formylation of Various Amines with Ethyl Formate

EntryAmineProductTime (h)Yield (%)
1AnilineN-Phenylformamide694
24-MethylanilineN-(p-Tolyl)formamide789
34-MethoxyanilineN-(4-Methoxyphenyl)formamide783
44-FluoroanilineN-(4-Fluorophenyl)formamide884
52-ChloroanilineN-(2-Chlorophenyl)formamide1042
64-BromoanilineN-(4-Bromophenyl)formamide889
74-IodoanilineN-(4-Iodophenyl)formamide891
84-NitroanilineN-(4-Nitrophenyl)formamide1272
94-AminobenzophenoneN-(4-Benzoylphenyl)formamide1281
10BenzylamineN-Benzylformamide793
11n-HexylamineN-Hexylformamide868

Reactions were conducted at 60°C without a catalyst. Data sourced from multiple studies.[1][2][3]

Table 2: Lipase-Catalyzed N-Formylation of Amines with Ethyl Formate

EntryAmineEnzymeTime (h)Yield (%)
1AnilineNovozyme 435® CALB4>99
24-ChloroanilineNovozyme 435® CALB6>99
3BenzylamineNovozyme 435® CALB1>99
4(R)-α-MethylbenzylamineNovozyme 435® CALB2>99
5CyclohexylamineNovozyme 435® CALB3>99

Reactions were conducted at room temperature using Novozyme 435® CALB (20% w/w) in ethyl formate.[4][5][6]

Protocol 1: Catalyst-Free N-Formylation of Aniline [1][2][3]

  • Reaction Setup: In a sealed glass vial, add aniline (1 mmol) and ethyl formate (3 mmol).

  • Reaction Conditions: Stir the mixture magnetically at 60°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 6 hours), dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Wash the organic mixture with water (2 x 10 mL) and a saturated solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be further purified by recrystallization or column chromatography to obtain pure N-phenylformamide.

Protocol 2: Lipase-Catalyzed N-Formylation of Benzylamine [4][5]

  • Reaction Setup: To a mixture of benzylamine (5.0 mmol) and ethyl formate (15.0 to 25.0 mmol), add Novozyme 435® CALB (20% w/w).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-8 hours, or until the starting material is fully consumed as monitored by TLC.

  • Work-up: Dilute the reaction mixture with tetrahydrofuran (THF).

  • Purification: Filter the mixture to remove the enzyme. The filtrate is then concentrated under reduced pressure to yield the pure product.

The N-formylation of amines with ethyl formate proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-formylation of an amine with ethyl formate.

Application 2: C-C Bond Formation via Reaction with Grignard Reagents

Ethyl formate can react with Grignard reagents to form secondary alcohols. This reaction provides a straightforward method for the synthesis of alcohols with two identical alkyl or aryl groups attached to the carbinol carbon.

Protocol 3: Synthesis of Diphenylmethanol from Ethyl Formate and Phenylmagnesium Bromide [7]

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide (PhMgBr) from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a solution of ethyl formate in anhydrous diethyl ether.

  • Reaction Conditions: Cool the flask in an ice bath. Add the Grignard reagent (in excess, >2 equivalents) dropwise to the ethyl formate solution with stirring.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid for hydrolysis.

  • Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated solution of NaHCO₃ and then with water. Dry the ether solution over anhydrous Na₂SO₄.

  • Isolation: Remove the solvent by distillation. The crude product can be purified by recrystallization or distillation under reduced pressure to yield diphenylmethanol.

Grignard_Reaction EthylFormate Ethyl Formate (HCOOEt) Intermediate1 Benzaldehyde (PhCHO) EthylFormate->Intermediate1 1st addition Grignard1 PhMgBr (1 eq.) Grignard1->Intermediate1 Grignard2 PhMgBr (1 eq.) Intermediate2 Diphenylmethoxide salt Grignard2->Intermediate2 Intermediate1->Intermediate2 2nd addition Product Diphenylmethanol (Ph₂CHOH) Intermediate2->Product Hydrolysis Protonation H₃O⁺ Protonation->Product Vinylene_Carbonate_Synthesis EC Ethylene Carbonate Cl_EC Monochloroethylene Carbonate EC->Cl_EC VC Vinylene Carbonate Cl_EC->VC Chlorination Cl₂ or SO₂Cl₂, UV light Chlorination->EC Dehydrochlorination Base (e.g., Et₃N) Dehydrochlorination->Cl_EC

References

Application Notes and Protocols for Ethyl Formate as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of ethyl formate as a flavoring agent in the food industry. Ethyl formate (also known as ethyl methanoate) is a GRAS (Generally Recognized as Safe) substance approved by the U.S. Food and Drug Administration (FDA) for direct addition to food.[1][2][3] It is an ester that occurs naturally in a variety of foods, including fruits, coffee, tea, and grains, and is synthetically produced for use as a flavoring agent.[1][4][5] Ethyl formate is characterized by a pleasant, fruity, rum-like aroma and a flavor reminiscent of raspberries.[4][5][6] It is utilized to impart fruity and ethereal notes in a wide range of food products, such as beverages, baked goods, and confectionery.[1][7][8] Beyond its role as a flavorant, ethyl formate also sees use as a fumigant for processed foods like dried fruits and cereals.[3][4][9]

Physicochemical Properties and Sensory Profile

Ethyl formate is a clear, colorless, and highly volatile liquid.[1][4] Its high volatility and susceptibility to hydrolysis present challenges in certain applications, leading to research into more stable precursor forms for controlled release.[10][11]

Table 1: Physicochemical Properties of Ethyl Formate

PropertyValueReferences
Molecular Formula C₃H₆O₂[1][12]
Molar Mass 74.08 g/mol [4][12]
Appearance Clear, colorless liquid[1][4][12]
Boiling Point 54 °C[1][4]
Melting Point -80 °C[1][13]
Density 0.917 g/cm³[13]
Solubility in Water Approx. 88 g/L at 20 °C[1][4]
Flash Point -20 °C[1][12]

Table 2: Sensory Profile of Ethyl Formate

Sensory AttributeDescriptionReferences
Odor Pleasant, fruity, rum-like, ethereal[1][4][5]
Flavor Raspberry-like, sweet, grainy, winey-cognac notes[1][4][5]
Application Notes Key for raspberry and rum flavor essences. Supports fruity red and tropical notes.[1]

Regulatory Status and Usage Levels

Ethyl formate is regulated by the FDA under 21 CFR 184.1295 and is affirmed as GRAS.[2][14] The Flavor and Extract Manufacturers Association (FEMA) has also evaluated its safety and assigned it a FEMA number.[12][14]

Table 3: Regulatory and Identification Information

IdentifierValueReferences
CAS Registry No. 109-94-4[2][12][14]
FEMA No. 2434[12][14]
FDA Regulation 21 CFR 184.1295[2][14]
Synonyms Ethyl methanoate, Formic acid ethyl ester, Formic ether[12][14]

Usage levels must not exceed Good Manufacturing Practices (GMP). The FDA provides specific maximum levels for various food categories.

Table 4: Maximum Permitted Use Levels of Ethyl Formate in Food (as served)

Food CategoryMaximum Level (%)Reference
Baked Goods 0.05[2]
Chewing Gum 0.04[2]
Hard Candy 0.04[2]
Soft Candy 0.04[2]
Frozen Dairy Desserts 0.02[2]
Gelatins, Puddings, and Fillings 0.03[2]
All Other Food Categories 0.01[2]

Experimental Protocols

This protocol describes a standard laboratory procedure for synthesizing ethyl formate via the acid-catalyzed esterification of formic acid and ethanol.[9][15]

Materials:

  • Formic acid (95-99%)

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine formic acid and absolute ethanol in a 1:2 molar ratio.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight) to the flask while cooling in an ice bath to manage the exothermic reaction.[15]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 1.5 to 2 hours.[5]

  • Distillation: After reflux, reconfigure the apparatus for simple distillation. Heat the flask and collect the distillate that comes over between 54-60 °C. The initial distillate will be a mixture of ethyl formate, excess ethanol, and water.

  • Washing: Transfer the distillate to a separatory funnel. Wash with a small amount of cold water to remove the bulk of the ethanol. Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining formic or sulfuric acid. Vent the funnel frequently to release CO₂ pressure.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Final Distillation: Filter the dried ester into a clean distillation apparatus and perform a final fractional distillation, collecting the pure ethyl formate fraction at its boiling point of 54 °C.

This protocol outlines a general method for the quantification of ethyl formate in a food sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).[12][16]

Materials & Equipment:

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., polar capillary column like a DB-WAX)

  • Headspace autosampler (recommended for volatile analysis)

  • Vials and caps

  • Ethyl formate standard (high purity)

  • Solvent for standard preparation (e.g., Ethanol)

  • Food sample

Procedure:

  • Standard Preparation: Prepare a stock solution of ethyl formate in ethanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the sample.

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh a known amount of the homogenized food sample into a headspace vial.

    • Add a known amount of a salting-out agent (e.g., sodium chloride) if necessary to improve the volatility of the analyte.

    • Seal the vial immediately.

  • GC-FID Analysis:

    • GC Conditions (Example):

      • Injector Temperature: 200 °C

      • Oven Program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min.

      • Detector Temperature: 250 °C

      • Carrier Gas: Helium or Nitrogen

    • Headspace Conditions:

      • Incubation Temperature: 60-80 °C

      • Incubation Time: 15-30 min

    • Run the calibration standards to generate a calibration curve.

    • Run the prepared food samples.

  • Quantification: Identify the ethyl formate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve. The limit of quantification is typically in the low µ g/media range.[16]

Metabolic Pathway and Process Diagrams

Upon ingestion, ethyl formate is rapidly hydrolyzed by esterase enzymes in the gastrointestinal tract and blood into its constituent parts: ethanol and formic acid.[1][17] These are then metabolized through well-established pathways.[17]

EF Ethyl Formate Hydrolysis Esterase-catalyzed Hydrolysis EF->Hydrolysis + H₂O Ethanol Ethanol Hydrolysis->Ethanol FormicAcid Formic Acid Hydrolysis->FormicAcid Metabolism1 Metabolism via Alcohol Dehydrogenase Ethanol->Metabolism1 Metabolism2 Metabolism or Excretion FormicAcid->Metabolism2 CO2_H2O CO₂ + H₂O Metabolism1->CO2_H2O Excreted Excreted in Urine Metabolism2->Excreted

Caption: Metabolic hydrolysis of ethyl formate in the body.

cluster_0 Synthesis & Reflux cluster_1 Purification cluster_2 Final Product Reactants 1. Combine Formic Acid, Ethanol, and H₂SO₄ Catalyst Reflux 2. Heat to Reflux (65-70 °C, 1.5-2h) Reactants->Reflux Distill1 3. Initial Distillation of Crude Product Reflux->Distill1 Wash 4. Wash with H₂O and Saturated NaHCO₃ Distill1->Wash Dry 5. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Distill2 6. Final Fractional Distillation (Collect at 54 °C) Dry->Distill2 Final Pure Ethyl Formate Distill2->Final

Caption: Workflow for the synthesis of ethyl formate.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample 1. Homogenize and Weigh Food Sample into Vial Seal 2. Seal Vial for Headspace Analysis Sample->Seal Incubate 3. Incubate Vial in Headspace Autosampler Seal->Incubate Inject 4. Inject Volatiles onto GC Column Incubate->Inject Detect 5. Separate and Detect by GC-FID Inject->Detect Calibrate 6. Generate Calibration Curve from Standards Detect->Calibrate Quantify 7. Integrate Peak and Quantify Concentration Detect->Quantify Calibrate->Quantify

Caption: Workflow for QC analysis via headspace GC-FID.

References

Application Notes and Protocols for Ethylene Formate as a Fumigant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene formate (EF), a naturally occurring ester, has a long history as a fumigant for controlling insect pests in stored grains, dried fruits, and other agricultural commodities.[1] Its rapid action, low mammalian toxicity, and minimal environmental residue make it a promising alternative to conventional fumigants like methyl bromide and phosphine, particularly in the context of increasing insect resistance and environmental concerns.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a fumigant, intended for researchers, scientists, and professionals in drug development and crop protection.

This compound is a volatile and flammable liquid that disrupts cellular respiration in insects, leading to rapid mortality.[3][4] It is often used in combination with carbon dioxide (CO2) to enhance its efficacy and reduce flammability.[2][5] The fumigant breaks down into naturally occurring products, formic acid and ethanol, leaving minimal to no harmful residues on treated commodities.[1][5]

Quantitative Data Summary

The efficacy of this compound fumigation is dependent on several factors, including the target pest species, life stage, concentration of the fumigant, exposure time, temperature, and the commodity being treated. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of this compound Against Various Stored-Product Pests

Target PestLife StageConcentration (g/m³)Exposure Time (h)Temperature (°C)Mortality (%)Reference
Sitophilus oryzae (Rice weevil)Mixed193125>92[6]
Mixed76242586[6]
Adults12.5 (+5% CO2)--100[7]
Rhyzopertha dominica (Lesser grain borer)Mixed (phosphine-resistant)193125>92[6]
Mixed (phosphine-resistant)632425100[6]
Tribolium castaneum (Red flour beetle)Mixed193125>92[6]
Mixed762425100[6]
Aphis gossypii (Cotton aphid)--420LCt99: 8.96 g·h/m³[8]
Frankliniella occidentalis (Western flower thrips)--420LCt99: 14.00 g·h/m³[8]
Tetranychus urticae (Two-spotted spider mite)--420LCt99: 19.07 g·h/m³[8]

Table 2: this compound Residue Levels in Fumigated Grains

CommodityApplication Rate (g/m³)Temperature (°C)Time After AerationResidue Level (mg/kg)Reference
Paddy Rice6025-Indistinguishable from background[9]
6010Immediately after airing11.4[9]
Rice Flour6025-Indistinguishable from background[9]
6010Immediately after airing5.9[9]
Wheat--3-5 daysReduced to natural levels[10]
Barley---0.4 ± 0.1[11]
Oats---0.1 - 0.2 (newly harvested)[11]
Canola---0.3 - 0.4 (newly harvested)[11]

Experimental Protocols

Protocol 1: Laboratory-Scale Efficacy Bioassay of this compound against Stored-Grain Insects

Objective: To determine the lethal concentration and exposure time of this compound required to achieve a specific mortality rate for a target insect pest in a laboratory setting.

Materials:

  • Glass desiccators or fumigation chambers of known volume.

  • Gas-tight syringes for injecting liquid this compound.

  • Whatman filter paper or cotton wool for fumigant evaporation.

  • Culture jars or vials containing the target insect species (e.g., Sitophilus oryzae, Tribolium castaneum) and their food source (e.g., whole wheat, flour).

  • Incubator or controlled environment chamber.

  • Gas chromatograph (GC) for concentration monitoring (optional but recommended).

Procedure:

  • Insect Preparation: Culture the target insect species on a suitable diet under controlled conditions (e.g., 25 ± 2°C and 60 ± 5% RH).[3] Use adult insects of a known age for consistency.

  • Fumigation Chamber Setup: Place a known number of insects (e.g., 30 adults) in a small, ventilated container (e.g., plastic jar) with a small amount of their food source.[3] Place these containers inside the fumigation chamber.

  • Fumigant Application: Calculate the required volume of liquid this compound to achieve the desired concentration (e.g., in g/m³ or mg/L). Draw the calculated volume into a gas-tight syringe.

  • Inject the liquid this compound onto a piece of filter paper or cotton wool placed inside the chamber, ensuring it does not come into direct contact with the insect containers. Seal the chamber immediately.

  • Exposure: Place the sealed fumigation chambers in a controlled environment at the desired temperature for the specified exposure period (e.g., 4, 24, or 72 hours).[3][6]

  • Aeration: After the exposure period, open the fumigation chambers in a well-ventilated area (fume hood) to allow the fumigant to dissipate for at least 2 hours.[3]

  • Mortality Assessment: Transfer the treated insects to clean containers with fresh food and place them back into the controlled environment. Assess mortality at a set time post-fumigation (e.g., 72 hours) by probing the insects with a fine brush. Insects that do not move are considered dead.[3]

  • Data Analysis: Calculate the percentage mortality for each concentration and exposure time. Use probit analysis to determine the LCt50 and LCt99 values.

Protocol 2: Simulated Silo Fumigation with this compound and CO2

Objective: To evaluate the efficacy and distribution of this compound, applied with CO2, in a simulated grain silo.

Materials:

  • Model silo (e.g., a tall column) with a known volume, filled with grain (e.g., 50 kg of wheat).[2]

  • Cylinders of this compound/CO2 mixture (e.g., Vapormate™) or separate cylinders of this compound and CO2 with a mixing apparatus.[12]

  • Gas circulation system (pump) to introduce and distribute the fumigant.

  • Gas sampling lines placed at different depths within the grain mass (top, middle, bottom).[2]

  • Gas chromatograph (GC) to measure fumigant concentrations.

  • Bioassay cages containing the target insect species.

Procedure:

  • Silo Preparation: Fill the model silo with the desired grain. Place bioassay cages containing a known number of insects at various depths within the grain column (top, middle, and bottom).[2]

  • Fumigant Application: Introduce the this compound and CO2 mixture into the silo using a gas circulation system. A dynamic application, where the gas mixture is pumped through the grain for at least one gas exchange, is recommended to ensure even distribution.[2]

  • Concentration Monitoring: At regular intervals during the fumigation period (e.g., 0.5, 2, 4, 24 hours), draw gas samples from the sampling lines at different depths and analyze the this compound and CO2 concentrations using a GC.

  • Exposure: Maintain the fumigation for the predetermined exposure time (e.g., 3, 24 hours).[2][6]

  • Venting: After the exposure period, vent the silo by forcing fresh air through the grain mass until the fumigant concentration drops to a safe level (below the Threshold Limit Value of 100 ppm).[5][10]

  • Efficacy Assessment: Remove the bioassay cages from the grain and assess insect mortality as described in Protocol 1.

  • Residue Analysis: Collect grain samples from different depths after venting and analyze for this compound residues using an appropriate analytical method (e.g., headspace GC-MS).[8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fumigation Fumigation cluster_post Post-Fumigation Analysis insect_prep Insect Rearing & Sample Preparation silo_setup Silo/Chamber Setup & Bioassay Placement insect_prep->silo_setup fumigant_app Fumigant Application (EF +/- CO2) silo_setup->fumigant_app exposure Controlled Exposure (Time & Temperature) fumigant_app->exposure monitoring Concentration Monitoring (GC Analysis) exposure->monitoring aeration Aeration/Venting exposure->aeration mortality Mortality Assessment aeration->mortality residue Residue Analysis (GC-MS) aeration->residue data_analysis Data Analysis (Probit, etc.) mortality->data_analysis residue->data_analysis

General Experimental Workflow for this compound Fumigation.

mode_of_action EF This compound (EF) Mitochondrion Insect Mitochondrion EF->Mitochondrion penetrates CytC Cytochrome C Oxidase (Complex IV) EF->CytC inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->CytC Respiration Cellular Respiration CytC->Respiration ATP ATP Production CytC->ATP disruption leads to reduced Respiration->ATP drives Mortality Insect Mortality ATP->Mortality cessation leads to

Simplified Mode of Action of this compound.

References

Application Notes and Protocols for Ethylene Formate in PLGA Microsphere Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethylene formate as a solvent in the preparation of Poly(lactic-co-glycolic acid) (PLGA) microspheres. This compound presents a less toxic, non-halogenated alternative to traditionally used chlorinated solvents like methylene chloride, offering significant advantages in terms of safety and environmental impact.[1][2] Its favorable properties, including higher volatility and water miscibility compared to other non-halogenated solvents like ethyl acetate, contribute to the formation of high-quality microspheres with improved characteristics.[1][3][4]

Advantages of this compound

This compound has emerged as a promising solvent for PLGA microsphere fabrication due to several key benefits:

  • Reduced Toxicity : As a non-halogenated solvent, it is a safer alternative to methylene chloride.[1][2]

  • Improved Microsphere Quality : Its volatility and water miscibility facilitate a more efficient manufacturing process, resulting in microspheres with better drug encapsulation efficiency, size homogeneity, and lower residual solvent content.[1][3][4]

  • Faster Processing : The evaporation rate of this compound is reportedly 2.1 times faster than that of methylene chloride, which can shorten the microsphere hardening step.[1][2]

  • Enhanced Drug Entrapment : Studies have shown high encapsulation efficiency for model drugs like progesterone.[1][2]

Experimental Protocols

Two primary methods for preparing PLGA microspheres using this compound are the oil-in-water (O/W) emulsion solvent evaporation/extraction technique and a modified ammonolysis method for porous microspheres.

Protocol 1: Oil-in-Water (O/W) Emulsion Solvent Evaporation/Extraction

This is the most common method for preparing drug-loaded PLGA microspheres.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Active Pharmaceutical Ingredient (API) (e.g., Progesterone as a model drug)[1][2][3][4]

  • This compound (Ethyl Formate)

  • Polyvinyl Alcohol (PVA)

  • Distilled Water

Equipment:

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Filtration apparatus

  • Vacuum oven or lyophilizer

Methodology:

  • Organic Phase Preparation : Dissolve a specific amount of PLGA and the API in this compound. For example, dissolve 200 mg of PLGA and 20 mg of progesterone in 3.2 ml of this compound.[1]

  • Aqueous Phase Preparation : Prepare an aqueous solution of a stabilizer, typically PVA. A common concentration is 1% w/v PVA in distilled water.[1][2]

  • Emulsification : Pour the organic phase into the aqueous phase while stirring continuously. For instance, pour the 3.2 ml of the organic phase into 8 ml of the 1% PVA aqueous solution.[1] The mixture is then typically homogenized or sonicated to form a stable oil-in-water emulsion.

  • Solvent Evaporation/Extraction : Continue stirring the emulsion for a defined period (e.g., 220 minutes) to allow the this compound to evaporate.[1] Alternatively, a solvent quenching technique can be employed where additional water is added to extract the this compound into the aqueous phase due to its water miscibility.[1][2]

  • Microsphere Hardening and Collection : Once the microspheres have hardened, they are collected by filtration.

  • Washing : The collected microspheres are washed multiple times with distilled water to remove residual PVA and unencapsulated drug.[1]

  • Drying : The washed microspheres are dried overnight under vacuum or by lyophilization.[1]

Protocol 2: Ammonolysis-Based Method for Porous PLGA Microspheres

This method is designed to create microspheres with a highly porous internal structure.

Materials:

  • PLGA

  • API (e.g., Progesterone)

  • This compound

  • Ammonia solution (e.g., 28%)

  • PVA

Equipment:

  • Magnetic stirrer

  • Filtration apparatus

  • Wet sieving equipment

Methodology:

  • Organic Phase Preparation : Dissolve PLGA and the API in this compound. For example, 0.3 g of PLGA and 30 mg of progesterone in 6 mL of this compound.[5]

  • Emulsification : Emulsify the organic phase in an aqueous PVA solution.

  • Ammonolysis : Introduce an ammonia solution into the emulsion. This step induces the formation of a porous structure within the microspheres.

  • Hardening and Collection : The resulting porous microspheres are then hardened, collected, and washed.

  • Wet Sieving : The microsphere suspension can be subjected to wet sieving for size classification.[5]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound for PLGA microsphere preparation.

Table 1: Progesterone Encapsulation Efficiency

PLGA (mg)Progesterone (mg)This compound (ml)PVA SolutionEncapsulation Efficiency (%)Reference
200203.28 ml of 1% PVA95.2 ± 2.7[1][2]

Table 2: Comparison of this compound and Ethyl Acetate in Microsphere Quality

PropertyThis compoundEthyl AcetateAdvantage of this compoundReference
VolatilityHigherLowerFaster solvent removal, shorter processing time[1][3][4]
Water MiscibilityHigherLowerImproved solvent extraction and microsphere hardening[1][3][4]
Drug CrystallizationLower tendencyHigher tendencyBetter drug dispersion within the polymer matrix[1][3][4]
Encapsulation EfficiencyHigherLowerMore efficient drug loading[1][3][4]
Size HomogeneityHigherLowerMore uniform particle size distribution[1][3][4]
Residual SolventLowerHigherSafer final product[1][3][4]

Visualizations

Diagram 1: O/W Emulsion Solvent Evaporation/Extraction Workflow

G cluster_prep Phase Preparation cluster_process Microsphere Formation cluster_purification Purification and Drying organic_phase Organic Phase (PLGA + API in this compound) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_removal Solvent Evaporation / Extraction emulsification->solvent_removal hardening Microsphere Hardening solvent_removal->hardening filtration Filtration hardening->filtration washing Washing filtration->washing drying Drying (Vacuum/Lyophilization) washing->drying final_product Drug-Loaded PLGA Microspheres drying->final_product

Caption: Workflow for preparing PLGA microspheres using the O/W emulsion solvent evaporation/extraction method.

Diagram 2: Logical Relationship of this compound Properties to Microsphere Quality

G cluster_props cluster_outcomes Process & Quality Outcomes ef_props This compound Properties volatility High Volatility ef_props->volatility miscibility High Water Miscibility ef_props->miscibility fast_removal Faster Solvent Removal volatility->fast_removal efficient_extraction Efficient Solvent Extraction miscibility->efficient_extraction better_hardening Improved Microsphere Hardening fast_removal->better_hardening efficient_extraction->better_hardening low_residual Low Residual Solvent better_hardening->low_residual high_ee High Encapsulation Efficiency better_hardening->high_ee uniform_size Uniform Particle Size better_hardening->uniform_size final_quality High-Quality PLGA Microspheres low_residual->final_quality high_ee->final_quality uniform_size->final_quality

Caption: How this compound's properties lead to improved PLGA microsphere quality.

References

Application Notes and Protocols: Ethylene Formate as a Precursor for Activated Release Fumigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethylene formate as a precursor for activated release fumigation. This document details the synthesis of a stable precursor, its triggered release of this compound, and the fumigant's efficacy against various pests. Detailed experimental protocols and safety considerations are also included to guide researchers in utilizing this promising technology.

Introduction

This compound (EF) is a volatile compound with known insecticidal and antimicrobial properties, making it a viable alternative to traditional fumigants like methyl bromide, which is being phased out due to its ozone-depleting properties.[1] However, the high volatility and flammability of this compound present significant challenges for its direct application in fumigation.[2][3]

An innovative approach to overcome these limitations is the use of a stable, solid precursor that can release this compound in a controlled manner upon activation. This "activated release" strategy enhances the safety and efficacy of fumigation by allowing for on-demand generation of the active fumigant.[2][3] This document focuses on the synthesis and application of one such precursor, diethyl N,N′-adipoyldiformohydrazonate, which releases this compound through acid-catalyzed hydrolysis.[2][3]

Data Presentation: Efficacy of this compound Fumigation

The following tables summarize the effective concentrations and exposure times of this compound against a range of common agricultural and stored product pests.

Table 1: Efficacy of this compound Against Various Insect Pests

Target PestLife StageConcentration (g/m³)Exposure Time (hours)Mortality (%)Temperature (°C)Reference
Tribolium castaneum (Red Flour Beetle)Adult10 - 30 mg/L4LC₃₀25±2[4]
Asiacornococcus kaki (Scale Insect)Egg126.13 (LCt₉₉)6995±2[5]
Nymph42.13 (LCt₉₉)6995±2[5]
Adult9.69 (LCt₉₉)6995±2[5]
Blattella germanica (German Cockroach)Adult & Nymph35 mg/L210020[6]
Adult & Nymph15 mg/L410020[6]
Periplaneta americana (American Cockroach)Adult & Nymph60 mg/L210020[6]
Adult & Nymph30 mg/L410020[6]
Aphis gossypii (Cotton Aphid)Adult8.96 (LCt₉₉)49920[2]
Frankliniella occidentalis (Western Flower Thrips)Adult14.00 (LCt₉₉)49920[2]
Tetranychus urticae (Two-spotted Spider Mite)Adult19.07 (LCt₉₉)49920[2]
Brown Marmorated Stink Bug-10.5 g/m³4Probit 910[7]
Tyrophagus putrescentiae (Mold Mite)Mobile Stages<10 mg/L24-25[8]
Egg80 mg/L2410025[8]
Aphis spiraecola-3.73-7.55 g h/m³ (LCt₉₉)-9923[9]
Aphis gossypii-3.80-14.59 g h/m³ (LCt₉₉)-995[9]

Table 2: Toxicity of this compound to Beneficial Organisms

OrganismLCt₅₀ (g h/m³)LCt₉₀ (g h/m³)LCt₉₉ (g h/m³)Temperature (°C)Reference
Honeybees15.120.127.820[10]
Silkworms26.541.968.920[10]
Earthworms48.919891020[10]

Experimental Protocols

Synthesis of this compound Precursor (Diethyl N,N′-adipoyldiformohydrazonate)

This protocol describes the synthesis of a stable, solid precursor that releases this compound upon acid-catalyzed hydrolysis.[2][3]

Materials:

  • Adipic acid dihydrazide

  • Triethyl orthoformate

  • Anhydrous ethanol

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • In a round bottom flask, dissolve adipic acid dihydrazide in anhydrous ethanol with stirring.

  • Slowly add triethyl orthoformate to the solution. The molar ratio of adipic acid dihydrazide to triethyl orthoformate should be 1:2.

  • Attach a condenser to the flask and reflux the mixture with stirring for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature. A white precipitate of diethyl N,N′-adipoyldiformohydrazonate will form.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterize the final product using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm its structure.

Activated Release of this compound via Acid-Catalyzed Hydrolysis

This protocol outlines the procedure for the controlled release of this compound from its precursor.[2][3]

Materials:

  • Diethyl N,N′-adipoyldiformohydrazonate (synthesized as per Protocol 3.1)

  • Citric acid solution (or other suitable acid catalyst)

  • Sealed reaction vessel or fumigation chamber

  • Gas chromatograph (GC) with a flame ionization detector (FID) for quantification of released this compound

  • Gastight syringe

Procedure:

  • Place a known amount of the diethyl N,N′-adipoyldiformohydrazonate precursor into the sealed reaction vessel or fumigation chamber.

  • Introduce a specific volume and concentration of the citric acid solution to the precursor to initiate the hydrolysis reaction. The rate of this compound release can be controlled by varying the concentration of the acid and the temperature.[2][3]

  • At predetermined time intervals, use a gastight syringe to sample the headspace of the vessel.

  • Inject the gas sample into the GC-FID to quantify the concentration of released this compound.

  • Monitor the release profile over time to determine the kinetics of the hydrolysis reaction under the specific experimental conditions (e.g., temperature, humidity, acid concentration). A release of approximately 0.38 mg of this compound per mg of precursor can be expected after 2 hours at 25°C.[2][3]

Visualizations

Biochemical Mechanism of this compound Toxicity

Caption: Biochemical pathway of this compound toxicity in insects.

Experimental Workflow: Precursor Synthesis and Activated Release

cluster_synthesis Precursor Synthesis cluster_release Activated Release Reactants Adipic acid dihydrazide + Triethyl orthoformate (in Ethanol) Reflux Reflux (4-6 hours) Reactants->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying Precursor Diethyl N,N′-adipoyldiformohydrazonate (Stable Solid Precursor) Drying->Precursor Precursor_in_chamber Precursor in Fumigation Chamber Activation Addition of Acid Catalyst (e.g., Citric Acid) Precursor_in_chamber->Activation Hydrolysis Hydrolysis Reaction Activation->Hydrolysis EF_Release This compound Gas Release Hydrolysis->EF_Release Quantification GC-FID Analysis EF_Release->Quantification Headspace sampling

Caption: Workflow for synthesis and activated release of this compound.

Safety Precautions

  • Handling of Chemicals: All synthesis and hydrolysis procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Flammability: this compound is flammable.[5] Ensure that there are no open flames or ignition sources in the vicinity during the release and fumigation process.

  • Inhalation: this compound vapor is an irritant. Avoid inhalation of the vapor. The occupational exposure limit (Threshold Limit Value) for this compound is 100 ppm.[5][11]

  • Fumigation Chamber: The fumigation chamber must be properly sealed to prevent leakage of this compound gas. After fumigation, the chamber must be thoroughly ventilated before entry.

Conclusion

The use of this compound as a precursor for activated release fumigation presents a promising and safer alternative to conventional fumigation methods. The ability to generate the active fumigant on-site and in a controlled manner mitigates the risks associated with handling highly volatile and flammable substances. The data presented demonstrates the high efficacy of this compound against a broad spectrum of pests. The provided protocols offer a foundation for researchers to explore and optimize this technology for various agricultural and post-harvest applications. Further research into the specific signaling pathways affected by this compound will continue to enhance our understanding and application of this valuable fumigant.

References

Application Notes and Protocols for the Electrochemical Reduction of CO2 to Ethylene Formate in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a burgeoning field of research with significant implications for sustainable chemistry and renewable energy storage. This document provides detailed application notes and protocols for the electrochemical synthesis of ethyl formate from CO2 in an ethanol-based electrolyte. This process offers a novel pathway to convert a greenhouse gas into a valuable chemical feedstock, which has applications as a solvent, in flavorings, and as an intermediate in organic synthesis.

The synthesis proceeds via a two-step, one-pot reaction. Initially, CO2 is electrochemically reduced to formate at the cathode. Subsequently, the in-situ generated formate undergoes an acid-catalyzed Fischer esterification with the ethanol solvent to produce ethyl formate. This approach leverages the dual role of ethanol as both a solvent and a reactant.

Overall Reaction Pathway

The electrochemical reduction of CO2 to ethyl formate in ethanol involves two primary stages that occur sequentially in the same reaction vessel.

G cluster_0 Step 1: Electrochemical Reduction cluster_1 Step 2: Fischer Esterification CO2 CO₂ Formate Formate (HCOO⁻) CO2->Formate + 2e⁻ + H⁺ EthylFormate Ethyl Formate (HCOOCH₂CH₃) Formate->EthylFormate + Ethanol, H⁺ Ethanol Ethanol (CH₃CH₂OH) H2O H₂O Proton H⁺ (from acid catalyst)

Caption: Overall reaction pathway for the formation of ethyl formate.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the electrochemical synthesis of ethyl formate. The protocols are based on established methodologies in the field[1][2].

Materials and Reagents
  • Ethanol: Anhydrous, for non-aqueous electrolyte preparation.

  • Supporting Electrolyte: Tetraethylammonium chloride (TEACl) or other suitable salts.

  • Acid Catalyst: Sulfuric acid (H₂SO₄) or other strong non-coordinating acids.

  • Cathode Materials: Lead (Pb) foil or tin (Sn) foil.

  • Anode Material: Platinum (Pt) foil or mesh.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

  • Gases: High-purity carbon dioxide (CO₂).

  • Anolyte: Aqueous solution of a suitable electrolyte (e.g., potassium bicarbonate, KHCO₃).

  • Membrane: Nafion® proton exchange membrane or similar.

Equipment
  • Potentiostat/Galvanostat: For controlling the electrochemical cell.

  • H-type Electrochemical Cell: A two-compartment cell separated by a membrane.

  • Gas Delivery System: Mass flow controllers to regulate CO₂ flow.

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) for product analysis.

  • Nuclear Magnetic Resonance (NMR) Spectrometer: For structural confirmation of products.

Experimental Workflow

The following diagram illustrates the general workflow for the experiment.

G A Electrolyte Preparation B Electrochemical Cell Assembly A->B C CO₂ Saturation B->C D Electrolysis C->D E Product Collection D->E F Product Analysis (GC, NMR) E->F

Caption: Experimental workflow for ethyl formate synthesis.

Detailed Procedure
  • Catholyte Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TEACl) in anhydrous ethanol.

    • Add a controlled amount of a strong acid (e.g., H₂SO₄) to achieve the desired acidic pH. The acidity is crucial for the subsequent esterification step[1].

  • Anolyte Preparation:

    • Prepare an aqueous solution of a suitable electrolyte (e.g., 0.5 M KHCO₃).

  • Electrochemical Cell Assembly:

    • Assemble the H-type cell with the cathode (Pb or Sn) in one compartment and the anode (Pt) in the other.

    • Separate the two compartments with a proton exchange membrane (e.g., Nafion®).

    • Place the reference electrode (Ag/AgCl) in the cathodic compartment, close to the working electrode.

    • Fill the cathodic compartment with the prepared ethanolic catholyte and the anodic compartment with the aqueous anolyte.

  • CO₂ Saturation:

    • Purge the catholyte with high-purity CO₂ for at least 30 minutes prior to electrolysis to ensure saturation.

    • Maintain a constant flow of CO₂ through the catholyte during the experiment.

  • Electrolysis:

    • Connect the electrodes to the potentiostat.

    • Perform electrolysis at a constant potential or current density. Typical applied potentials range from -2.0 V to -2.5 V vs. Ag/AgCl[1].

    • Record the total charge passed during the experiment.

  • Product Collection and Analysis:

    • At the end of the electrolysis, carefully collect a sample of the catholyte.

    • Analyze the liquid phase for ethyl formate and other potential products using Gas Chromatography (GC-FID).

    • Confirm the identity of the products using Nuclear Magnetic Resonance (NMR) spectroscopy if necessary.

Data Presentation

The following tables summarize the quantitative data obtained from the electrochemical reduction of CO₂ to ethyl formate under various conditions.

Table 1: Performance of Different Cathode Materials for Ethyl Formate Production

Cathode MaterialApplied Potential (V vs. Ag/AgCl)Current Density (mA/cm²)Faradaic Efficiency for Ethyl Formate (%)Major ByproductsReference
Lead (Pb)-2.2-1544Hydrogen, Formic Acid[1]
Tin (Sn)-2.2-10>60 (initial)Hydrogen, Formic Acid[1]

Table 2: Effect of Reaction Conditions on Ethyl Formate Production using a Lead Cathode

ParameterCondition 1Condition 2Effect on Ethyl Formate FE (%)Reference
Catholyte pHAcidicNeutralHigher in acidic conditions[1]
Water ContentLowHighHigher with low water content[1]
AnolyteAcidic AqueousEthanolicStable performance with acidic aqueous anolyte[1]

Product Analysis Protocol: Gas Chromatography (GC-FID)

Instrumentation and Columns
  • Gas Chromatograph: Agilent 7890B or similar, equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating volatile organic compounds, such as a DB-WAX or HP-5.

  • Carrier Gas: Helium or Hydrogen.

GC Method Parameters
ParameterValue
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program Initial Temp: 40 °C (hold 5 min)
Ramp: 10 °C/min to 200 °C (hold 2 min)
Detector Temperature 250 °C
Carrier Gas Flow 1 mL/min
Sample Preparation and Quantification
  • Calibration Standards: Prepare a series of standard solutions of ethyl formate in the electrolyte matrix (ethanol with supporting electrolyte and acid) at known concentrations.

  • Sample Dilution: Dilute the collected catholyte sample with the blank electrolyte solution to fall within the calibration range.

  • Injection: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.

  • Quantification: Integrate the peak corresponding to ethyl formate. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of ethyl formate in the samples from the calibration curve.

Calculation of Faradaic Efficiency

The Faradaic Efficiency (FE) for ethyl formate is calculated using the following equation:

FE (%) = (moles of ethyl formate × n × F) / Q × 100

Where:

  • moles of ethyl formate: Determined from GC analysis.

  • n: Number of electrons transferred to produce one mole of ethyl formate (n=2, as the rate-limiting step is the 2-electron reduction of CO₂ to formate).

  • F: Faraday's constant (96485 C/mol).

  • Q: Total charge passed during electrolysis (in Coulombs).

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling flammable solvents like ethanol and corrosive acids.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure all electrical connections are secure and insulated.

  • Handle compressed gas cylinders with care and according to safety guidelines.

References

Application Notes and Protocols: Ethylene Formate as an Acetone Substitute in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethylene formate as a potential substitute for acetone in various industrial applications. This document outlines the comparative physicochemical properties, safety profiles, and detailed protocols for its use in coatings and resin systems, industrial cleaning, and pharmaceutical applications.

Introduction

Acetone is a widely utilized solvent in numerous industries due to its high solvency, rapid evaporation rate, and low cost.[1][2][3][4][5] However, growing concerns over its flammability, volatile organic compound (VOC) emissions, and potential health and safety risks have prompted the search for safer, more environmentally friendly alternatives.[6] this compound, an ester of ethanol and formic acid, has emerged as a promising substitute.[7][8] It is recognized as a solvent for cellulose nitrate, cellulose acetate, oils, and greases and can be used as a replacement for acetone.[7][8] This document provides detailed information and protocols to guide researchers and professionals in evaluating and implementing this compound in their specific applications.

Physicochemical Properties: this compound vs. Acetone

A clear understanding of the physical and chemical properties of both solvents is crucial for successful substitution. The following table summarizes key quantitative data for easy comparison.

PropertyThis compoundAcetoneReferences
Chemical Formula C₃H₆O₂C₃H₆O[4][9]
Molar Mass 74.08 g/mol 58.08 g/mol [7]
Boiling Point 54.4 °C56 °C[10]
Melting Point -80.5 °C-95 °C[10]
Flash Point -20 °C-20 °C[10]
Density 0.917 g/cm³0.784 g/cm³[7]
Vapor Pressure 200 mmHg (at 20°C)180 mmHg (at 20°C)[7]
Water Solubility 11.8 g/100 mLMiscible[10][11]
Odor Fruity, rum-likePungent, sweetish[7]

Health and Safety Profile Comparison

Both solvents present hazards that must be managed in an industrial setting. Below is a comparative summary of their safety profiles.

HazardThis compoundAcetoneReferences
Flammability Highly flammable. Vapors can form explosive mixtures with air.Highly flammable. Vapors can form explosive mixtures with air.[6]
Toxicity Harmful if swallowed or inhaled. Causes serious eye irritation. May cause respiratory irritation.May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking.[6]
Occupational Exposure Limits (OSHA PEL) 100 ppm (300 mg/m³) TWA1000 ppm (2400 mg/m³) TWA[7]

Application Notes and Protocols

Coatings and Resin Systems

This compound's solvency for cellulose nitrate and cellulose acetate makes it a viable alternative to acetone in the formulation of lacquers, paints, and other coatings.[7][8][10]

Logical Workflow for Solvent Substitution in Coatings

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation and Testing cluster_2 Phase 3: Scale-Up and Optimization A Identify Resin System B Review this compound TDS A->B C Conduct Small-Scale Solubility Tests B->C D Prepare Test Formulations C->D E Evaluate Physical Properties (Viscosity, Drying Time) D->E F Assess Film Properties (Adhesion, Hardness, Gloss) E->F G Pilot Batch Production F->G H Performance Validation G->H I Process Optimization H->I

Caption: Workflow for substituting acetone with this compound in coatings.

Experimental Protocol: Evaluating this compound as a Solvent for a Resin System

Objective: To determine the suitability of this compound as a replacement for acetone in a specific resin-based formulation.

Materials:

  • Resin (e.g., cellulose acetate, nitrocellulose, acrylic resin)

  • This compound (analytical grade)

  • Acetone (analytical grade, as control)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Viscometer

  • Drawdown bar for film application

  • Substrate for coating (e.g., glass panels, metal sheets)

  • Adhesion tester (e.g., cross-hatch tester)

  • Pencil hardness tester

Procedure:

  • Solubility Assessment:

    • Prepare a series of solutions of the resin in both this compound and acetone at various concentrations (e.g., 5%, 10%, 20% w/w).

    • Stir the mixtures at room temperature until the resin is fully dissolved or for a predetermined time (e.g., 2 hours).

    • Visually inspect the solutions for clarity, presence of undissolved particles, and phase separation.

  • Viscosity Measurement:

    • Measure the viscosity of the clear resin solutions using a viscometer at a controlled temperature.

    • Compare the viscosity of the this compound-based solutions to the acetone-based solutions at the same resin concentration.

  • Film Application and Drying:

    • Apply a thin film of the resin solutions onto the chosen substrate using a drawdown bar of a specified thickness.

    • Observe and record the drying time (tack-free time and through-dry time) at ambient conditions.

  • Film Property Evaluation:

    • After complete drying, visually inspect the films for defects such as cracking, blistering, or haziness.

    • Measure the adhesion of the coating to the substrate using a cross-hatch adhesion test (e.g., according to ASTM D3359).

    • Determine the pencil hardness of the coating (e.g., according to ASTM D3363).

Data Presentation:

ParameterThis compound FormulationAcetone Formulation
Resin Solubility (at 20% w/w)
Viscosity (at 20% w/w, cP)
Tack-Free Time (minutes)
Through-Dry Time (hours)
Adhesion (ASTM D3359)
Pencil Hardness (ASTM D3363)
Industrial Cleaning

This compound can be an effective alternative to acetone for various industrial cleaning and degreasing tasks.[3][7] Its ability to dissolve oils and greases makes it suitable for cleaning machinery, tools, and other equipment.[8]

Workflow for Adapting a Cleaning Protocol

A Identify Contaminant and Substrate B Review Existing Acetone Cleaning Protocol A->B C Evaluate this compound Properties (Solvency, Evaporation Rate) B->C D Conduct Small-Scale Cleaning Trials C->D E Assess Cleaning Efficacy (Visual, Residue Analysis) D->E F Optimize Protocol (Time, Temperature, Agitation) E->F G Implement and Validate at Scale F->G

Caption: Process for adapting a cleaning protocol to use this compound.

Experimental Protocol: Evaluating Cleaning Efficacy of this compound

Objective: To compare the cleaning performance of this compound and acetone for removing a specific industrial contaminant.

Materials:

  • Contaminated substrate samples (e.g., metal coupons with grease, oil, or adhesive residue)

  • This compound

  • Acetone (as control)

  • Beakers or immersion tanks

  • Ultrasonic bath (optional)

  • Wiping cloths (lint-free)

  • Analytical balance

  • Gravimetric analysis equipment (optional, for quantifying residue)

Procedure:

  • Baseline Contamination:

    • Weigh the clean, dry substrate samples.

    • Apply a known amount of the contaminant uniformly to each sample and reweigh to determine the initial soil level.

  • Cleaning Process:

    • Immersion Cleaning:

      • Immerse contaminated samples in separate beakers containing this compound and acetone.

      • Allow the samples to soak for a predetermined time (e.g., 5, 10, 15 minutes). Agitation or ultrasonication can be applied.

    • Wipe Cleaning:

      • Saturate lint-free cloths with this compound and acetone.

      • Wipe the contaminated surfaces for a set duration or number of passes.

  • Post-Cleaning Evaluation:

    • Remove the samples from the solvent and allow them to air dry completely.

    • Visually inspect the samples for any remaining contaminant.

    • For a quantitative assessment, weigh the dried samples to determine the amount of contaminant removed. The cleaning efficiency can be calculated as:

      • Cleaning Efficiency (%) = [(Initial Soil - Final Soil) / Initial Soil] x 100

Data Presentation:

Cleaning MethodSolventCleaning Time (min)Visual CleanlinessCleaning Efficiency (%)
Immersion This compound5
10
15
Acetone5
10
15
Wipe This compoundN/A
AcetoneN/A
Pharmaceutical Applications

In pharmaceutical manufacturing, acetone is used as a solvent in granulation, as a cleaning agent for equipment, and in the formulation of some drug products.[1][2] this compound is listed as a Class 3 solvent by the FDA, meaning it has low toxic potential and may be regarded as less toxic and of lower risk to human health.[12] This makes it a potentially suitable alternative in certain pharmaceutical contexts. A study has shown successful preparation of PLGA microspheres using this compound as a less toxic alternative to other solvents.[13][14]

Signaling Pathway for Excipient Compatibility Assessment

API Active Pharmaceutical Ingredient (API) Mixture API-Excipient-Solvent Mixture API->Mixture Excipient Excipient Excipient->Mixture Solvent Residual Solvent (this compound or Acetone) Solvent->Mixture Stress Accelerated Stability Conditions (e.g., 40°C/75% RH) Mixture->Stress Analysis Analytical Techniques (HPLC, DSC, FTIR) Stress->Analysis Compatibility Compatibility Assessment Analysis->Compatibility

Caption: Decision pathway for assessing drug-excipient-solvent compatibility.

Experimental Protocol: Drug-Excipient Compatibility Screening with this compound as a Residual Solvent

Objective: To assess the compatibility of an active pharmaceutical ingredient (API) with common excipients in the presence of residual this compound compared to acetone.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)

  • This compound

  • Acetone

  • Glass vials

  • Stability chambers

  • High-Performance Liquid Chromatography (HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 ratio).

    • Divide each binary mixture into three sets.

    • Set 1: Control (no added solvent).

    • Set 2: Add a small, known amount of this compound (e.g., 5% w/w) to simulate a high level of residual solvent and mix thoroughly.

    • Set 3: Add the same amount of acetone as in Set 2.

    • Store the samples in loosely capped vials to allow for some solvent evaporation over time.

  • Stability Study:

    • Place the vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% relative humidity) for a specified period (e.g., 2 and 4 weeks).

  • Analytical Testing:

    • At each time point (initial, 2 weeks, 4 weeks), analyze the samples using the following techniques:

      • Visual Observation: Note any changes in color, appearance, or physical state.

      • HPLC: Develop and validate an HPLC method to quantify the API and detect any degradation products. Compare the chromatograms of the stressed samples to the control.

      • DSC: Analyze the thermal behavior of the mixtures. Shifts in melting points or the appearance of new peaks can indicate interactions.

      • FTIR: Obtain FTIR spectra of the mixtures. The appearance of new peaks or disappearance of existing peaks can suggest chemical interactions.

Data Presentation:

Table 4.3.1: HPLC Analysis of API Stability

ExcipientSolventTime (weeks)API Assay (%)Total Impurities (%)
LactoseNone0100<0.1
4
This compound4
Acetone4
MCCNone0100<0.1
4
This compound4
Acetone4

Table 4.3.2: Summary of Thermal and Spectroscopic Analysis

ExcipientSolventDSC ObservationsFTIR Observations
LactoseThis compound
Acetone
MCCThis compound
Acetone

Conclusion

This compound presents a viable alternative to acetone in several industrial applications, offering a comparable performance profile with potential benefits in terms of its less harsh odor and different toxicological profile. Successful substitution requires a thorough evaluation of its performance in the specific application, including solubility, drying characteristics, cleaning efficacy, and compatibility with other materials. The protocols provided in these application notes offer a framework for conducting such evaluations. It is imperative that all work with this compound be conducted in well-ventilated areas, with appropriate personal protective equipment, and in accordance with all applicable safety regulations.

References

Application Notes and Protocols for the Production of Ethylene Formate as a Byproduct of Metronidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for a method to synthesize ethylene formate as a value-added byproduct during the production of metronidazole. This process utilizes the residual formic acid present in the metronidazole synthesis reaction mixture, reacting it with ethanol to form ethyl formate. This integrated approach improves the overall economic viability and sustainability of metronidazole manufacturing by converting a waste stream component into a commercially valuable chemical. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal medication. Its synthesis often involves the use of formic acid as a solvent or catalyst.[1][2] The unreacted formic acid in the final reaction mixture presents a waste treatment challenge. This document outlines a method to utilize this residual formic acid by converting it into this compound (also known as ethyl formate), a valuable chemical with applications as a flavoring agent and industrial solvent.[3][4] This process not only enhances the atom economy of the metronidazole synthesis but also reduces waste and production costs.[1]

The described method involves the esterification of the formic acid in the metronidazole reaction liquor with absolute ethanol.[3] The reaction mixture, containing metronidazole, 2-methyl-5-nitroimidazole, and formic acid, serves as a catalyst for the formation of ethyl formate.[5]

Overall Process Workflow

The following diagram illustrates the integrated process of metronidazole synthesis followed by the production of this compound.

cluster_metronidazole Metronidazole Synthesis cluster_workup This compound Synthesis & Separation 2-methyl-5-nitroimidazole 2-methyl-5-nitroimidazole Synthesis Reaction Synthesis Reaction 2-methyl-5-nitroimidazole->Synthesis Reaction Formic Acid (solvent) Formic Acid (solvent) Formic Acid (solvent)->Synthesis Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Synthesis Reaction Metronidazole Reaction Mixture Metronidazole Reaction Mixture Synthesis Reaction->Metronidazole Reaction Mixture Ethanol Addition Ethanol Addition Metronidazole Reaction Mixture->Ethanol Addition Reflux Reflux Ethanol Addition->Reflux Distillation Distillation Reflux->Distillation This compound This compound Distillation->this compound Metronidazole Product Metronidazole Product Distillation->Metronidazole Product (in residue)

Caption: Integrated workflow for metronidazole and this compound synthesis.

Experimental Protocols

Metronidazole Synthesis

This protocol describes the initial synthesis of metronidazole, which yields the reaction mixture used for subsequent this compound production.

Materials:

  • 2-methyl-5-nitroimidazole

  • Formic acid (95-99% concentration)

  • Ethylene oxide

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with 100 parts by weight of formic acid.

  • Add 100 to 120 parts by weight of 2-methyl-5-nitroimidazole to the formic acid with stirring.

  • Heat the mixture to ensure complete dissolution of the 2-methyl-5-nitroimidazole. Maintain this temperature for 10-20 minutes.[3]

  • Add 90 to 100 parts by weight of ethylene oxide to the reaction mixture.[3]

  • Allow the reaction to proceed to obtain the metronidazole reaction solution. This solution will contain metronidazole, unreacted 2-methyl-5-nitroimidazole, and residual formic acid.

This compound Synthesis and Isolation

This protocol details the synthesis of this compound from the metronidazole reaction mixture.

Materials:

  • Metronidazole reaction solution (from protocol 3.1)

  • Absolute ethanol

  • Reaction vessel equipped with a reflux condenser and distillation apparatus

Procedure:

  • Transfer the metronidazole reaction solution to a suitable reaction vessel.

  • Add absolute ethanol to the reaction solution. The recommended weight ratio of the metronidazole reaction solution to absolute ethanol is 3:8.[3]

  • Stir the mixture and heat to a temperature of 65-70°C to initiate reflux.[3]

  • Maintain the reflux for a period of 1.5 to 2 hours.[3]

  • After the reflux period, reconfigure the apparatus for distillation.

  • Distill the mixture and collect the fraction that boils between 65-100°C. This fraction is the this compound product.[3]

  • The remaining residue in the distillation vessel contains the metronidazole product, which can be further purified.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from the metronidazole reaction mixture.

ParameterValueReference
Metronidazole Synthesis
2-methyl-5-nitroimidazole (parts by weight)100 - 120[3]
Formic Acid (parts by weight)100[3]
Ethylene Oxide (parts by weight)90 - 100[3]
This compound Synthesis
Ratio of Metronidazole Reaction Solution to Ethanol (by weight)3:8[3]
Reflux Temperature (°C)65 - 70[3]
Reflux Time (hours)1.5 - 2[3]
Distillation Collection Temperature (°C)65 - 100[3]
Reported Yield of this compound> 90%[5]

Logical Relationship of Reaction Components

The diagram below outlines the logical relationship and transformation of key chemical species in the this compound synthesis step.

MRM Metronidazole Reaction Mixture (Contains residual Formic Acid) Esterification Esterification Reaction MRM->Esterification Ethanol Absolute Ethanol Ethanol->Esterification Heat Heat (65-70°C) Heat->Esterification (catalyzes) EF This compound (distilled) Esterification->EF Metronidazole Metronidazole (in residue) Esterification->Metronidazole

Caption: Key components and transformation in this compound synthesis.

Conclusion

The described method provides a practical and efficient way to produce this compound as a byproduct of metronidazole synthesis. By integrating these processes, chemical manufacturers can improve resource utilization, reduce waste, and enhance the economic profile of their operations. The protocols and data presented in these application notes offer a solid foundation for the implementation of this sustainable chemical synthesis strategy.

References

Application Notes and Protocols: The Role of Ethyl Formate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate, a simple ester of formic acid and ethanol, serves as a versatile and efficient C1 building block in organic synthesis. Its utility in the pharmaceutical industry is primarily centered on its role as a formylating agent for various nucleophiles, including amines and alcohols. The introduction of a formyl group is a critical step in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Notably, ethyl formate is instrumental in the synthesis of essential nucleobases like uracil, cytosine, and thymine, which are fundamental components of many antiviral and anticancer drugs.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of ethyl formate in key pharmaceutical synthesis reactions.

Key Applications of Ethyl Formate in Pharmaceutical Synthesis

Ethyl formate's primary applications in pharmaceutical synthesis include:

  • N-Formylation of Amines: The conversion of primary and secondary amines to their corresponding formamides is a common transformation in drug synthesis. Formamides can serve as protecting groups, precursors to other functional groups, or as part of the final API structure.

  • O-Formylation of Alcohols: The formylation of hydroxyl groups to formate esters is another important application, often used for the protection of alcohols during multi-step syntheses.

  • Synthesis of Nucleobases and Analogues: Ethyl formate is a key reagent in the construction of pyrimidine rings, forming the backbone of nucleobases like uracil, thymine, and their derivatives, such as the anticancer drug 5-fluorouracil.

Data Presentation

The following tables summarize quantitative data for formylation reactions using ethyl formate under various conditions.

Table 1: N-Formylation of Various Amines using Ethyl Formate

Amine SubstrateProductCatalyst/ConditionsReaction TimeYield (%)Reference
AnilineN-PhenylformamideCatalyst-free, 60°C-83-89[2]
p-ToluidineN-(p-Tolyl)formamideCatalyst-free, 60°C-96-97 (with formic acid), 83-89 (with ethyl formate)[2]
BenzylamineN-BenzylformamideCatalyst-free, 60°C-91-93[2]
n-HexylamineN-HexylformamideCatalyst-free, 60°C-68-94[2]
Various aliphatic primary and secondary aminesCorresponding formamidesNovozyme 435® (lipase)-90-99[3]
BenzylaminesCorresponding formamidesNovozyme 435® (lipase)-99[3]
AnilineN-Phenylformamide20% w/w lipase, neat-87[3]
Various aromatic primary aminesCorresponding formamidesNaHSO4·H2O/activated charcoal, reflux10-55 min80-94[4]
N-methylanilineN-Methyl-N-phenylformamideNaHSO4·H2O/activated charcoal, reflux-85-91[4]
BenzylamineN-BenzylformamideNaHSO4·H2O/activated charcoal, reflux-85-91[4]

Table 2: O-Formylation of Various Alcohols using Ethyl Formate

Alcohol SubstrateProductCatalystReaction Time (h)Yield (%)Reference
Benzyl alcoholBenzyl formateAmberlyst-152.598[5][6]
4-Methoxybenzyl alcohol4-Methoxybenzyl formateAmberlyst-152.598[5][6]
4-Nitrobenzyl alcohol4-Nitrobenzyl formateAmberlyst-154.070[5][6]
Cinnamyl alcoholCinnamyl formateAmberlyst-152.596[5][6]
1-Phenylethanol1-Phenylethyl formateAmberlyst-153.095[5][6]
CyclohexanolCyclohexyl formateAmberlyst-153.096[5][6]

Table 3: Synthesis of Nucleobases and Analogues using Ethyl Formate

ProductStarting MaterialsKey Reagents/ConditionsYield (%)Reference
UracilEthyl acetate, Ethyl formateSodium ethoxide, Urea>70[7]
5-FluorouracilEthyl fluoroacetate, Ethyl formatePotassium ethoxide, S-methyl isothiourea, HCl-[8]
5-FluorouracilMethyl fluoroacetate, Ethyl formateSodium methoxide, Toluene, Urea>74.5[9]
Thymine-¹⁵N₂Ethyl propionate, Ethyl formateSodium metal, Urea-¹⁵N₂, Acid catalysis>80[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst- and Solvent-Free N-Formylation of Amines

This protocol describes a simple and efficient method for the N-formylation of a wide range of aromatic and aliphatic amines.

Materials:

  • Amine (1 mmol)

  • Ethyl formate (3 mmol)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed glass vial

  • Magnetic stirrer with heating

Procedure:

  • To a sealed glass vial, add the amine (1 mmol) and ethyl formate (3 mmol).

  • Stir the mixture magnetically at 60°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer with water (2 x 10 mL) and then with a saturated solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-formylated product.

  • If necessary, purify the product by column chromatography.

Protocol 2: General Procedure for O-Formylation of Alcohols using Amberlyst-15

This protocol outlines a chemoselective method for the formylation of primary and secondary alcohols using a recyclable heterogeneous catalyst.

Materials:

  • Alcohol (1 mmol)

  • Ethyl formate (3 mL)

  • Amberlyst-15 (50 mg)

  • Diethyl ether

  • Standard laboratory glassware for stirring at room temperature

Procedure:

  • To a round-bottom flask, add the alcohol (1 mmol) and ethyl formate (3 mL).

  • Add Amberlyst-15 (50 mg) to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, filter the suspension to remove the Amberlyst-15 catalyst.

  • Wash the catalyst with diethyl ether (2 x 10 mL).

  • Combine the organic phases and pass them through a short pad of silica gel to obtain the pure formate ester.

  • The Amberlyst-15 catalyst can be washed, dried, and reused for subsequent reactions.

Protocol 3: One-Pot Synthesis of Uracil

This protocol describes the synthesis of the nucleobase uracil from readily available starting materials.

Materials:

  • Ethyl acetate

  • Ethyl formate

  • Sodium ethoxide

  • Urea

  • Appropriate solvent (e.g., ethanol)

  • Acid for work-up (e.g., acetic acid)

  • Standard reaction glassware with temperature control

Procedure:

  • In a suitable reaction vessel, combine ethyl acetate and ethyl formate in the presence of sodium ethoxide. This step forms the sodium salt of formylacetic acid ethyl ester.

  • To the reaction mixture, add urea.

  • The condensation and cyclization reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete (monitored by TLC), the mixture is worked up by acidification to precipitate the uracil.

  • The crude uracil is then collected by filtration, washed, and can be further purified by recrystallization.[7][11]

Note: For a more detailed, step-by-step industrial-scale protocol, refer to patent literature such as CN110437160B, which describes a one-pot synthesis with specific quantities and conditions, achieving yields of up to 94.1%.[11]

Protocol 4: Synthesis of 5-Fluorouracil

5-Fluorouracil is a key anticancer agent. One synthetic route utilizes ethyl formate.

Materials:

  • Methyl fluoroacetate

  • Ethyl formate

  • Sodium methoxide

  • Toluene

  • Methanol

  • Urea

  • Hydrochloric acid

  • Nitrogen atmosphere setup

  • Standard reaction glassware with temperature control

Procedure:

  • Under a nitrogen atmosphere, add sodium methoxide to toluene in a reaction vessel.

  • Cool the mixture and add a portion of ethyl formate, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate.

  • Stir the reaction mixture.

  • Add methanol and sodium methoxide, and after stirring, cool the mixture to 15-25°C.

  • Add urea and continue the reaction.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue, cool, and stir.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the 5-fluorouracil.

  • Filter the solid product, wash with water, and dry.[9]

Signaling Pathways and Experimental Workflows

N-Formylation Reaction Mechanism

The N-formylation of an amine with ethyl formate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of ethyl formate, leading to a tetrahedral intermediate. This intermediate then collapses, with the ethoxide ion acting as a leaving group, to form the stable formamide product and ethanol as a byproduct.

N_Formylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate HC(O⁻)(OCH₂CH₃)(N⁺H₂R) Amine->Intermediate Nucleophilic Attack EthylFormate HC(O)OCH₂CH₃ EthylFormate->Intermediate Formamide R-NHCHO Intermediate->Formamide Collapse & Proton Transfer Ethanol CH₃CH₂OH Intermediate->Ethanol Leaving Group Experimental_Workflow start Start: Reagent Preparation reaction Formylation Reaction (e.g., N-Formylation or O-Formylation) - Reactants + Ethyl Formate - Catalyst (if required) - Controlled Temperature start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up - Quenching - Extraction - Washing monitoring->workup Complete purification Product Purification - Column Chromatography - Recrystallization workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethylene Carbonate by Distillation with Potassium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. All procedures should be carried out in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations. The user of this information assumes all responsibility for any outcomes. It is highly recommended to conduct a thorough literature search and risk assessment before commencing any experimental work.

This guide addresses the purification of ethylene carbonate , not "ethylene formate," as the latter is not a commonly recognized chemical compound and the use of potassium carbonate in distillation is more relevant to ethylene carbonate purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of ethylene carbonate in the presence of potassium carbonate.

Problem/Observation Potential Cause Recommended Solution
Bumping/Unstable Boiling - Uneven heating of the distillation flask.- Insufficient agitation of the potassium carbonate solids.- High viscosity of the crude ethylene carbonate.- Use a heating mantle with a stirrer for uniform heating and agitation.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure the potassium carbonate is a fine, anhydrous powder for better dispersion.
Foaming - Presence of surfactants or other foaming impurities in the crude material.- Vigorous boiling rate.- Reduce the heating rate to maintain a steady, controlled boil.- Introduce an anti-foaming agent if the problem persists and is compatible with the final product requirements.- Ensure the distillation flask is not more than two-thirds full.
Low Yield of Distillate - Inefficient condensation of ethylene carbonate vapors.- Loss of product due to thermal decomposition.- Leaks in the distillation apparatus.- Ensure the condenser has an adequate flow of sufficiently cold coolant.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal decomposition.[1]- Check all joints and connections for a proper seal, especially when working under vacuum.
Product Discoloration (Yellowing) - Thermal decomposition of ethylene carbonate at high temperatures.[1]- Presence of impurities that are unstable at distillation temperatures.- Lower the distillation temperature by applying a vacuum.[1]- Ensure the crude ethylene carbonate is pre-treated to remove highly reactive impurities.
Solidification in the Condenser or Receiving Flask - Ethylene carbonate has a melting point of 34-37°C.[2]- Gently warm the condenser and receiving flask with a heat gun or by adjusting the coolant temperature to prevent solidification.
Distillate is Not Neutral (Acidic or Basic) - Incomplete neutralization of acidic impurities by potassium carbonate.- Carryover of fine potassium carbonate particles with the vapor.- Ensure sufficient contact time and agitation of the crude ethylene carbonate with potassium carbonate before starting the distillation.- Use a splash guard or a packed column to prevent mechanical carryover of solids.- Consider a second distillation without potassium carbonate if high neutrality is critical.
High Water Content in the Final Product - Incomplete drying by potassium carbonate.- Leaks in the system allowing atmospheric moisture to enter.- Use anhydrous potassium carbonate and ensure it is thoroughly mixed with the crude ethylene carbonate before distillation.[3]- Perform the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).- Check for and rectify any leaks in the apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding potassium carbonate to the distillation of ethylene carbonate?

A1: Potassium carbonate is added primarily for two reasons:

  • Neutralization: Crude ethylene carbonate can contain acidic impurities, such as residual catalysts or byproducts from its synthesis. Potassium carbonate, being a mild base, neutralizes these acids, preventing them from co-distilling with the product and preventing acid-catalyzed decomposition at high temperatures.

  • Drying: Anhydrous potassium carbonate is an effective drying agent for organic solvents.[3][4] It removes residual water from the crude ethylene carbonate, which is crucial as water can lead to hydrolysis of the product, especially at elevated temperatures.[1]

Q2: Can potassium carbonate cause decomposition of ethylene carbonate during distillation?

A2: While potassium carbonate is used to prevent acid-catalyzed decomposition, as a base, it can promote the hydrolysis of ethylene carbonate if significant amounts of water are present.[5] It can also catalyze transesterification reactions if alcohols are present as impurities.[6][7] Therefore, it is crucial to use anhydrous potassium carbonate and to remove the bulk of any water or alcohol impurities before distillation. The primary benefit of using potassium carbonate is realized when distillation is performed under vacuum, which keeps the temperature low and minimizes the risk of base-catalyzed side reactions.

Q3: What type of distillation is recommended for purifying ethylene carbonate?

A3: Due to the high boiling point of ethylene carbonate (approximately 248°C at atmospheric pressure) and its susceptibility to thermal decomposition, vacuum distillation is strongly recommended.[1][8] Performing the distillation under reduced pressure significantly lowers the boiling point, thereby minimizing the risk of product degradation and discoloration.

Q4: What are the main impurities found in crude ethylene carbonate?

A4: The most common impurities in crude ethylene carbonate, which is often synthesized from ethylene oxide and carbon dioxide, include ethylene glycol, diethylene glycol, and water.[1][9] These impurities can affect the performance of ethylene carbonate in its applications, particularly as an electrolyte solvent in lithium-ion batteries.[10]

Q5: How can I tell if the potassium carbonate has effectively removed the water?

A5: A common visual indicator when using a solid drying agent is that the powder should be free-flowing in the liquid and not clump together.[3] If the potassium carbonate clumps, it indicates that it has become saturated with water, and more may need to be added. For quantitative analysis, Karl Fischer titration can be used to determine the water content before proceeding with distillation.

Quantitative Data Summary

The following table summarizes typical physical properties of ethylene carbonate and the purity levels that can be achieved through different purification methods.

ParameterValueReference(s)
Boiling Point (atm) 248 °C[9]
Melting Point 34-37 °C[2]
Purity after standard distillation Can be limited due to thermal decomposition.[1]
Purity after vacuum distillation Can exceed 99.5%.[11]
Purity after combined distillation and crystallization Can exceed 99.99%.[12]
Typical water content in battery-grade ethylene carbonate < 10-50 ppm[12]

Experimental Protocol: Vacuum Distillation of Ethylene Carbonate with Potassium Carbonate

This protocol outlines a general procedure for the purification of ethylene carbonate. Warning: This procedure should only be performed by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

  • Crude ethylene carbonate

  • Anhydrous potassium carbonate (fine powder)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Heating mantle with magnetic stirring capability

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Cold trap

  • Manometer

Procedure:

  • Pre-treatment:

    • Place the crude ethylene carbonate in a round-bottom flask.

    • Add 5-10% (w/w) of anhydrous potassium carbonate to the flask.[3] The optimal amount may vary depending on the level of impurities.

    • Add a magnetic stir bar or boiling chips.

    • Seal the flask and stir the mixture at room temperature for 1-2 hours to allow for neutralization and drying.

  • Distillation Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the mixture in the distillation flask.

    • Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask using the heating mantle.

    • Increase the temperature gradually to initiate boiling. The boiling point will depend on the pressure.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

    • Monitor the temperature at the distillation head. Collect the main fraction of pure ethylene carbonate when the temperature is stable at the expected boiling point for the given pressure.

    • Be prepared to gently heat the condenser and collection arm if the ethylene carbonate starts to solidify.

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable residues.

  • Shutdown:

    • Turn off the heating and allow the system to cool down.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and store the purified ethylene carbonate in a tightly sealed container in a cool, dry place.

Visualizations

experimental_workflow Experimental Workflow for Ethylene Carbonate Purification cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation crude_ec Crude Ethylene Carbonate add_k2co3 Add Anhydrous K2CO3 (5-10% w/w) crude_ec->add_k2co3 stir Stir at Room Temperature (1-2 hours) add_k2co3->stir setup Assemble Vacuum Distillation Apparatus stir->setup Transfer to Distillation Flask apply_vacuum Apply Vacuum (e.g., 10-20 mmHg) setup->apply_vacuum heat Gradual Heating & Stirring apply_vacuum->heat collect_forerun Collect & Discard Forerun heat->collect_forerun collect_product Collect Pure Ethylene Carbonate Fraction collect_forerun->collect_product stop_distillation Stop Distillation Before Dryness collect_product->stop_distillation cool_down Cool System stop_distillation->cool_down release_vacuum Release Vacuum cool_down->release_vacuum store_product Store Purified Product release_vacuum->store_product

Caption: Workflow for the purification of ethylene carbonate.

troubleshooting_logic Troubleshooting Logic for Distillation Issues cluster_symptoms Troubleshooting Logic for Distillation Issues cluster_causes Troubleshooting Logic for Distillation Issues cluster_solutions Troubleshooting Logic for Distillation Issues start Distillation Problem Observed bumping Bumping / Unstable Boiling start->bumping discoloration Product Discoloration start->discoloration low_yield Low Yield start->low_yield uneven_heating Uneven Heating / Poor Agitation bumping->uneven_heating high_temp High Temperature / Decomposition discoloration->high_temp low_yield->high_temp leaks System Leaks low_yield->leaks poor_condensation Inefficient Condensation low_yield->poor_condensation use_stirrer Use Heating Mantle with Stirrer uneven_heating->use_stirrer use_vacuum Apply / Increase Vacuum high_temp->use_vacuum check_seals Check All Joints and Seals leaks->check_seals check_condenser Check Condenser Coolant Flow poor_condensation->check_condenser

Caption: Decision tree for troubleshooting common distillation problems.

References

Technical Support Center: Hydrolytic Degradation and Stability of Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic degradation and stability of ethyl formate.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic degradation of ethyl formate?

A1: Hydrolytic degradation is a chemical reaction where ethyl formate reacts with water, causing it to break down into its constituent molecules: formic acid and ethanol.[1] This reaction is reversible and can be catalyzed by both acids and bases.[2][3]

Q2: What are the primary factors that influence the rate of ethyl formate hydrolysis?

A2: The rate of hydrolysis is significantly influenced by several factors:

  • pH: The reaction is slowest in the neutral pH range (around pH 7) and is accelerated under both acidic and basic conditions.[1] Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[1]

  • Temperature: An increase in temperature will increase the rate of hydrolysis.

  • Autocatalysis: The formic acid produced during hydrolysis can act as a catalyst, accelerating the degradation process over time. This phenomenon is known as autocatalysis.[4]

  • Presence of Catalysts: Strong acids, bases, and certain enzymes can significantly speed up the degradation.

Q3: What are the common stability issues encountered with ethyl formate in experimental settings?

A3: Ethyl formate is known for its chemical instability, particularly in aqueous solutions.[5] Key stability issues include:

  • High Volatility: Ethyl formate has a low boiling point (54°C) and high vapor pressure, leading to evaporative losses if not handled in a closed system.[1][4]

  • Susceptibility to Hydrolysis: It readily degrades in the presence of water or moisture, which can alter the concentration of stock solutions and affect experimental results.[5][6]

  • Incompatibility with Acids and Bases: Strong acids and bases will rapidly decompose ethyl formate.[6]

Q4: How can I minimize the degradation of my ethyl formate stock solutions?

A4: To minimize degradation, store ethyl formate in a tightly sealed container in a cool, dry place, away from sources of moisture, heat, and ignition. For preparing aqueous solutions, use freshly prepared solutions and consider the pH and temperature of your experimental system. If possible, prepare solutions immediately before use.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ethyl formate.

Issue 1: Inconsistent results in kinetic studies of ethyl formate hydrolysis.

  • Question: I am studying the hydrolysis of ethyl formate, but my kinetic data is not reproducible. What could be the cause?

  • Answer: Inconsistent results in kinetic studies of ethyl formate hydrolysis can stem from several sources:

    • Temperature Fluctuations: The hydrolysis rate is sensitive to temperature. Ensure your reaction vessel is in a temperature-controlled water bath or incubator with stable temperature control.[7]

    • Inaccurate Reagent Concentrations: Verify the concentrations of your ethyl formate, acid/base catalyst, and any buffers used. Inaccurate initial concentrations will lead to variability in the observed reaction rates.[8]

    • pH Shifts: The production of formic acid during the reaction can lower the pH of unbuffered or weakly buffered solutions, leading to autocatalysis and a non-linear reaction rate.[4] Use a suitable buffer system to maintain a constant pH throughout the experiment.

    • Evaporation of Ethyl Formate: Due to its high volatility, ethyl formate can evaporate from the reaction mixture, especially at elevated temperatures, leading to a decrease in its concentration and an apparent slowing of the reaction rate.[8] Ensure your reaction vessel is properly sealed.

Issue 2: Unexpected peaks in Gas Chromatography (GC) or HPLC analysis.

  • Question: I am analyzing my ethyl formate sample using GC/HPLC and see unexpected peaks. What could they be?

  • Answer: Unexpected peaks in your chromatogram could be due to:

    • Degradation Products: The most likely unexpected peaks are the hydrolysis products: formic acid and ethanol.

    • Impurities in the Starting Material: Your ethyl formate reagent may contain impurities from its synthesis or degradation during storage.

    • Side Reactions: Depending on your reaction conditions, other side reactions may occur.

    • Contamination: Contamination from solvents, glassware, or the injection port of the chromatograph can introduce extraneous peaks.[9]

Issue 3: Difficulty in separating ethyl formate and ethanol peaks in Gas Chromatography (GC).

  • Question: The GC peaks for ethyl formate and its hydrolysis product, ethanol, are overlapping. How can I improve their separation?

  • Answer: Overlapping peaks of ethyl formate and ethanol are a common issue in GC analysis.[10][11] Here are some troubleshooting steps:

    • Optimize the Temperature Program: Adjust the temperature ramp rate or use an isothermal program at a lower temperature to improve separation.

    • Adjust Carrier Gas Flow Rate: Reducing the carrier gas flow rate can sometimes enhance resolution.[11]

    • Select a Different GC Column: A more polar column, such as a wax column (e.g., Carbowax), may provide better separation of these compounds compared to a non-polar column (like a DB-5 or HP-5).[11]

    • Increase the Split Ratio: A higher split ratio can lead to sharper peaks and better resolution, although it will reduce the amount of analyte reaching the detector.

Issue 4: The pH of my unbuffered reaction mixture is dropping over time.

  • Question: I am running a neutral hydrolysis experiment with ethyl formate in water, and I observe a continuous decrease in pH. Is this normal?

  • Answer: Yes, this is an expected phenomenon known as autocatalysis.[4] The hydrolysis of ethyl formate produces formic acid. As the concentration of formic acid increases, it catalyzes the hydrolysis reaction, leading to a faster reaction rate and a further decrease in pH. To study the hydrolysis at a constant pH, it is essential to use a buffer solution.

Quantitative Data Summary

The following table summarizes key quantitative data on the hydrolytic degradation of ethyl formate.

ParameterConditionValueReference(s)
Alkaline Hydrolysis Rate Constant (k_b) 25°C25.7 L/mol-sec[1]
Hydrolysis Half-life pH 73.1 days[1]
Hydrolysis Half-life pH 87.5 hours[1]
Activation Energy (Neutral Hydrolysis) Neutral medium16,800 cal/g.mole (approx. 70.3 kJ/mol)[12]
Activation Parameters (Neutral Reaction) ΔH‡ = 91 ± 8 kJ/mol, ΔS‡ = -48 ± 8 J K⁻¹/mol[4]

Detailed Experimental Protocols

1. Protocol for Monitoring Ethyl Formate Hydrolysis by Titration

This protocol describes a method to determine the rate of acid-catalyzed hydrolysis of ethyl formate by titrating the formic acid produced over time.

  • Materials:

    • Ethyl formate

    • Hydrochloric acid (HCl) solution (e.g., 0.5 M)

    • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

    • Phenolphthalein indicator

    • Deionized water

    • Ice

    • Thermostatic water bath

    • Conical flasks, pipettes, burette, stopwatch

  • Procedure:

    • Place a known volume of the HCl solution (e.g., 100 mL of 0.5 M HCl) into a conical flask and allow it to equilibrate to the desired reaction temperature in the water bath.

    • Add a known volume of ethyl formate (e.g., 5 mL) to the HCl solution and immediately start the stopwatch. This is time t=0.

    • Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice to quench the reaction.

    • Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as the indicator. Record the volume of NaOH used. This is the initial reading (V₀).

    • At regular time intervals (e.g., every 10, 20, 30, 60, and 90 minutes), withdraw another aliquot of the reaction mixture, quench it with ice, and titrate with the NaOH solution. Record the volume of NaOH used at each time point (Vₜ).

    • To determine the final reading (V∞), heat a portion of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1-2 hours) to ensure the reaction goes to completion. Cool the sample and titrate an aliquot as before.

    • The rate constant (k) for this pseudo-first-order reaction can be calculated using the integrated rate law: k = (1/t) * ln((V∞ - V₀) / (V∞ - Vₜ)).

2. Protocol for Analysis of Ethyl Formate and its Degradation Products by Gas Chromatography (GC)

This protocol provides a general method for the analysis of ethyl formate, ethanol, and formic acid.

  • Instrumentation and Columns:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A polar capillary column (e.g., DB-WAX or FFAP) is recommended for good separation of the analyte and its degradation products.

  • GC Conditions (Example):

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Mode: Split injection.

  • Sample Preparation:

    • Prepare a stock solution of ethyl formate in a suitable solvent (e.g., methanol or ethanol, depending on the focus of the analysis).

    • For hydrolysis studies, the reaction mixture can be directly injected after filtration if necessary. Dilution with a suitable solvent may be required to bring the analyte concentrations within the linear range of the detector.

    • To analyze formic acid by GC, derivatization to a more volatile ester (e.g., by reacting with an alcohol in the presence of an acid catalyst) is often necessary.

3. Protocol for Analysis of Ethyl Formate Hydrolysis by HPLC

This protocol outlines a reverse-phase HPLC method for separating and quantifying ethyl formate.

  • Instrumentation and Column:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Example):

    • An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (for UV detection)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a standard stock solution of ethyl formate in the mobile phase.

    • Reaction aliquots should be diluted with the mobile phase to stop the reaction and to be within the calibration range.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Hydrolytic_Degradation_Pathways cluster_catalysis Catalysis EthylFormate Ethyl Formate (C₃H₆O₂) Tetrahedral_Intermediate Tetrahedral Intermediate EthylFormate->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->EthylFormate - H₂O FormicAcid Formic Acid (CH₂O₂) Tetrahedral_Intermediate->FormicAcid Ethanol Ethanol (C₂H₆O) Tetrahedral_Intermediate->Ethanol Acid H⁺ (Acid) Base OH⁻ (Base) Water H₂O

Caption: Hydrolytic degradation pathways of ethyl formate.

Experimental_Workflow Prep Prepare Reagents (Ethyl Formate, Buffer, Catalyst) Reaction Initiate Reaction (Mix reagents at constant T) Prep->Reaction Sampling Take Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction (e.g., Ice bath, Dilution) Sampling->Quench Analysis Analyze Sample (Titration, GC, HPLC) Quench->Analysis Data Collect and Analyze Data Analysis->Data Kinetics Determine Kinetic Parameters Data->Kinetics

Caption: General experimental workflow for kinetic studies.

Troubleshooting_Tree Problem Inconsistent Experimental Results? CheckTemp Is Temperature Constant? Problem->CheckTemp Yes FixTemp Use a calibrated thermostatic bath. CheckTemp->FixTemp No CheckpH Is pH Stable? CheckTemp->CheckpH Yes Success Problem Resolved FixTemp->Success UseBuffer Use an appropriate buffer system. CheckpH->UseBuffer No CheckReagents Are Reagent Concentrations Correct? CheckpH->CheckReagents Yes UseBuffer->Success PrepFresh Prepare fresh solutions and verify concentrations. CheckReagents->PrepFresh No CheckVolatility Is the system sealed to prevent evaporation? CheckReagents->CheckVolatility Yes PrepFresh->Success SealSystem Ensure the reaction vessel is tightly sealed. CheckVolatility->SealSystem No CheckVolatility->Success Yes SealSystem->Success

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Industrial Production of Ethylene Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of ethylene formate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the Fischer esterification of ethanol and formic acid using an acidic catalyst, typically sulfuric acid.[1][2] This is a reversible reaction where ethanol and formic acid react to form this compound and water.

Q2: What are the typical reaction conditions for this compound synthesis?

A2: Generally, the reaction is carried out at temperatures ranging from 60-80°C under atmospheric pressure.[1] The molar ratio of formic acid to ethanol is often kept at 1:1, although using an excess of ethanol can improve the yield.[1]

Q3: What are the main challenges in the industrial production of this compound?

A3: The primary challenges include:

  • Reversible Reaction: The Fischer esterification is an equilibrium reaction, which can limit the product yield.

  • Product Hydrolysis: The presence of water, a byproduct of the reaction, can lead to the hydrolysis of this compound back to the reactants.

  • Byproduct Formation: Side reactions can lead to the formation of impurities that require removal.

  • Catalyst Issues: Strong acid catalysts like sulfuric acid can be corrosive to equipment and may require neutralization and removal during product purification.[3]

  • Azeotrope Formation: this compound can form azeotropes with water and ethanol, making purification by simple distillation challenging.

Q4: What are the common impurities in crude this compound?

A4: Common impurities include unreacted starting materials (formic acid and ethanol), water, and the acid catalyst (e.g., sulfuric acid).

Q5: How is this compound purified on an industrial scale?

A5: The purification process typically involves several steps:

  • Neutralization: The crude product is washed with a basic solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst and any remaining formic acid.

  • Washing: The product is then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: A drying agent, such as anhydrous calcium chloride, is used to remove dissolved water.

  • Distillation: The final purification is achieved through distillation to separate the this compound from any remaining ethanol and other impurities.[1] In cases where azeotropes are formed, extractive distillation with a solvent like ethylene glycol may be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the industrial production of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Product Yield Reversible nature of the Fischer esterification.- Shift the Equilibrium: Increase the concentration of one reactant, typically ethanol, as it is often more cost-effective and easier to remove. - Remove Water: Employ a Dean-Stark apparatus or a similar method to continuously remove water as it is formed, driving the reaction towards the products.
Insufficient catalyst activity.- Catalyst Concentration: Ensure the correct amount of catalyst is used. - Catalyst Choice: Consider using a more efficient catalyst. While sulfuric acid is common, p-toluenesulfonic acid can be a good alternative as it is less dehydrating and more soluble in organic solvents. Solid acid catalysts are also an option and can simplify removal.
Incomplete reaction.- Reaction Time: Increase the reaction time to allow the equilibrium to be reached. - Temperature: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also favor side reactions. A typical range is 60-80°C.[1]
Product Purity Issues Inefficient purification.- Washing Steps: Ensure thorough washing with sodium bicarbonate solution and water to completely remove acidic impurities and salts. - Drying: Use a sufficient amount of an appropriate drying agent to remove all water before distillation.
Presence of azeotropes.- Extractive Distillation: If simple distillation is ineffective, consider using extractive distillation with a suitable solvent (e.g., ethylene glycol) to break the azeotropes.
Corrosion of Equipment Use of strong acid catalysts like sulfuric acid.- Material Selection: Use corrosion-resistant materials for the reactor and other equipment. - Alternative Catalysts: Explore the use of less corrosive catalysts, such as solid acid catalysts.

Quantitative Data

Table 1: Impact of Reaction Parameters on this compound Yield

ParameterConditionEffect on YieldReference
Molar Ratio (Ethanol:Formic Acid) 1:1Baseline[1]
Excess EthanolIncreased yield by shifting equilibrium
Catalyst Sulfuric AcidStandard, effective but corrosive[1][2]
p-Toluenesulfonic AcidLess dehydrating, better solubility in organic solvents
Solid Acid CatalystsEasier to separate, potentially less corrosive
Water Removal Continuous removalSignificantly increases yield

Table 2: Typical Impurity Profile of this compound

ImpurityConcentration in Crude Product (Typical)Concentration after Purification (Target)
WaterVariable, depends on reaction completion< 0.1%
EthanolExcess reactant dependent< 0.5%
Formic AcidUnreacted starting material< 0.05%
Sulfuric AcidCatalyst carryoverNot detectable

Note: The initial impurity concentrations can vary significantly based on the specific reaction conditions and the extent of reaction completion.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound via Fischer Esterification

1. Materials and Equipment:

  • Formic Acid (99% purity)

  • Ethanol (95% or absolute)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate Solution (5% w/v)

  • Anhydrous Calcium Chloride

  • Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, and reflux condenser.

  • Distillation column with a fractionating head.

  • Separatory funnels and storage tanks.

2. Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of formic acid and ethanol. For improved yield, a molar excess of ethanol (e.g., 1.2:1 to 1.5:1 ethanol to formic acid) can be used.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (typically 1-2% of the total reactant weight) to the mixture while stirring. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to a reflux temperature of approximately 60-80°C.[1] Maintain this temperature and continue stirring for several hours until the reaction reaches equilibrium. The progress of the reaction can be monitored by analyzing samples for the concentration of this compound.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture. Transfer the crude product to a separate vessel and wash it with a 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted formic acid. Carbon dioxide will be evolved, so ensure adequate venting.

  • Washing: Wash the organic layer with water to remove any remaining salts.

  • Drying: Separate the organic layer and treat it with anhydrous calcium chloride to remove dissolved water.

  • Distillation: Filter off the drying agent and charge the crude this compound to a distillation column. Collect the fraction that boils at approximately 54°C.

Signaling Pathways and Experimental Workflows

Fischer_Esterification Formic_Acid Formic Acid (HCOOH) Ethanol Ethanol (CH3CH2OH) Protonated_FA Protonated Formic Acid Formic_Acid->Protonated_FA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ (Catalyst) Protonated_FA->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester - H2O Ethylene_Formate This compound (HCOOCH2CH3) Protonated_Ester->Ethylene_Formate - H+ Water Water (H2O) Ethylene_Formate->H_plus + H+ Water->Ethylene_Formate Hydrolysis

Caption: Fischer Esterification Pathway for this compound Synthesis.

Purification_Workflow Start Crude this compound (contains H2O, Ethanol, Formic Acid, Catalyst) Neutralization Neutralization (Wash with NaHCO3 solution) Start->Neutralization Washing Washing (Wash with Water) Neutralization->Washing Waste1 Aqueous Waste (H2O, Salts, excess NaHCO3) Neutralization->Waste1 Remove Drying Drying (Add Anhydrous CaCl2) Washing->Drying Waste2 Aqueous Waste (H2O, trace impurities) Washing->Waste2 Remove Distillation Distillation Drying->Distillation Waste3 Used Drying Agent Drying->Waste3 Filter out Final_Product Pure this compound Distillation->Final_Product Waste4 Distillation Residue (Ethanol, high-boiling impurities) Distillation->Waste4 Residue Decomposition_Pathway Ethylene_Formate This compound Transition_State Transition State (Intramolecular H-shift) Ethylene_Formate->Transition_State Thermal Energy Formic_Acid Formic Acid Transition_State->Formic_Acid Ethylene Ethylene Transition_State->Ethylene

References

Technical Support Center: Optimizing Ethylene Formate Fumigation for Greenhouse Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethylene formate (EF) for pest control in experimental greenhouse settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for greenhouse pest control?

A1: this compound (EF) is a volatile organic compound that serves as a fumigant for managing insect pests.[1] It is considered a promising alternative to other fumigants like methyl bromide because it has low mammalian toxicity, leaves minimal residues, and is not an ozone-depleting substance.[1][2][3] Its rapid action and effectiveness against a range of pests make it suitable for greenhouse applications.[2][3]

Q2: What pests can be effectively controlled with this compound fumigation in a greenhouse?

A2: this compound has demonstrated high efficacy against several common greenhouse pests, including:

  • Aphis gossypii (Cotton aphid)[4][5]

  • Frankliniella occidentalis (Western flower thrips)[4][5]

  • Tetranychus urticae (Two-spotted spider mite)[4][5]

  • Myzus persicae (Green peach aphid)[1]

  • Bemisia tabaci (Silverleaf whitefly)[6][7]

  • Thrips palmi (Melon thrips)[1]

  • Aphis spiraecola (Spirea aphid)[8][9]

Q3: How long do this compound residues last on crops and in the soil?

A3: this compound residues dissipate quickly. Studies have shown that after a 4-hour fumigation with 15 g/m³ of EF, no residues were detected on crops or in the soil after a maximum of 3 hours of ventilation.[4][5][10] Another study indicated that EF was not retained in leaves or soil beyond 1-2 hours after fumigation.[1]

Q4: Is this compound harmful to beneficial organisms?

A4: Yes, this compound can be lethal to beneficial organisms. For instance, higher dosages of EF needed to control pests like Frankliniella occidentalis and Tetranychus urticae can be highly lethal to honeybees.[4][5][7][9][11] It is recommended to perform fumigation during non-daylight hours when honeybees are less active to mitigate this risk.[4]

Q5: What is the effect of carbon dioxide (CO2) on this compound fumigation?

A5: Mixing this compound with carbon dioxide can enhance its efficacy. CO2 acts as a synergist, and combining it with EF has been shown to improve the fumigant's distribution and effectiveness against stored grain insects.[12][13] This mixture also serves to reduce the flammability of this compound.[3][12][13]

Troubleshooting Guide

Problem 1: Inconsistent or low pest mortality after fumigation.

Possible Cause Troubleshooting Step
Gas Leakage Ensure the greenhouse is adequately sealed. Glasshouses with gaps between frames can lead to a sharp decrease in EF concentration.[6][14] Vinyl houses have shown more stable gas concentrations.[6][14] Perform a pressure test if possible to identify and seal leaks.
Incorrect Dosage (Concentration x Time) The efficacy of EF is determined by the Concentration-Time (CT) product.[6] Verify that the calculated CT product is sufficient to achieve the desired mortality for the target pest (see Table 1). Monitor the EF concentration at multiple points (top, middle, bottom) within the greenhouse to ensure uniform distribution.[4]
Pest Resistance While insect resistance to EF has not been widely reported, it is a possibility.[6] If you suspect resistance, consider rotating fumigants or using an integrated pest management approach.
Environmental Factors Temperature can influence the efficacy of fumigants. Ensure the greenhouse temperature is within the recommended range for the target pest and EF application.

Problem 2: Phytotoxicity (damage to plants) observed after fumigation.

Possible Cause Troubleshooting Step
High this compound Concentration High concentrations of EF can cause phytotoxicity. For example, 15 g/m³ of EF for 4 hours caused severe damage to melon, zucchini, and watermelon at all developmental stages.[4] Reduce the EF concentration or exposure time. Refer to Table 2 for crop-specific tolerance levels.
Crop Susceptibility Different crops and even different developmental stages of the same crop exhibit varying levels of susceptibility to EF. Watermelons have been noted to be more susceptible than melons and zucchini.[1][4] Conduct small-scale trials on a few plants before fumigating the entire greenhouse.
High Humidity Higher humidity can increase the risk of phytotoxicity in some crops, such as red pepper. Monitor and, if possible, control the humidity levels within the greenhouse during fumigation.
Oxidative Stress EF can induce oxidative stress in plants. Research has shown promising results in mitigating phytotoxic effects by using ORLAB-01 during fumigation.[1]

Data Presentation

Table 1: Efficacy of this compound against Common Greenhouse Pests

Pest SpeciesLCt₅₀ (g h/m³)LCt₉₉ (g h/m³)Temperature (°C)Reference
Aphis gossypii3.128.9620[4]
Frankliniella occidentalis3.7114.0020[4]
Tetranychus urticae5.3419.0720[4]
Myzus persicaeNot specified< 6.0 (at 2h)Not specified[1]
Thrips palmiNot specified> 6.0 (at 2h)Not specified[1]
Bemisia tabaciNot specified< 4.0 (at 2h)20[6]

Table 2: Phytotoxicity of this compound on Various Greenhouse Crops

CropDevelopmental StageEF Concentration (g/m³)Exposure Time (h)Observed PhytotoxicityReference
MelonSeedling, Flowering, Fruiting44None[4]
ZucchiniSeedling, Flowering, Fruiting44None[4]
WatermelonSeedling, Flowering, Fruiting44Level 1 damage[4]
MelonAll stages154Severe[4]
ZucchiniAll stages154Severe[4]
WatermelonAll stages154Severe[4]
Yellow MelonAll stages22None[6]
CucumberNot specified22None[6]
TomatoesSeedling1.512>93.3% mortality of pests without phytotoxicity[4]
PeppersSeedling1.512>93.3% mortality of pests without phytotoxicity[4]

Experimental Protocols

Protocol 1: Greenhouse Fumigation with this compound

Objective: To effectively control target insect pests in a greenhouse environment using this compound fumigation while minimizing phytotoxicity.

Materials:

  • This compound (liquid)

  • Gas-tight greenhouse or fumigation chamber (e.g., vinyl house)

  • Gas vaporizer

  • Circulation fans

  • Gas concentration monitoring equipment (e.g., photoionization detector)

  • Personal Protective Equipment (PPE): respirator with appropriate cartridges, gloves, safety glasses

  • Target plants infested with pests

Methodology:

  • Greenhouse Preparation:

    • Ensure the greenhouse is well-sealed to prevent gas leakage.[6][14]

    • Measure the internal volume of the greenhouse (m³).

    • Place circulation fans within the greenhouse to ensure even distribution of the fumigant.

  • Dosage Calculation:

    • Determine the target pest and the required Concentration-Time (CT) product for effective control (refer to Table 1).

    • Calculate the initial concentration of this compound (g/m³) needed based on the greenhouse volume and desired exposure time.

  • Fumigant Application:

    • Don appropriate PPE.

    • Introduce the calculated amount of liquid this compound into a vaporizer and apply the gas into the sealed greenhouse.

    • Turn on the circulation fans to distribute the fumigant.

  • Monitoring:

    • During the fumigation period (e.g., 2-4 hours), monitor the gas concentration at various points within the greenhouse to ensure it remains at the target level.[4]

  • Ventilation:

    • After the desired exposure time, ventilate the greenhouse thoroughly until the this compound concentration drops to a safe level (Threshold Limit Value is 100 ppm).[3][15]

  • Post-Fumigation Assessment:

    • Assess pest mortality 24-48 hours after fumigation.

    • Monitor plants for any signs of phytotoxicity over the following week.

Protocol 2: Residue Analysis of this compound in Plant and Soil Samples

Objective: To determine the presence and concentration of this compound residues in plant tissues and soil after fumigation.

Materials:

  • Headspace vials

  • Vial crimper

  • Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace sampler

  • Analytical standards of this compound

  • Plant and soil samples from the fumigated greenhouse

Methodology:

  • Sample Collection:

    • Immediately after the ventilation period (0 hours), and at subsequent time points (e.g., 0.5, 1, 2, 3 hours), collect plant leaf and soil samples.[4]

    • Place a known weight (e.g., 1 g) of each sample into a headspace vial and seal it with a crimper.[4]

  • Sample Preparation:

    • No further preparation is typically needed for headspace analysis.

  • HS-GC-MS Analysis:

    • Place the sealed vials into the headspace autosampler.

    • The headspace sampler will heat the vial to a specific temperature for a set time, allowing the volatile this compound to partition into the gas phase.

    • An aliquot of the headspace gas is then automatically injected into the GC-MS system.

    • The GC separates the components of the gas, and the MS identifies and quantifies the this compound based on its mass spectrum and retention time.

  • Data Analysis:

    • Compare the peak areas of the samples to a calibration curve generated from analytical standards of known this compound concentrations to determine the residue levels in the original samples.

Visualizations

Fumigation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Fumigation Phase Seal Seal Greenhouse Measure Measure Volume (m³) Seal->Measure Calculate Calculate EF Dosage Measure->Calculate Apply Apply EF Fumigant Calculate->Apply Circulate Circulate Air Apply->Circulate Monitor Monitor Concentration Circulate->Monitor Ventilate Ventilate Greenhouse Monitor->Ventilate Assess_Pest Assess Pest Mortality Ventilate->Assess_Pest Assess_Phyto Assess Phytotoxicity Ventilate->Assess_Phyto

Caption: Experimental workflow for this compound fumigation in a greenhouse setting.

Troubleshooting_Phytotoxicity Start Phytotoxicity Observed? Cause1 High EF Concentration? Start->Cause1 Yes End No Phytotoxicity Start->End No Cause2 Crop Susceptibility? Cause1->Cause2 No Solution1 Reduce EF Dose or Time Cause1->Solution1 Yes Cause3 High Humidity? Cause2->Cause3 No Solution2 Conduct Small-Scale Trials Cause2->Solution2 Yes Solution3 Control Humidity Levels Cause3->Solution3 Yes

Caption: Troubleshooting guide for addressing phytotoxicity after EF fumigation.

References

Mitigating Ethylene Formate Flammability: A Technical Guide to Inert Gas Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on mitigating the flammability of ethylene formate through the use of inert gases. This compound, a highly flammable solvent with a low flash point and wide explosive range, requires careful handling to ensure laboratory safety. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research and development activities.

Quick Reference: Flammability Data

The following table summarizes key flammability data for this compound and its Limiting Oxygen Concentration (LOC) when mixed with various inert gases. The LOC represents the minimum oxygen concentration required to support combustion; operating below this threshold significantly reduces fire and explosion risks.

ParameterValueInert GasLimiting Oxygen Concentration (LOC)
Flash Point-20°C (-4°F)[1][2]Nitrogen (N₂)10.4%[3]
Lower Flammable Limit (LFL) in Air2.8%[2][4][5]Carbon Dioxide (CO₂)Data not available in searched results
Upper Flammable Limit (UFL) in Air16.0%[2][4][5]Argon (Ar)Data not available in searched results

Experimental Protocols: Determining Flammability Limits

The determination of flammability limits and Limiting Oxygen Concentration (LOC) should be conducted in accordance with established safety standards. The following are detailed methodologies based on ASTM E681 and EN 1839 for key experiments.

Determining Flammability Limits of this compound in Air (ASTM E681)

This method determines the lower and upper concentration limits of flammability of a chemical vapor in air at a specified temperature and pressure.

Apparatus:

  • A closed or vented test vessel (typically 5-L or 12-L spherical glass flask) equipped with an ignition source (e.g., spark electrodes).

  • A system for introducing and mixing this compound vapor, air, and any inert gas.

  • A temperature control system for the test vessel.

  • A pressure monitoring device.

  • A vacuum source for evacuating the vessel.

Procedure:

  • Vessel Preparation: The test vessel is cleaned, dried, and evacuated to a pressure below 1 kPa.

  • Sample Introduction: A calculated amount of liquid this compound is introduced into the evacuated and heated vessel. The amount is calculated to achieve the desired vapor concentration upon vaporization.

  • Oxidizer and Inert Gas Introduction: Air (or a mixture of air and the inert gas being tested) is introduced into the vessel to reach atmospheric pressure. The mixture is allowed to homogenize, typically with the aid of a magnetic stirrer.

  • Ignition: The ignition source is activated.

  • Observation: The presence or absence of flame propagation is observed visually. Flame propagation is typically defined as the upward and outward movement of the flame front.

  • Data Collection: The initial temperature, pressure, and the concentrations of this compound, oxygen, and inert gas are recorded.

  • Iteration: The concentration of this compound is varied in successive experiments to determine the minimum concentration that supports flame propagation (Lower Flammable Limit - LFL) and the maximum concentration that supports flame propagation (Upper Flammable Limit - UFL).

Determining the Limiting Oxygen Concentration (LOC) (Based on EN 1839)

This method is used to find the minimum oxygen concentration in a mixture of a flammable substance, air, and an inert gas that will support combustion.

Apparatus:

  • Similar to the ASTM E681 setup, but specifically designed to handle varying oxygen concentrations. This often involves using a closed, pressure-rated vessel.

  • Gas mixing system capable of accurately preparing mixtures of this compound, nitrogen, oxygen, and the desired inert gas (CO₂ or Ar).

  • Oxygen analyzer to verify the oxygen concentration in the final mixture.

Procedure:

  • Mixture Preparation: A series of test mixtures are prepared with varying concentrations of this compound, oxygen, and the inert gas (e.g., N₂, CO₂, or Ar). The total pressure is typically brought to atmospheric pressure.

  • Testing: Each mixture is introduced into the test vessel and subjected to an ignition source.

  • Observation: The criterion for ignition is typically a pressure rise exceeding a certain percentage (e.g., 5% or 7%) of the initial absolute pressure.

  • Data Analysis: The results are plotted on a flammability diagram (ternary plot) with the concentrations of this compound, oxygen, and the inert gas as the axes.

  • LOC Determination: The apex of the flammable region on the diagram, where the flammable range narrows to a single point, represents the Limiting Oxygen Concentration. This is the lowest oxygen concentration at which combustion can occur, regardless of the fuel concentration.

Experimental Workflow Diagram

G Experimental Workflow for Determining LOC cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Iteration start Start clean_vessel Clean and Dry Test Vessel start->clean_vessel evacuate_vessel Evacuate Vessel clean_vessel->evacuate_vessel introduce_ef Introduce Liquid This compound evacuate_vessel->introduce_ef introduce_gases Introduce Air and Inert Gas Mixture introduce_ef->introduce_gases mix_gases Homogenize Gas Mixture introduce_gases->mix_gases ignite Activate Ignition Source mix_gases->ignite observe Observe for Flame Propagation ignite->observe record Record Results observe->record Yes adjust Adjust Gas Concentrations observe->adjust No record->adjust adjust->introduce_ef Iterate end Determine LOC adjust->end Sufficient Data

Caption: Workflow for LOC determination of this compound with inert gases.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Ignition or Flame Propagation - Incomplete vaporization of this compound.- Non-homogenous gas mixture.- Insufficient ignition energy.- Quenching effects near vessel walls or electrodes.- Ensure the test vessel is heated uniformly to a temperature that ensures complete vaporization.- Allow for adequate mixing time; use a stirrer if available.- Verify the ignition source is functioning correctly and providing sufficient energy.- Ensure the ignition source is centrally located and away from vessel walls.
Difficulty in Visually Observing Flame - Low luminosity of the flame, especially at lean or rich concentrations.- Conduct experiments in a darkened room.- Use a high-speed camera to capture flame propagation.- Rely on pressure rise data as the primary indicator of ignition, as per EN 1839.
Pressure Rise Does Not Meet Ignition Criterion - The mixture is outside the flammable limits.- Leak in the test vessel.- Incorrect calibration of the pressure transducer.- Systematically vary the fuel and oxygen concentrations to map the flammable region.- Perform a leak test on the vessel before starting the experiment.- Calibrate the pressure transducer against a known standard.
Condensation of this compound - Cold spots within the test vessel.- Introduction of cold gases into a heated vessel.- Ensure uniform heating of the entire vessel, including inlet lines.- Pre-heat the inlet gases if possible.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use inert gases with this compound?

A1: this compound is highly flammable, with a low flash point of -20°C and a wide explosive range in air (2.8% to 16.0%).[1][2][4][5] Using inert gases like nitrogen or carbon dioxide dilutes the oxygen concentration below the Limiting Oxygen Concentration (LOC), making the mixture non-flammable and significantly reducing the risk of fire or explosion.

Q2: Which inert gas is most effective at mitigating the flammability of this compound?

Q3: What are the primary safety precautions to take when conducting these experiments?

A3: Always work in a well-ventilated area, preferably within a fume hood.[6][7] Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.[6][7] Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[6][7] Have appropriate fire extinguishing media, such as a CO₂ or dry chemical extinguisher, readily available.[3][7]

Q4: Can the Limiting Oxygen Concentration be calculated theoretically?

A4: While there are methods to estimate the LOC based on the stoichiometry of the combustion reaction and the heat capacities of the components, experimental determination is crucial for accurate and reliable safety data.[2] Theoretical calculations often do not account for complex chemical kinetics and heat loss mechanisms that occur in a real-world scenario.

Q5: How does temperature and pressure affect the flammability limits and LOC?

A5: Generally, increasing the initial temperature or pressure will widen the flammability range and lower the LOC. This is because less energy is required from the combustion reaction to sustain a flame at elevated initial conditions. Therefore, it is critical to determine the flammability data at the specific conditions of your process.

References

Technical Support Center: Enhancing Formate Selectivity in Ethylene glycol Electro-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electro-oxidation of ethylene glycol (EG) with a focus on maximizing formate selectivity.

Troubleshooting Guides

This section addresses common issues encountered during ethylene glycol electro-oxidation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Faradaic Efficiency for Formate

  • Question: My experiment is showing low Faradaic efficiency (FE) for formate, with significant production of C2 products like glycolate and oxalate. What are the potential causes and how can I improve formate selectivity?

  • Answer: Low formate selectivity is a common challenge and typically indicates that the C-C bond cleavage in ethylene glycol is not being effectively promoted. The C2 pathway, leading to glycolate and oxalate, often requires less energy than the C1 pathway to formate.[1]

    Potential Causes:

    • Inappropriate Catalyst: The chosen catalyst may inherently favor the C2 pathway. Noble metal catalysts, for instance, can sometimes lead to the formation of C2 products.[2]

    • Suboptimal Potential: The applied potential might not be optimal for C-C bond cleavage. High potentials can sometimes lead to the further oxidation of formate to CO2, reducing its measured efficiency.[1]

    • Electrolyte pH: The pH of the electrolyte significantly influences the reaction pathway.[3][4]

    • Catalyst Deactivation: The catalyst surface may be poisoned or deactivated over time, losing its selectivity for formate.

    Troubleshooting Steps:

    • Catalyst Selection: Consider using catalysts known for high formate selectivity. Nickel-based catalysts, such as nickel selenide and manganese-doped nickel hydroxide, have shown high FE for formate.[5][6] For example, Ni₃S₂@NiFeMn-LDH/NF has demonstrated a formate FE of up to 90% at 1.5 V.[7] Similarly, a gold-mediated nickel hydroxide (Au/Ni(OH)₂) catalyst has shown excellent formate selectivity of >90% at current densities above 100 mA cm⁻².[8]

    • Optimize Applied Potential: Systematically vary the applied potential to find the optimal window for formate production. In some systems, a lower potential may favor formate formation.

    • Adjust Electrolyte Conditions: Experiments are typically conducted in alkaline media (e.g., 1 M KOH) as it generally favors the oxidation process.[6] Ensure consistent and optimal pH throughout the experiment.

    • Catalyst Characterization: Characterize your catalyst before and after the reaction using techniques like XRD, SEM, and XPS to check for changes in morphology, crystal structure, or chemical state that might indicate deactivation.

Issue 2: High Overpotential for Ethylene Glycol Oxidation Reaction (EGOR)

  • Question: A high potential is required to drive the ethylene glycol oxidation reaction in my setup. How can I reduce the overpotential?

  • Answer: A high overpotential indicates sluggish kinetics of the EGOR on the electrode surface.

    Potential Causes:

    • Low Catalyst Activity: The intrinsic catalytic activity of the electrode material may be low.

    • Mass Transport Limitations: The diffusion of ethylene glycol to the catalyst surface or the removal of products may be hindered.

    • High Internal Resistance: The overall cell configuration might have high internal resistance.

    Troubleshooting Steps:

    • Enhance Catalyst Activity:

      • Nanostructuring: Increase the electrochemically active surface area by using nanostructured catalysts. For example, self-supported NiCo-based metal-organic framework (MOF) nanosheet arrays have shown high efficiency.[9][10]

      • Doping/Alloying: Introduce other elements to modify the electronic structure of the catalyst. Mn-doping in Ni(OH)₂ has been shown to facilitate formate selectivity.[5][11][12]

    • Optimize Mass Transport:

      • Stirring/Flow: Ensure adequate stirring or electrolyte flow to improve mass transport.

      • Electrode Porosity: Use porous electrodes or gas diffusion layers to facilitate reactant and product transport.

    • Minimize Internal Resistance:

      • Electrolyte Conductivity: Use a highly conductive electrolyte.

      • Electrode-Electrolyte Contact: Ensure good contact between the electrode and the electrolyte.

      • Cell Design: Optimize the distance between the anode and cathode.

Issue 3: Catalyst Deactivation and Poor Stability

  • Question: My catalyst shows good initial activity and selectivity, but its performance degrades over time. What could be causing this instability and how can I improve it?

  • Answer: Catalyst deactivation is a critical issue in electrocatalysis, often stemming from surface poisoning or structural degradation.

    Potential Causes:

    • Surface Poisoning: Adsorption of reaction intermediates or impurities on the active sites can block them. Carbon monoxide (CO) is a known poison for platinum-based catalysts in acidic media.[3][13]

    • Structural Changes: The catalyst may undergo morphological or phase changes during the reaction.

    • Dissolution: The catalyst material might slowly dissolve into the electrolyte.

    Troubleshooting Steps:

    • Catalyst Support: Use a stable and conductive support material for your catalyst to enhance its durability.

    • Surface Modification: Modify the catalyst surface to prevent poisoning.

    • Pulsed Voltammetry: Employing pulsed potential techniques can sometimes help in stripping adsorbed poisoning species from the catalyst surface.

    • Operando/In-situ Analysis: Utilize in-situ techniques like FTIR or Raman spectroscopy to monitor the catalyst surface during the reaction and identify the cause of deactivation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing formate selectivity in ethylene glycol electro-oxidation?

A1: The primary factors influencing formate selectivity are:

  • Catalyst Composition and Structure: The choice of metal and its crystal structure are crucial. Nickel-based materials are widely explored for their ability to promote C-C bond cleavage.[5][6] The electronic state of the catalyst, such as the eg* band in NiMn hydroxides, plays a significant role in adsorbing intermediates and steering the reaction towards formate.[5][11][12]

  • Applied Potential: The potential at which the oxidation is carried out directly impacts the reaction pathway and product distribution.

  • Electrolyte pH and Composition: Alkaline conditions are generally preferred for EGOR.[3][4] The concentration of ethylene glycol and the supporting electrolyte can also affect the reaction.[3][4]

  • Temperature: Reaction temperature can influence the kinetics and selectivity.

Q2: What are the main competing reactions and byproducts in ethylene glycol electro-oxidation to formate?

A2: The main competing reaction is the C2 pathway, which leads to the formation of glycolate and oxalate without C-C bond cleavage.[1] In some cases, especially at high potentials, complete oxidation to CO₂ can occur, which also reduces the Faradaic efficiency for formate.[1][2]

Q3: What analytical techniques are commonly used to quantify the products of ethylene glycol electro-oxidation?

A3: Several analytical techniques are employed to identify and quantify the reaction products:

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of formate, glycolate, and oxalate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying and quantifying the products in the electrolyte.[1]

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of reaction intermediates and products at the electrode-electrolyte interface.[1][6]

  • Gas Chromatography (GC): Can be used to detect volatile products, including any CO₂ formed.

Data Presentation

Table 1: Performance Comparison of Various Electrocatalysts for Ethylene Glycol Oxidation to Formate

CatalystElectrolytePotential (V vs. RHE)Current Density (mA cm⁻²)Formate FE (%)Reference
NiCo-SS (MOF)1 M KOH + 0.1 M EG1.45100>80[9][10]
Ni₃S₂@NiFeMn-LDH/NF1 M KOH + 0.5 M EG1.5Not specified~90[7]
Branched NiSe₂1 M KOH + 1 M EGNot specifiedNot specified>80[1][6][14]
Au/Ni(OH)₂Not specifiedNot specified>100>90[8]
CuO@Ni(OH)₂Not specifiedNot specified50Not specified[15]

Experimental Protocols

1. General Electrochemical Measurement Protocol

A standard three-electrode electrochemical cell is typically used for evaluating catalyst performance.

  • Working Electrode: The synthesized catalyst material deposited on a conductive substrate (e.g., carbon paper, nickel foam).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for comparison.

  • Electrolyte: Typically an alkaline solution such as 1 M KOH containing a specific concentration of ethylene glycol (e.g., 0.1 M to 1 M).

  • Procedure:

    • The electrolyte is purged with an inert gas (N₂ or Ar) to remove dissolved oxygen.

    • Cyclic voltammetry (CV) is performed to characterize the electrochemical behavior of the catalyst.

    • Chronoamperometry or chronopotentiometry is conducted at a constant potential or current density, respectively, for a set duration to produce formate.

    • The liquid products in the electrolyte are collected at different time intervals for analysis by HPLC or NMR.

2. Catalyst Preparation: Example of NiCo-based MOF on Stainless Steel (NiCo-SS)

This protocol is a generalized representation based on literature descriptions.[9][10]

  • Substrate Pre-treatment: A piece of stainless steel mesh is cleaned by sonication in acetone, ethanol, and deionized water.

  • Hydrothermal Synthesis:

    • Nickel nitrate hexahydrate, cobalt nitrate hexahydrate, and 2-methylimidazole are dissolved in a mixture of methanol and deionized water.

    • The cleaned stainless steel mesh is immersed in the precursor solution in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated at a specific temperature (e.g., 100-150 °C) for a certain duration (e.g., 6-12 hours).

  • Post-treatment:

    • After cooling, the NiCo-SS is removed, washed with ethanol and water, and dried.

Visualizations

EthyleneGlycolOxidationPathways EG Ethylene Glycol (HOCH₂CH₂OH) Intermediate1 Adsorbed Intermediates EG->Intermediate1 C2_Pathway C2 Pathway (No C-C cleavage) Intermediate1->C2_Pathway C1_Pathway C1 Pathway (C-C cleavage) Intermediate1->C1_Pathway Glycolate Glycolate C2_Pathway->Glycolate Formate Formate C1_Pathway->Formate Oxalate Oxalate Glycolate->Oxalate CO2 CO₂ Formate->CO2 Further Oxidation

Caption: Reaction pathways for ethylene glycol electro-oxidation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_electrochem Electrochemical Testing cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis Characterization1 Physicochemical Characterization (XRD, SEM) Catalyst_Synthesis->Characterization1 Electrode_Fabrication Working Electrode Fabrication Characterization1->Electrode_Fabrication Electrochemical_Cell Three-Electrode Cell Assembly Electrode_Fabrication->Electrochemical_Cell EGOR Ethylene Glycol Electro-oxidation Electrochemical_Cell->EGOR Product_Collection Electrolyte Sampling EGOR->Product_Collection Product_Quantification Product Quantification (HPLC, NMR) Product_Collection->Product_Quantification FE_Calculation Faradaic Efficiency Calculation Product_Quantification->FE_Calculation

Caption: Experimental workflow for catalyst testing.

TroubleshootingFlowchart Start Start: Low Formate Yield Check_FE Analyze Product Distribution (HPLC/NMR) Start->Check_FE High_C2 High C2 Products (Glycolate/Oxalate)? Check_FE->High_C2 Low_Total_FE Low Overall Faradaic Efficiency? High_C2->Low_Total_FE No Optimize_Catalyst Solution: - Change Catalyst - Modify Catalyst Surface High_C2->Optimize_Catalyst Yes Optimize_Potential Solution: - Vary Applied Potential - Check for CO₂ Low_Total_FE->Optimize_Potential Yes Check_Current Check Current Density Low_Total_FE->Check_Current No Low_Current Low Current Density? Check_Current->Low_Current Improve_Kinetics Solution: - Increase Catalyst Loading - Enhance Mass Transport Low_Current->Improve_Kinetics Yes Check_Stability Solution: - Check for Catalyst Deactivation - In-situ Characterization Low_Current->Check_Stability No

Caption: Troubleshooting flowchart for low formate yield.

References

Troubleshooting side reactions in Ethylene formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of ethylene formate (2-hydroxyethyl formate) and its derivatives from ethylene glycol and formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in this compound synthesis?

The synthesis is a Fischer esterification reaction where ethylene glycol reacts with formic acid, typically in the presence of an acid catalyst, to form ethylene glycol monoformate and water.[1][2] The reaction is reversible.

Q2: What is the most common side reaction?

The most prevalent side reaction is the further esterification of the desired ethylene glycol monoformate with another molecule of formic acid to produce the diester, ethylene glycol diformate.[3] This is a consecutive reaction that can significantly reduce the yield of the mono-ester if not properly controlled.

Q3: What catalysts are typically used for this synthesis?

Various acid catalysts can be employed to facilitate the esterification.[1] For selective synthesis of the monoformate, solid acid catalysts like methane-sulfonic acid supported on alumina have been shown to be effective.[4] Ion-exchange resins such as Amberlyst 36 are also used for the esterification of glycols.[3]

Q4: How can I improve the selectivity for ethylene glycol monoformate over the diformate?

To favor the formation of the mono-ester, it is crucial to control the stoichiometry of the reactants. Using an excess of ethylene glycol relative to formic acid can increase the probability of the acid reacting with a diol rather than the monoformate. Additionally, careful selection of a catalyst that offers steric hindrance or has a preference for the primary hydroxyl group can enhance selectivity.[4] Monitoring the reaction progress and stopping it before significant diformate formation is also a key strategy.

Q5: My reaction yield is low. What are the possible causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The esterification reaction is an equilibrium process.[5][6] To drive the reaction towards the product side, removal of water using techniques like azeotropic distillation is often necessary.

  • Catalyst deactivation: The catalyst may lose its activity over time.

  • Sub-optimal reaction conditions: Temperature and reaction time play a crucial role. Insufficient temperature may lead to slow reaction rates, while excessively high temperatures could promote side reactions like dehydration.

  • Hydrolysis: The presence of excess water can shift the equilibrium back towards the reactants, hydrolyzing the ester back to ethylene glycol and formic acid.[2]

Q6: I am observing the formation of unexpected byproducts. What could they be?

Besides the common formation of ethylene glycol diformate, other side reactions can occur, especially at elevated temperatures in the presence of a strong acid catalyst. These may include the dehydration of ethylene glycol to form dioxane or the decomposition of formic acid. In related processes, oligomerization of the glycol starting material has also been observed.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Reaction equilibrium not shifted towards products.Implement a method for water removal during the reaction, such as a Dean-Stark apparatus or the use of a dehydrating agent.[5][6]
Insufficient catalyst activity.Ensure the catalyst is active and not poisoned. Consider increasing the catalyst loading or using a more efficient catalyst.[4]
Reaction time is too short or temperature is too low.Optimize reaction time and temperature by monitoring the reaction progress using techniques like TLC or GC.
High Percentage of Ethylene Glycol Diformate Molar ratio of formic acid to ethylene glycol is too high.Use a molar excess of ethylene glycol to formic acid. A 2:1 or higher ratio of glycol to acid can favor mono-esterification.
Prolonged reaction time.Monitor the reaction closely and stop it once the desired conversion to monoformate is achieved, before significant diformate is produced.
Presence of Unreacted Starting Materials Inefficient mixing or mass transfer limitations.Ensure vigorous stirring, especially when using heterogeneous catalysts, to improve contact between reactants and the catalyst surface.
Catalyst deactivation.Regenerate or replace the catalyst. For solid catalysts, washing with a suitable solvent may restore activity.
Product is Dark or Contains Colored Impurities Decomposition of starting materials or product.Lower the reaction temperature to prevent thermal degradation. Ensure an inert atmosphere if the reactants are sensitive to oxidation.
Difficulty in Purifying the Product Similar boiling points of monoformate, diformate, and ethylene glycol.Employ fractional distillation under reduced pressure to separate the components. Column chromatography can also be an effective purification method for smaller scales.

Data Presentation

Table 1: Reaction Conditions for Glycol Esterification (Illustrative)

CatalystAcid:Glycol Ratio (mol/mol)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (Monoester/Diester)Reference
Amberlyst 360.5 (Acetic Acid:Ethylene Glycol)8020~85-[3]
Methane-sulfonic acid/Al2O31 (Benzoic Acid:Ethylene Glycol)65-85-High YieldSelective Monoesterification[4]
H3PO4-activated Carbon2 (Acetic Acid:Ethylene Glycol)1000.574.181.8% (Monoacetate)[8]

Note: Data for acetic acid esterification is included as an analogue to formic acid esterification to illustrate trends.

Experimental Protocols

Protocol 1: Selective Synthesis of Ethylene Glycol Monoformate

This protocol is adapted from methodologies for selective mono-esterification of diols.[4]

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is assembled.

  • Reactant Charging: Charge the flask with ethylene glycol and the solid acid catalyst (e.g., methane-sulfonic acid/Al2O3).

  • Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 75°C).

  • Addition of Formic Acid: Slowly add formic acid to the reaction mixture. For selective mono-esterification, a molar ratio of ethylene glycol to formic acid of at least 2:1 is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the ratio of monoformate to diformate.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture and filter to remove the solid catalyst.

  • Purification: The crude product is then purified by vacuum distillation to separate the ethylene glycol monoformate from unreacted ethylene glycol and any diformate produced.

Protocol 2: Synthesis of Ethylene Glycol Diformate

This protocol is based on general esterification procedures aimed at complete conversion.

  • Reactor Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a Dean-Stark apparatus connected to a reflux condenser.

  • Reactant Charging: Ethylene glycol and a suitable water-entraining solvent (e.g., toluene) are added to the flask, along with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Initiation: The mixture is heated to reflux with vigorous stirring.

  • Addition of Formic Acid: Formic acid is added dropwise from the dropping funnel. A molar ratio of formic acid to ethylene glycol of slightly more than 2:1 is used to ensure complete di-esterification.

  • Water Removal: The water produced during the reaction is collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

  • Work-up: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude ethylene glycol diformate is purified by vacuum distillation.

Visualizations

Reaction_Pathway EG Ethylene Glycol Monoformate Ethylene Glycol Monoformate (2-Hydroxyethyl Formate) EG->Monoformate + HCOOH - H2O FA Formic Acid FA->Monoformate + HCOOH - H2O Diformate Ethylene Glycol Diformate FA->Diformate + HCOOH - H2O Monoformate->EG - HCOOH + H2O (Hydrolysis) Monoformate->FA - HCOOH + H2O (Hydrolysis) Monoformate->Diformate + HCOOH - H2O Diformate->FA - HCOOH + H2O (Hydrolysis) Diformate->Monoformate - HCOOH + H2O (Hydrolysis) Water Water

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Conversion Check Conversion Rate Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Increase Temp/Time - Check Catalyst Activity - Remove Water Low_Conversion->Troubleshoot_Reaction Analyze_Byproducts Analyze Byproduct Profile High_Conversion->Analyze_Byproducts Troubleshoot_Reaction->Start Re-run High_Diformate High Diformate Content Analyze_Byproducts->High_Diformate Diformate is main impurity Other_Byproducts Other Impurities Analyze_Byproducts->Other_Byproducts Decomposition products Purification Optimize Purification: - Vacuum Distillation - Chromatography Analyze_Byproducts->Purification Product mixture Adjust_Stoichiometry Adjust Stoichiometry: - Increase Glycol:Acid Ratio - Reduce Reaction Time High_Diformate->Adjust_Stoichiometry Optimize_Temp Optimize Temperature to Avoid Decomposition Other_Byproducts->Optimize_Temp Adjust_Stoichiometry->Start Re-run Optimize_Temp->Start Re-run End End: Improved Yield/Purity Purification->End

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Pyrolysis of Ethyl Formate for Ethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the process optimization of ethyl formate pyrolysis to ethylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the pyrolysis of ethyl formate to ethylene?

A1: The dominant mechanism for the pyrolysis of ethyl formate is an intramolecular hydrogen shift, which leads to the formation of ethylene and formic acid.[1][2] This is a unimolecular decomposition reaction.

Q2: What are the main products of ethyl formate pyrolysis?

A2: The primary products are ethylene and formic acid.[2] However, formic acid can further decompose, especially at higher temperatures, into carbon monoxide and water or carbon dioxide and hydrogen. Other observed products can include ethanol, acetaldehyde, ethane, and methane.[2][3]

Q3: What is the typical temperature range for the pyrolysis of ethyl formate?

A3: The pyrolysis of ethyl formate has been studied over a wide range of temperatures, from as low as 150°C (423 K) in the presence of a catalyst to over 1300 K in shock tube studies.[1][2][3] For laboratory-scale experiments aiming for high ethylene selectivity, temperatures in the range of 375°C to 630°C are often employed.[2][3][4]

Q4: Can a catalyst be used to improve the process?

A4: Yes, catalysts can be used to lower the reaction temperature and improve the selectivity towards ethylene. Zeolites, for instance, have been shown to be effective catalysts for the decomposition of ethyl esters to ethylene at temperatures between 150°C and 300°C.[3]

Q5: What analytical techniques are suitable for analyzing the pyrolysis products?

A5: Common analytical methods for identifying and quantifying the products of ethyl formate pyrolysis include Gas Chromatography-Mass Spectrometry (GC/MS) and imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy.[2][5] These techniques allow for the separation and identification of the various gaseous products.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Ethylene Yield 1. Suboptimal Temperature: The reaction temperature may be too low for efficient decomposition or too high, promoting side reactions. 2. Short Residence Time: The ethyl formate may not have sufficient time in the reactor to decompose. 3. Reactor Hot/Cold Spots: Inconsistent heating can lead to incomplete reaction or unwanted side reactions.1. Optimize Temperature: Systematically vary the reactor temperature to find the optimal point for ethylene production. Refer to literature for typical temperature ranges.[2][4] 2. Adjust Flow Rate: Decrease the flow rate of the carrier gas or the ethyl formate feed to increase the residence time in the reactor. 3. Improve Reactor Heating: Ensure uniform heating of the reactor. Use a well-insulated and properly controlled furnace or heating element.
High Concentration of Side Products (e.g., CO, CO2, methane) 1. High Pyrolysis Temperature: Elevated temperatures favor the decomposition of the intermediate, formic acid, and other secondary reactions.[1][2] 2. Presence of Oxygen: Leaks in the system can lead to oxidation reactions, producing CO and CO2.1. Lower Reaction Temperature: Gradually decrease the pyrolysis temperature to minimize the decomposition of formic acid. 2. Ensure Inert Atmosphere: Thoroughly purge the system with an inert gas (e.g., nitrogen, argon) before starting the experiment and check for any leaks.
Coke Formation in the Reactor 1. Very High Temperatures: Extreme temperatures can lead to the formation of carbonaceous deposits (coke). 2. Catalyst Deactivation: If using a catalyst, coke formation can block active sites.1. Reduce Temperature: Operate at the lower end of the effective temperature range for pyrolysis. 2. Catalyst Regeneration: If applicable, regenerate the catalyst according to the manufacturer's protocol, which often involves controlled oxidation to burn off the coke.
Inconsistent or Non-Reproducible Results 1. Fluctuations in Temperature or Flow Rate: Unstable experimental parameters will lead to variable results. 2. Inconsistent Feedstock Purity: Impurities in the ethyl formate can act as catalysts or inhibitors.1. Stabilize System: Ensure that the temperature controller and mass flow controllers are functioning correctly and providing stable readings. Allow the system to reach a steady state before introducing the reactant. 2. Use High-Purity Reactants: Use purified ethyl formate and carrier gas to avoid introducing contaminants.

Data Presentation

Table 1: Summary of Experimental Conditions and Ethylene Selectivity from a Catalytic Pyrolysis Study

CatalystTemperature (°C)Ethyl Formate Conversion (%)Ethylene Selectivity (%)Reference
Zeolite HZ250100>98[3]
Zeolite 13X300Not specified>99.5[3]
Ethyl Propionate over Zeolite25020>98[3]

Note: This table summarizes data from a patent, and "not specified" indicates that the specific value was not provided in the source.

Experimental Protocols

Protocol 1: Catalytic Pyrolysis of Ethyl Formate in a Fixed-Bed Reactor

This protocol is based on the methodology described for catalytic decomposition using zeolites.[3]

Objective: To produce high-purity ethylene from ethyl formate using a zeolite catalyst.

Materials:

  • Ethyl formate (high purity)

  • Zeolite catalyst (e.g., HZ or 13X)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Condenser/cold trap

  • Gas-tight collection bags or online gas chromatograph (GC)

Procedure:

  • Catalyst Preparation: Load the desired amount of zeolite catalyst into the fixed-bed reactor. If required, pre-treat the catalyst by heating under an inert gas flow to remove any adsorbed water.

  • System Purge: Assemble the reactor system and purge with an inert gas (e.g., nitrogen) for at least 30 minutes to ensure an oxygen-free environment.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 250-300°C) under a continuous flow of inert gas.

  • Reactant Introduction: Once the temperature is stable, introduce a gaseous mixture of ethyl formate and the inert carrier gas into the reactor at a controlled flow rate. The concentration of ethyl formate can be controlled by passing the carrier gas through a bubbler containing liquid ethyl formate maintained at a specific temperature.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser or cold trap to separate any unreacted ethyl formate and liquid byproducts.

    • The gaseous products, primarily ethylene, are collected in gas-tight bags for offline analysis or are directed to an online GC for real-time analysis.

  • System Shutdown: After the experiment, stop the ethyl formate flow and cool the reactor to room temperature under the inert gas flow.

Mandatory Visualizations

experimental_workflow p1 Load Catalyst into Reactor p2 Assemble Reactor System p1->p2 p3 Purge with Inert Gas p2->p3 r1 Heat Reactor to Target Temperature p3->r1 r2 Introduce Ethyl Formate and Carrier Gas r1->r2 a1 Condense Liquid Products r2->a1 a2 Collect Gaseous Products a1->a2 a3 Analyze with GC/MS a2->a3

Caption: Experimental workflow for the catalytic pyrolysis of ethyl formate.

reaction_pathway EF Ethyl Formate Pyrolysis Primary Pyrolysis (Intramolecular H-shift) EF->Pyrolysis Heat Ethylene Ethylene FormicAcid Formic Acid Dehydration Dehydration FormicAcid->Dehydration High Temp Decarboxylation Decarboxylation FormicAcid->Decarboxylation High Temp CO Carbon Monoxide H2O Water CO2 Carbon Dioxide H2 Hydrogen Pyrolysis->Ethylene Pyrolysis->FormicAcid Dehydration->CO Dehydration->H2O Decarboxylation->CO2 Decarboxylation->H2

References

Methods for removing water and impurities from Ethylene formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the removal of water and impurities from ethylene formate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield after distillation 1. Incomplete reaction: The initial esterification reaction may not have gone to completion. 2. Hydrolysis during workup: this compound can hydrolyze back to formic acid and ethanol in the presence of water, especially under acidic or basic conditions.[1] 3. Loss during washing: Multiple aqueous washes can lead to some loss of the partially water-soluble this compound. 4. Inefficient distillation: Poor insulation of the distillation column or distilling too quickly can lead to inefficient separation.1. Ensure the esterification reaction is driven to completion, for example, by removing water as it is formed. 2. Minimize contact time with aqueous solutions. Use mild bases like sodium bicarbonate for neutralization and work at room temperature or below.[2] 3. Saturate the aqueous wash solutions with sodium chloride (brine) to reduce the solubility of the ester in the aqueous phase.[2] 4. Insulate the distillation column and distill slowly to allow for proper vapor-liquid equilibrium.[3]
Product is cloudy or contains a separate layer after drying 1. Insufficient drying agent: Not enough drying agent was used to remove all the water. 2. Ineffective drying agent: The drying agent may be old and has already absorbed moisture from the atmosphere. 3. Saturated drying agent: The drying agent has reached its maximum water absorption capacity.1. Add more anhydrous drying agent until some of it remains free-flowing and does not clump together. 2. Use a fresh, unopened container of anhydrous drying agent. 3. If a large amount of water is present, first separate the bulk water using a separatory funnel before adding the drying agent. A pre-drying wash with brine is also effective.[2]
Final product has an acidic smell Residual formic acid: The washing step was not sufficient to remove all the unreacted formic acid or acid catalyst.Wash the this compound with a saturated solution of sodium bicarbonate until the effervescence of carbon dioxide ceases. This indicates that all the acid has been neutralized. Follow with a brine wash to remove residual salts and water.[2]
Broad boiling point range during distillation Presence of impurities: The this compound still contains impurities such as ethanol, water, or other byproducts.1. Ensure the preceding washing and drying steps were thorough. 2. Use a more efficient fractional distillation column (e.g., a Vigreux or packed column) to improve separation.[3] 3. Distill at a slow, steady rate to allow for proper separation of components.[3]
GC analysis shows multiple peaks Incomplete purification: The sample still contains impurities like ethanol, water, or residual starting materials.1. Review and optimize each step of the purification process (washing, drying, and distillation). 2. Check for potential azeotrope formation with impurities. Extractive distillation may be necessary in complex cases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities are unreacted starting materials, namely formic acid and ethanol, as well as water, which is a byproduct of the esterification reaction.[2]

Q2: How can I effectively remove water from this compound?

Water can be effectively removed by treating the organic liquid with an anhydrous drying agent such as magnesium sulfate or sodium sulfate, followed by filtration or decantation.[5] For very low water content, molecular sieves can be used.[6] The final purification step of fractional distillation will also separate this compound from any remaining water.[2]

Q3: Which drying agent is better, anhydrous magnesium sulfate or anhydrous sodium sulfate?

Both are commonly used. Anhydrous magnesium sulfate is generally a faster and more efficient drying agent due to its finer particle size and higher surface area.[7][8] However, it is slightly acidic and may not be suitable for acid-sensitive compounds.[9] Anhydrous sodium sulfate is neutral and has a high capacity for water, but it works more slowly.[7][8] For most applications with this compound, magnesium sulfate is a good choice.

Q4: My this compound is hydrolyzing during the workup. How can I prevent this?

Hydrolysis is a key challenge due to the reactivity of this compound.[1] To minimize hydrolysis:

  • Keep the temperature of the workup low (room temperature or below).

  • Use a mild base, such as saturated sodium bicarbonate solution, for neutralization instead of strong bases like sodium hydroxide.

  • Minimize the contact time between the this compound and the aqueous layers.

  • Work quickly and efficiently during the washing steps.

Q5: What is the best method to confirm the purity of my final product?

Gas chromatography with a flame ionization detector (GC-FID) is an excellent method for assessing the purity of volatile compounds like this compound.[10][11] You can also determine the water content using a Karl Fischer titration.[12][13][14]

Data Presentation

Comparison of Common Drying Agents for Esters
Drying AgentChemical FormulaSpeedCapacityEfficiencyComments
Anhydrous Magnesium Sulfate MgSO₄FastHighHighSlightly acidic, fine powder that requires filtration.[7][8][9]
Anhydrous Sodium Sulfate Na₂SO₄SlowHighModerateNeutral, crystalline solid that is easy to decant from.[7][8]
Anhydrous Calcium Chloride CaCl₂FastHighHighCan form adducts with esters, so it should be used with caution.
3Å Molecular Sieves (K₂O)ₓ(Na₂O)₁₋ₓ·Al₂O₃·2SiO₂·nH₂OModerateLowVery HighExcellent for achieving very low water content.[6]
Typical GC-FID Parameters for this compound Analysis
ParameterValue
Column HP-88, 30m or similar polar capillary column[15]
Carrier Gas Helium or Hydrogen[15]
Flow Rate ~1.5 mL/min[15]
Injector Temperature 225-250 °C[16]
Detector Temperature 240-260 °C[10][16]
Oven Temperature Program Isothermal at 65-70 °C or a ramp from 35 °C to 75 °C[16][17]
Injection Volume 0.2 - 5 µL[10][16]

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes the purification of this compound after synthesis via Fischer esterification.

1. Aqueous Workup (Washing): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. c. Gently swirl the funnel and periodically vent to release the pressure from the evolved CO₂ gas. d. Shake the funnel for 1-2 minutes, then allow the layers to separate. e. Drain and discard the lower aqueous layer. f. Repeat the washing with saturated sodium chloride (brine) solution to remove residual water and salts. g. Separate and collect the upper organic layer (this compound).

2. Drying: a. Transfer the washed this compound to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (MgSO₄) in small portions while swirling the flask. c. Continue adding MgSO₄ until some of the powder remains free-flowing and does not clump at the bottom. d. Allow the mixture to stand for 10-15 minutes to ensure complete drying. e. Remove the drying agent by gravity filtration through a fluted filter paper into a dry round-bottom flask.

3. Fractional Distillation: a. Assemble a fractional distillation apparatus with a Vigreux or packed column. b. Add a few boiling chips to the round-bottom flask containing the dried this compound. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at the boiling point of this compound (54 °C).[2]

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a purified this compound sample.

1. Instrument Preparation: a. Ensure the Karl Fischer titrator is clean, dry, and properly assembled. b. Add the appropriate Karl Fischer reagents (anolyte and catholyte for coulometric, or titrant and solvent for volumetric) to the titration cell.[18] c. Allow the instrument to titrate the solvent to a dry endpoint.

2. Sample Analysis: a. Using a dry syringe, draw a known volume or weight of the purified this compound. b. Quickly inject the sample into the titration cell. c. The instrument will automatically titrate the water in the sample and display the water content, typically in ppm or as a percentage.[14]

Visualizations

experimental_workflow cluster_start Crude Product cluster_washing Aqueous Workup cluster_drying Drying cluster_distillation Final Purification cluster_end Final Product start Crude this compound (with Formic Acid, Ethanol, Water) wash_bicarb Wash with Saturated NaHCO3 Solution start->wash_bicarb Remove Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water/Salts impurities1 Formic Acid CO2 wash_bicarb->impurities1 add_drying_agent Add Anhydrous MgSO4 wash_brine->add_drying_agent impurities2 Water Salts wash_brine->impurities2 filter_drying_agent Filter add_drying_agent->filter_drying_agent Remove Water distill Fractional Distillation filter_drying_agent->distill impurities3 Hydrated MgSO4 filter_drying_agent->impurities3 end_product Pure this compound distill->end_product Isolate Pure Product impurities4 Ethanol Residual Water distill->impurities4

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Impure this compound is_acidic Is the product acidic? start->is_acidic is_wet Is the product wet/cloudy? is_acidic->is_wet No wash_base Wash with NaHCO3 solution is_acidic->wash_base Yes poor_separation Poor separation during distillation? is_wet->poor_separation No dry_agent Dry with anhydrous MgSO4 is_wet->dry_agent Yes check_distillation Optimize distillation (e.g., use fractional column, slow rate) poor_separation->check_distillation Yes final_product Pure this compound poor_separation->final_product No wash_base->is_wet dry_agent->poor_separation check_distillation->final_product

References

Validation & Comparative

Ethylene Formate vs. Methyl Bromide: A Comparative Analysis of Fumigant Efficacy, Safety, and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethylene Formate (EF) and Methyl Bromide (MB) as fumigants for pest control. The impending phase-out of methyl bromide due to its ozone-depleting properties has necessitated the search for effective alternatives, with this compound emerging as a promising candidate.[1][2][3][4] This analysis delves into their performance, supported by experimental data, to assist researchers and professionals in making informed decisions.

Executive Summary

This compound (EF) presents a compelling alternative to Methyl Bromide (MB), offering rapid insecticidal action with a significantly better safety and environmental profile.[5][6] While MB has been a widely used, broad-spectrum fumigant, its detrimental impact on the ozone layer has led to its restricted use.[7][8][9] EF, a naturally occurring compound, is effective against a range of pests, breaks down into harmless residues, and has a much higher occupational exposure limit, enhancing worker safety.[5][10][11] However, EF may require higher concentrations for efficacy against certain pests and its flammability requires careful management, often through formulation with carbon dioxide.[5][10]

Performance and Efficacy

Both EF and MB are effective fumigants, but their performance varies depending on the target pest, life stage, temperature, and commodity.

Key Experimental Data:

A study comparing the efficacy of EF and MB against invasive snails (Achatina fulica) and flies (Lycoriella mali) on imported orchids demonstrated that EF was as effective as MB.[11] The lethal concentration time (LCt99) values for EF were 68.1 g h/m³ for A. fulica and 73.1 g h/m³ for L. mali at 15°C.[11] In contrast, the LCt99 values for MB were 95.9 g h/m³ and 78.4 g h/m³ for the same pests, respectively.[11] Notably, in scale-up trials, EF at 35 g/m³ for 4 hours at 15°C achieved complete control of both pests, while the standard MB treatment did not achieve complete control of A. fulica.[11]

Another study on the citrus mealybug (Planococcus citri), a pest with known tolerance to both fumigants, found that EF was at least as effective as MB for disinfestation of bananas.[12] However, complete control of P. citri eggs was challenging for both fumigants at the tested concentrations.[12] Commercial-scale trials on imported citrus showed that EF applied at 70 g·m-3 at 5°C for 4 hours resulted in 76.9-98.3% mortality of P. citri eggs.[13]

Quantitative Data Summary
ParameterThis compound (EF)Methyl Bromide (MB)Source(s)
Target Pests Wide range of insects, including stored-product pests, snails, and flies.[5][11]Broad-spectrum: insects, nematodes, fungi, weeds, and rodents.[1][8][14][1][5][8][11][14]
LCt99 (Achatina fulica) 68.1 g h/m³ at 15°C95.9 g h/m³ at 15°C[11]
LCt99 (Lycoriella mali) 73.1 g h/m³ at 15°C78.4 g h/m³ at 15°C[11]
LCt99 (Aphis gossypii) 8.96 g h/m³Not available[15]
LCt99 (Frankliniella occidentalis) 14.00 g h/m³Not available[15]
LCt99 (Tetranychus urticae) 19.07 g h/m³Not available[15]
Typical Application Rate 35-70 g/m³48-64 g/m³[5][11][13]
Exposure Time Typically 1-4 hours, can be up to 24 hours.[5][16]Typically less than 48 hours.[1][1][5][16]
Efficacy at Low Temperatures Efficacious at temperatures as low as 5-10°C.[5][16]Not recommended at low temperatures.[16][5][16]

Experimental Protocols

Fumigation Efficacy Trial against Achatina fulica and Lycoriella mali

Objective: To compare the efficacy of this compound and Methyl Bromide against juvenile Achatina fulica and third and fourth instars of Lycoriella mali on imported orchids.

Methodology:

  • Test Organisms: Juvenile stages of Achatina fulica and third and fourth instars of Lycoriella mali were used.

  • Fumigation Chambers: Experiments were conducted in controlled fumigation chambers.

  • Fumigant Application:

    • This compound (EF): Applied at various concentrations to determine LCt50 and LCt99 values. A scaled-up trial used 35 g/m³ for 4 hours at 15°C.[11]

    • Methyl Bromide (MB): Applied at various concentrations to determine LCt50 and LCt99 values. A scaled-up trial used the current guideline of 48 g/m³ for 2 hours at >15°C.[11]

  • Temperature: All trials were conducted at 15°C.[11]

  • Mortality Assessment: Pest mortality was assessed after the fumigation period.

  • Phytotoxicity Assessment: The effect of the fumigants on four species of imported orchids was evaluated by measuring chlorophyll content and hue values.[11]

Fumigation_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Fumigation Treatment cluster_assessment Assessment Pests Target Pests: A. fulica (juvenile) L. mali (instars) EF_App This compound (EF) Application (35 g/m³ for 4h) Pests->EF_App MB_App Methyl Bromide (MB) Application (48 g/m³ for 2h) Pests->MB_App Orchids Four Species of Imported Orchids Orchids->EF_App Orchids->MB_App Chambers Controlled Fumigation Chambers (15°C) Mortality Pest Mortality Assessment EF_App->Mortality Phyto Phytotoxicity Assessment (Chlorophyll & Hue) EF_App->Phyto MB_App->Mortality MB_App->Phyto

Caption: Workflow for comparing the efficacy of this compound and Methyl Bromide.

Mechanism of Action

The modes of action of this compound and Methyl Bromide differ significantly.

  • This compound: Disrupts cellular respiration in insects, leading to rapid mortality.[17] It is believed to inhibit the enzyme cytochrome c oxidase in the mitochondrial respiratory chain. EF breaks down into naturally occurring formic acid and ethanol.[5][6]

  • Methyl Bromide: The exact mechanism is not fully understood, but it is believed to act as a potent alkylating agent.[18] It reacts with and methylates various macromolecules, including DNA, lipids, and enzymes, particularly those containing sulfhydryl groups, disrupting their function.[18] This disruption of cellular processes, especially in the nervous system, leads to toxicity.[19]

Mechanism_of_Action cluster_EF This compound (EF) cluster_MB Methyl Bromide (MB) EF This compound Mitochondria Mitochondrial Respiratory Chain EF->Mitochondria Cytochrome Cytochrome c oxidase Mitochondria->Cytochrome inhibits Respiration Cellular Respiration Inhibition Cytochrome->Respiration Mortality_EF Rapid Insect Mortality Respiration->Mortality_EF MB Methyl Bromide Alkylation Alkylation of Macromolecules MB->Alkylation DNA DNA Alkylation->DNA Proteins Proteins (Enzymes) Alkylation->Proteins Lipids Lipids Alkylation->Lipids Disruption Disruption of Cellular Processes Alkylation->Disruption Nervous_System Nervous System Disruption Disruption->Nervous_System Mortality_MB Insect Mortality Nervous_System->Mortality_MB

Caption: Comparative signaling pathways for this compound and Methyl Bromide.

Safety and Environmental Profile

The safety and environmental profiles of EF and MB are starkly different, with EF holding significant advantages.

AspectThis compound (EF)Methyl Bromide (MB)Source(s)
Ozone Depletion Potential No ozone-depleting properties.[5]Class I ozone-depleting substance.[7][8][5][7][8]
Occupational Exposure Limit (TLV) 100 ppm (TWA).[5][13]1 ppm (TWA).[13][5][13]
Residues Rapidly breaks down to naturally occurring formic acid and ethanol.[5][6] No Maximum Residue Limit (MRL) required for many commodities in Australia.[5]Can leave bromide residues, with established MRLs.[20][5][6][20]
Flammability Flammable, often formulated with CO2 to mitigate risk.[5][10]Non-flammable.[5][10]
Phytotoxicity Generally low phytotoxicity; did not affect chlorophyll or hue of treated orchids.[11] Did not affect sugar content or color of citrus.[13]Can be phytotoxic; significantly changed chlorophyll and hue of treated orchids, leading to plant death.[11][11][13]
Regulatory Status "Generally Regarded As Safe" (GRAS) by the US FDA for use as a food additive.[5][10] Approved for various fumigation uses in several countries.[5][21]Phased out under the Montreal Protocol for most uses, with critical use exemptions.[2][4][22][2][4][5][10][21][22]

Conclusion

This compound stands out as a viable and environmentally preferable alternative to Methyl Bromide for many fumigation applications. Its rapid action, favorable safety profile for workers, and lack of ozone-depleting properties make it a strong candidate for integrated pest management programs. While considerations such as its flammability and the need for potentially higher concentrations for some pests must be addressed, the overall benefits of EF, particularly in terms of environmental and human safety, are significant. Further research to optimize application protocols for a wider range of commodities and pests will continue to enhance its utility as a replacement for MB.

References

Ethylene Formate: A Comprehensive Evaluation as a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethylene Formate's Performance Against Conventional and Other Green Solvents, Supported by Experimental Data.

The growing emphasis on sustainable chemistry has propelled the search for greener solvent alternatives that minimize environmental impact without compromising performance. This compound (also known as ethyl methanoate) has emerged as a promising candidate, offering a unique combination of favorable physicochemical properties, a good safety profile, and biodegradability. This guide provides a detailed comparison of this compound with other common solvents, presents experimental protocols for its application, and visualizes key workflows and concepts to aid in its evaluation and adoption.

Data Presentation: A Comparative Analysis of Solvent Properties

To facilitate a clear and objective comparison, the following tables summarize key quantitative data for this compound against a selection of conventional and other green solvents.

Table 1: Physicochemical Properties

This table outlines fundamental physical and chemical characteristics that influence a solvent's behavior and suitability for various applications.

PropertyThis compoundEthanolAcetoneEthyl AcetateDichloromethaneN,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Cyrene
CAS Number 109-94-464-17-567-64-1141-78-675-09-268-12-296-47-95614-37-953716-82-8
Molecular Weight ( g/mol ) 74.0846.0758.0888.1184.9373.1086.13100.16128.13
Boiling Point (°C) 54.4[1]78.3[2]56.3[3]77.1[4][5]39.6[6][7]153[8][9]80.2[10]106[11][12]227[13]
Melting Point (°C) -80.5[1]-114.1[2]-94.9[3]-83.6[5][14]-96.7[15]-61[9]-136[10]-140[11][12]N/A
Density (g/mL at 20°C) 0.917[16]0.7890.7910.902[17]1.326[7]0.949[9]0.854[10]0.86[11]1.25[13]
Viscosity (cP at 20°C) 0.4[17]1.20.320.440.440.92~0.60.55[18]11.5
Vapor Pressure (mmHg at 20°C) 200[16]43.9180733502.7~102~37<0.01
Flash Point (°C) -20[1][16]13[2]-20[19]-4[17]N/A58[8][9]-11[20]-1[11]108
Water Solubility ( g/100g at 20°C) 11.8[1]MiscibleMiscible8.71.3Miscible141.1[11]Miscible[13]
Table 2: Solvency and Polarity

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's dissolving power by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible.

ParameterThis compoundEthanolAcetoneEthyl AcetateDichloromethaneN,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Cyrene
δD (MPa½) 15.515.815.515.818.217.416.816.619.0
δP (MPa½) 8.48.810.45.36.313.75.73.115.1
δH (MPa½) 8.419.47.07.26.111.38.03.510.8
Relative Polarity 0.2590.6540.3550.2280.3090.3860.1980.131N/A

Note: HSP values can vary slightly depending on the source and determination method.

Table 3: Health, Safety, and Environmental Profile

This table provides a comparative overview of the safety and environmental impact of the selected solvents. Lower LD50/LC50 values indicate higher toxicity.

ParameterThis compoundEthanolAcetoneEthyl AcetateDichloromethaneN,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Cyrene
Oral LD50 (rat, mg/kg) 1850[4][16][21]7060580056201600[22]2800~2000200 - 2000[23]>5000
Inhalation LC50 (rat, 4h, ppm) 8000[16][21]20000320001600160009400~6000N/AN/A
Biodegradability Readily biodegradable[24]Readily biodegradableReadily biodegradableReadily biodegradableNot readily biodegradableNot readily biodegradableInherently biodegradableNot readily biodegradableReadily biodegradable[1]
Environmental Fate Volatilizes, hydrolyzes in water[24]Volatilizes, dissolves in waterVolatilizes, dissolves in waterVolatilizes, hydrolyzes in waterPersistent in the environmentPersistent in the environmentLow potential for bioaccumulationLow potential for bioaccumulationN/A
Green Chemistry Classification Recommended/UsableRecommendedRecommendedRecommendedHazardousHighly HazardousRecommendedRecommendedRecommended

Note: Green Chemistry Classification is a generalization based on various solvent selection guides.

Experimental Protocols

To provide practical guidance for researchers, this section details experimental methodologies for key applications of this compound.

Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres via Solvent Evaporation

This protocol is adapted from studies demonstrating the successful use of this compound as a less toxic alternative to dichloromethane for fabricating PLGA microspheres.[25]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a defined amount of PLGA and the API in this compound. The concentration will depend on the desired drug loading and microsphere characteristics.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase at a specified volume ratio (e.g., 8:20 organic to aqueous).[25]

  • Homogenization: Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The speed and duration of homogenization will influence the final particle size.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at a constant speed under ambient or slightly elevated temperature to facilitate the evaporation of this compound. The faster evaporation rate of this compound compared to dichloromethane can shorten this step.[25]

  • Microsphere Hardening and Collection: Continue stirring for a sufficient period to ensure complete solvent removal and hardening of the microspheres.

  • Washing and Drying: Collect the hardened microspheres by filtration or centrifugation. Wash the microspheres several times with deionized water to remove residual PVA and any unencapsulated drug. Dry the microspheres under vacuum.

General Protocol for a Grignard Reaction

This compound can serve as a suitable solvent for Grignard reactions, offering an alternative to traditional ethers like diethyl ether and THF.[26]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • This compound (anhydrous)

  • Substrate (e.g., aldehyde, ketone, or another ester)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Formation: Add a small portion of the alkyl or aryl halide dissolved in anhydrous this compound to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Substrate: After the Grignard reagent formation is complete, cool the reaction mixture to the desired temperature (often 0°C). Add the substrate, dissolved in anhydrous this compound, dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation and use of this compound as a green solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Green & Safety Assessment cluster_2 Phase 3: Performance & Economic Evaluation cluster_3 Phase 4: Final Selection start Define Application Requirements (e.g., boiling point, polarity) screening Screen Solvent Databases (e.g., CHEM21, company guides) start->screening health Health Hazards (Toxicity, Carcinogenicity) screening->health safety Safety Hazards (Flammability, Reactivity) screening->safety env Environmental Impact (Biodegradability, VOC content) screening->env performance Lab-Scale Performance Testing (Solubility, Reaction Yield) health->performance safety->performance env->performance cost Economic Feasibility (Price, Recycling Cost) performance->cost selection Select Optimal Green Solvent cost->selection

Caption: A generalized workflow for green solvent selection.

Ethylene_Formate_Lifecycle cluster_production Production cluster_use Use Phase cluster_disposal End-of-Life ethanol Ethanol esterification Esterification ethanol->esterification formic_acid Formic Acid formic_acid->esterification ef This compound esterification->ef solvent Solvent in: - Organic Synthesis - Formulations - Cleaning ef->solvent waste Waste Stream solvent->waste biodegradation Biodegradation waste->biodegradation co2 CO2 biodegradation->co2 water H2O biodegradation->water

Caption: The lifecycle of this compound as a green solvent.

References

Comparing the efficacy of Ethylene formate against different insect species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ethylene formate as a fumigant against various insect species. Its performance is evaluated alongside alternative treatments, supported by experimental data to inform pest management strategies and future research directions.

Executive Summary

This compound is a rapid-acting fumigant that presents a viable alternative to traditional fumigants like methyl bromide and phosphine.[1][2] It demonstrates broad-spectrum efficacy against a range of stored product and quarantine pests.[1][2] A key advantage of this compound is its rapid breakdown into naturally occurring compounds, formic acid and ethanol, minimizing residue concerns.[3] Its effectiveness is often enhanced when used in combination with carbon dioxide, which also mitigates its flammability.[1][4] This guide synthesizes available data on the lethal concentrations of this compound for various insect species, details the experimental protocols for its application, and explores its mechanism of action.

Efficacy of this compound Against Various Insect Species

The efficacy of a fumigant is commonly expressed as the product of its concentration (C) and the duration of exposure (t), known as the Ct product (g·h/m³). The LCt99 value represents the Ct product required to achieve 99% mortality in a pest population. The following tables summarize the LCt99 values of this compound against several key insect pests.

Insect SpeciesLife StageTemperature (°C)Exposure Time (h)LCt99 (g·h/m³)Reference
Aphis gossypii (Cotton aphid)Adult2048.96[5]
Aphis gossypii (Cotton aphid)Nymph2344.42[6]
Aphis gossypii (Cotton aphid)Adult2343.73[6]
Aphis spiraecola (Spirea aphid)Nymph2344.45[6]
Aphis spiraecola (Spirea aphid)Adult2347.55[6]
Frankliniella occidentalis (Western flower thrips)Adult20414.00[5]
Tetranychus urticae (Two-spotted spider mite)Adult20419.07[5]
Asiacornococcus kaki (Scale insect)Egg56126.13[7]
Asiacornococcus kaki (Scale insect)Nymph5642.13[7]
Asiacornococcus kaki (Scale insect)Adult569.69[7]

Comparison with Alternative Fumigants

This compound offers distinct advantages and disadvantages when compared to methyl bromide and phosphine.

FeatureThis compoundMethyl BromidePhosphine
Action Speed Rapid (hours)[1]Rapid (hours)Slow (days)[8]
Residues Breaks down to natural productsCan leave bromide residuesCan leave phosphide residues
Ozone Depletion NoYesNo
Worker Safety (TLV) 100 ppm[1]5 ppm0.3 ppm
Efficacy at Low Temps Effective[1]Less effectiveNot recommended below 15°C[8]
Flammability Flammable (mitigated with CO2)Non-flammableFlammable/Explosive in certain concentrations
Insect Resistance No widespread resistance reportedResistance documentedWidespread resistance is a major concern[3]

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of fumigant efficacy. Below are generalized methodologies for conducting fumigation experiments with this compound and its alternatives.

This compound Fumigation Protocol
  • Test Insects: Cultures of the target insect species are reared under controlled laboratory conditions. For experiments, a known number of insects of a specific life stage are used.

  • Fumigation Chambers: Experiments are typically conducted in airtight chambers, such as glass desiccators or custom-built fumigation chambers of a known volume.

  • Dosage Calculation: The required amount of liquid this compound is calculated based on the chamber volume to achieve the target gas concentration (g/m³).

  • Application: The calculated dose of this compound is injected into the chamber through a septum. To ensure even distribution, it is often vaporized upon injection. For larger scale applications, a mixture of this compound and carbon dioxide is used.[4]

  • Exposure: The chambers are maintained at a constant temperature for a specified duration (e.g., 4 hours).

  • Gas Concentration Monitoring: Gas samples are taken from the chamber at regular intervals and analyzed using gas chromatography to determine the actual concentration over time and calculate the Ct product.

  • Aeration: After the exposure period, the chambers are thoroughly ventilated to remove the fumigant.

  • Mortality Assessment: The insects are transferred to a clean environment with food and held for a post-treatment period (e.g., 24-72 hours) before mortality is assessed. Insects that are unable to move when prodded are considered dead.

Methyl Bromide Fumigation Protocol
  • Chamber and Commodity Preparation: The fumigation enclosure must be gas-tight. The commodity's temperature is measured, as dosage is temperature-dependent.[9][10]

  • Dosage Calculation: The dosage of methyl bromide is calculated based on the volume of the enclosure and the commodity temperature.[10]

  • Application: Methyl bromide is introduced into the chamber from a pressurized cylinder through a heating coil (volatilizer) to ensure it enters as a gas.[9] Fans are used to circulate the gas for uniform distribution.[9]

  • Exposure Period: A typical exposure period is 2 hours.[10]

  • Monitoring: Gas concentrations are monitored to ensure they remain at the required level throughout the treatment.[9]

  • Aeration: The enclosure is ventilated until the methyl bromide concentration drops to a safe level.

Phosphine Fumigation Protocol
  • Sealing: The storage structure (e.g., silo) must be sealed to be as airtight as possible.[8]

  • Dosage: Phosphine is typically applied in solid formulations (tablets or pellets) of aluminum phosphide or magnesium phosphide, which react with atmospheric moisture to release phosphine gas. The dosage is based on the volume of the storage.

  • Application: The formulation is distributed throughout the grain mass or placed in a manner that allows for gas distribution.

  • Exposure Period: Phosphine is a slow-acting fumigant, requiring long exposure periods, typically 7 to 10 days, depending on the temperature and the target pest's life stage.[8]

  • Temperature: Fumigation with phosphine is generally not recommended at temperatures below 15°C.[8]

  • Aeration: After fumigation, the structure is ventilated to allow the gas to dissipate.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in fumigation studies and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_fumigation Fumigation cluster_analysis Data Collection & Analysis Insect_Rearing Insect Rearing Chamber_Setup Fumigation Chamber Setup Insect_Rearing->Chamber_Setup Dosage_Calculation Dosage Calculation Chamber_Setup->Dosage_Calculation Fumigant_Application Fumigant Application Dosage_Calculation->Fumigant_Application Exposure Controlled Exposure Fumigant_Application->Exposure Gas_Monitoring Gas Concentration Monitoring Exposure->Gas_Monitoring Mortality_Assessment Mortality Assessment Exposure->Mortality_Assessment Data_Analysis LCt Value Calculation Gas_Monitoring->Data_Analysis Mortality_Assessment->Data_Analysis

Caption: A generalized workflow for determining the efficacy of a fumigant against insect pests.

Mechanism of Action: Inhibition of Cellular Respiration

The insecticidal activity of this compound is attributed to its hydrolysis into formic acid and ethanol within the insect's body. Formic acid is the primary toxic agent, acting as an inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[11][12] This inhibition disrupts cellular respiration, leading to a rapid cessation of energy production (ATP synthesis) and ultimately, cell death.

Signaling_Pathway cluster_entry Fumigant Action cluster_mitochondrion Mitochondrial Respiration cluster_outcome Cellular Outcome EF This compound Enters Insect Hydrolysis Hydrolysis EF->Hydrolysis Formate Formic Acid (Formate) Hydrolysis->Formate Ethanol Ethanol Hydrolysis->Ethanol COX Cytochrome c Oxidase (Complex IV) Formate->COX Inhibition ETC Electron Transport Chain ETC->COX ATP_Synthase ATP Synthase ETC->ATP_Synthase O2_H2O O₂ → H₂O COX->O2_H2O Energy_Crisis Energy Crisis (No ATP) COX->Energy_Crisis ATP ATP Production ATP_Synthase->ATP Cell_Death Cell Death Energy_Crisis->Cell_Death

Caption: Proposed mechanism of this compound toxicity via inhibition of cytochrome c oxidase.

Conclusion

This compound is a promising fumigant with rapid action and a favorable safety and environmental profile compared to some traditional alternatives.[1][2] Its efficacy against a broad range of insect pests, coupled with a lack of widespread resistance, makes it a valuable tool for integrated pest management programs, particularly in situations where rapid turnaround times are essential and residue concerns are paramount. Further research into optimizing its application, especially in combination with other gases, and a deeper understanding of its metabolic effects on a wider variety of insect species will continue to enhance its utility in the field.

References

A Comparative Guide to Ethylene Production: Pyrolysis of Ethylene Formate Versus Other Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of ethylene, a crucial building block in the chemical and pharmaceutical industries, is of paramount importance. Thermal pyrolysis of ethyl esters presents a viable route to ethylene, and this guide provides a comparative analysis of the performance of ethylene formate against other common ethyl esters—ethyl acetate, ethyl propionate, and ethyl butyrate—in this process. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying reaction mechanism.

Performance Comparison of Ethyl Ester Pyrolysis

The efficiency of ethylene production via pyrolysis of ethyl esters is highly dependent on the specific ester and the reaction conditions. The following table summarizes key quantitative data from various experimental studies.

Ethyl EsterTemperature (°C)Conversion (%)Ethylene Selectivity (%)Key Observations
This compound 250100>98High selectivity to ethylene with minimal ethane formation.[1]
375 or lessNot specifiedNot specifiedFormation of ethylene accompanied by decomposition products of formic acid and other hydrocarbons like methane, ethane, and butylene.[1]
1248 - 1634Not specifiedNot specifiedIn shock tube experiments, formic acid is a major intermediate, which primarily dehydrates to H2O and CO.[2]
Ethyl Acetate 400 - 600VariableHighPyrolysis in a free-fall tubular reactor yields ethylene and acetic acid.
1248 - 1634Not specifiedNot specifiedIn shock tube experiments, acetic acid is the major intermediate.
Ethyl Propionate 460LowNot specifiedEthylene produced is contaminated with nearly 5% ethane.[1]
1248 - 1634Not specifiedNot specifiedGenerates the largest CO2/H2O ratio among the three esters in shock tube experiments, indicating a different decomposition pathway for the resulting propanoic acid.[2]
Ethyl Butyrate Not specifiedNot specifiedNot specifiedDirectly comparable quantitative data for the pyrolysis of ethyl butyrate for ethylene production was not readily available in the reviewed literature.

Reaction Mechanism: A Common Pathway

The pyrolysis of ethyl esters containing a β-hydrogen atom proceeds through a unimolecular elimination reaction known as an Ei (Elimination Internal) mechanism. This reaction occurs via a concerted, six-membered cyclic transition state, resulting in the syn-elimination of a carboxylic acid and the formation of an alkene (ethylene in this case).

Caption: General mechanism for the pyrolysis of ethyl esters.

Experimental Protocols

The pyrolysis of ethyl esters is typically conducted in the gas phase at elevated temperatures. The specific experimental setup can vary, but generally involves a heated reactor, a system for introducing the ester, and analytical equipment to identify and quantify the products.

Fast Pyrolysis in a Free-Fall Tubular Reactor

This method is suitable for studying the thermal decomposition of esters like ethyl acetate.

  • Apparatus: The setup consists of a vertically oriented tubular reactor, typically made of quartz, placed inside a furnace. A syringe pump is used to introduce the liquid ester into the top of the heated reactor. The reactor outlet is connected to a gas chromatograph (GC) for online analysis of the products.

  • Procedure:

    • The tubular reactor is heated to the desired pyrolysis temperature (e.g., 400-600 °C) and purged with an inert gas, such as nitrogen.

    • The liquid ethyl ester is fed into the reactor at a constant rate using a syringe pump. The ester vaporizes upon entry into the hot zone.

    • The gaseous products exit the reactor and are directly injected into a GC equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID) for the identification and quantification of the products.

  • Data Analysis: The conversion of the ethyl ester and the selectivity for ethylene are calculated from the GC data by comparing the peak areas of the reactant and products.

Pyrolysis in a Shock Tube

This technique is used for studying reaction kinetics at high temperatures and short reaction times.

  • Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The driven section is filled with a dilute mixture of the ethyl ester in an inert gas (e.g., argon).

  • Procedure:

    • The driven section of the shock tube is filled with a prepared mixture of the ethyl ester and argon at a low pressure.

    • The diaphragm is ruptured, causing a shock wave to travel through the ester-argon mixture, rapidly heating it to the desired pyrolysis temperature (e.g., 1200-1700 K).

    • The species concentrations behind the reflected shock wave are monitored over time using techniques such as laser absorption spectroscopy.

  • Data Analysis: Time-history profiles of the reactants and products are used to determine reaction rates and validate kinetic models of the pyrolysis process.

Conclusion

The pyrolysis of ethyl esters offers a direct route to ethylene. Based on the available data, This compound demonstrates superior performance at a significantly lower temperature (250 °C) with very high conversion and selectivity to ethylene. In contrast, other ethyl esters like ethyl propionate require higher temperatures and may produce less pure ethylene. The choice of the specific ethyl ester for ethylene production will depend on the desired purity of the ethylene, the energy efficiency of the process, and the tolerance for byproducts. The consistent underlying Ei elimination mechanism across these esters provides a predictable framework for understanding their thermal decomposition. Further research into the pyrolysis of ethyl butyrate under controlled conditions would be beneficial for a more complete comparative analysis.

References

Ethylene Carbonate: A Comparative Performance Analysis in Solvent Systems for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene Carbonate (EC) stands as a cornerstone solvent in the formulation of electrolytes for high-performance lithium-ion batteries (LIBs). Its unique physicochemical properties facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes, a critical factor for ensuring battery longevity and safety. This guide provides an objective comparison of Ethylene Carbonate's performance in various solvent systems, supported by experimental data, to aid researchers in the selection and optimization of electrolyte formulations.

Performance Comparison of Ethylene Carbonate in Different Solvent Systems

The performance of Ethylene Carbonate is most critically evaluated in the context of its application in lithium-ion battery electrolytes, where it is typically blended with linear carbonates to achieve optimal performance. A key comparison is often drawn with Propylene Carbonate (PC), a structurally similar cyclic carbonate.

Table 1: Physicochemical Properties of Ethylene Carbonate vs. Propylene Carbonate

PropertyEthylene Carbonate (EC)Propylene Carbonate (PC)Reference
Molecular FormulaC₃H₄O₃C₄H₆O₃
Molar Mass88.06 g·mol⁻¹102.09 g·mol⁻¹
Melting Point34-37 °C-48.8 °C[1][2]
Boiling Point243-244 °C242 °C[2][3]
Dielectric Constant89.8 (at 25 °C)64.4 (at 25 °C)
Dipole Moment4.9 D5.0 D[4]

The high melting point of EC necessitates its use in combination with co-solvents, typically linear carbonates like Ethyl Methyl Carbonate (EMC) or Diethyl Carbonate (DEC), to form a liquid electrolyte at room temperature.[2][5]

Table 2: Performance Characteristics of EC-based vs. PC-based Electrolytes on Graphite Anodes

Performance MetricEthylene Carbonate (EC) basedPropylene Carbonate (PC) basedReference
SEI Formation on Graphite Forms a stable, passivating SEI layer.Causes graphite exfoliation and solvent co-intercalation.[4][6][7]
Reversible Cycling Enables stable and reversible lithium ion intercalation/de-intercalation.Leads to continuous electrolyte decomposition and rapid capacity fade.[2]
Low-Temperature Performance Limited by the high melting point of EC, requires co-solvents.Superior due to its wide liquid temperature range.[2]
Ionic Conductivity Good, especially when mixed with low-viscosity linear carbonates.Generally good.[4]

The "EC-PC Disparity" is a well-documented phenomenon where the seemingly minor difference of a single methyl group leads to vastly different performance on graphite anodes.[7] EC's ability to form a protective SEI is indispensable for the long-term cycling of LIBs with graphite anodes.[2][7]

Impact of Co-Solvent Ratio and Salt Concentration

The ratio of Ethylene Carbonate to linear carbonates and the concentration of the lithium salt significantly influence the electrolyte's properties.

Table 3: Effect of EC:EMC Ratio and LiFSI Salt Concentration on Electrolyte Performance

Electrolyte CompositionIonic Conductivity (mS cm⁻¹)Key Performance AttributesReference
1 M LiPF₆ in EC:EMC (1:3)21.5Peak ionic conductivity observed at this ratio.[8]
1 M LiPF₆ in pure EC19.54High salt dissociation but higher viscosity.[8]
1 M LiPF₆ in pure EMC9.69Lower viscosity but reduced salt dissociation.[8]
LiFSI:EC (1:6 molar ratio)~7.0 (at 30 °C)High conductivity, superior to LiTFSI counterpart.[9]
LiFSI:EC (1:2 molar ratio)1.5 (at 30 °C)Highly concentrated, improved electrochemical stability.[9]

Optimizing the EC to co-solvent ratio is crucial for balancing ionic conductivity, viscosity, and SEI formation.[8] Furthermore, highly concentrated electrolytes, such as those with a high LiFSI to EC molar ratio, have shown promise in enhancing electrochemical stability and performance in high-capacity and high-voltage cells.[9][10]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments in the evaluation of Ethylene Carbonate-based electrolytes.

Protocol 1: Ionic Conductivity Measurement
  • Electrolyte Preparation: Electrolytes are prepared in an argon-filled glovebox. The solvents (e.g., Ethylene Carbonate, Ethyl Methyl Carbonate) and the lithium salt (e.g., LiPF₆, LiFSI) are dried under vacuum before use. The salt is dissolved in the solvent or solvent mixture to the desired concentration (e.g., 1 M or a specific molar ratio).

  • Measurement: The ionic conductivity of the prepared electrolyte is measured using a conductivity meter connected to a suitable sensor. The measurement is typically performed inside the glovebox to prevent moisture contamination. The temperature is controlled and recorded, as conductivity is temperature-dependent.[9]

Protocol 2: Electrochemical Performance and Stability (Cell Cycling)
  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox. For a typical half-cell, a lithium metal foil serves as the counter/reference electrode, and a graphite-coated copper foil is used as the working electrode. A separator (e.g., microporous polypropylene) is placed between the electrodes.

  • Electrolyte Filling: A specific volume of the prepared electrolyte is injected into the cell assembly, ensuring the separator and electrodes are fully wetted.

  • Formation Cycling: The assembled cells undergo a formation process, which typically involves cycling at a low C-rate (e.g., C/20) for a few cycles.[11] This step is crucial for the formation of a stable SEI.

  • Galvanostatic Cycling: The cells are then cycled at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 3.0 V and 4.15 V) using a battery test system.[8] Key performance metrics such as discharge capacity, coulombic efficiency, and capacity retention over a number of cycles are recorded.

Protocol 3: SEI Characterization
  • Post-mortem Analysis: After a specific number of cycles, the cells are carefully disassembled inside a glovebox. The electrodes are retrieved and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Surface Analysis: The surface of the electrodes is then characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI layer and Scanning Electron Microscopy (SEM) to observe its morphology.[9][10]

Visualizing Key Processes

Diagrams are provided to illustrate the fundamental mechanisms and experimental workflows discussed.

SEI_Formation cluster_EC EC-based Electrolyte cluster_Graphite Graphite Anode cluster_PC PC-based Electrolyte EC Ethylene Carbonate Li_ion_solvated_EC Solvated Li+ EC->Li_ion_solvated_EC Solvates Li+ Graphite Graphite Layers Li_ion_solvated_EC->Graphite Intercalation SEI Stable SEI Layer (Protective) Graphite->SEI Forms on surface Exfoliation Graphite Exfoliation (Destructive) Graphite->Exfoliation Leads to PC Propylene Carbonate Li_ion_solvated_PC Solvated Li+ PC->Li_ion_solvated_PC Solvates Li+ Li_ion_solvated_PC->Graphite Co-intercalation

Caption: SEI formation on graphite with EC vs. PC electrolytes.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (EC, Co-solvent, Salt) C Coin/Pouch Cell Assembly A->C B Electrode & Separator Preparation B->C D Formation Cycling (SEI Formation) C->D E Galvanostatic Cycling (Performance Metrics) D->E F Cell Disassembly E->F G SEI Characterization (XPS, SEM) F->G

Caption: Workflow for evaluating electrolyte performance.

References

A Comparative Guide to Purity Assessment of Ethylene Formate: GC Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For ethylene formate (ethylene glycol diformate), a versatile solvent and reagent, ensuring high purity is paramount for its application in sensitive processes, including drug development and synthesis. This guide provides a comprehensive comparison of gas chromatography (GC) for the purity assessment of this compound against alternative analytical techniques, supported by detailed experimental protocols and performance data.

Gas Chromatography: The Gold Standard for Volatile Compound Analysis

Gas chromatography with flame ionization detection (GC-FID) stands as the primary and most robust method for quantifying the purity of this compound and its potential impurities. Its high resolution, sensitivity, and reproducibility make it the industry standard.

A typical GC-FID analysis separates this compound from its likely process-related impurities, such as ethylene glycol, formic acid, and ethylene glycol monoformate. The principle lies in the differential partitioning of these compounds between a stationary phase within a capillary column and a mobile gaseous phase. The separated compounds are then detected and quantified by the flame ionization detector.

Performance Characteristics of GC-FID Method

The performance of a GC-FID method for this compound purity assessment is summarized in the table below. These values are representative of a properly validated method.

ParameterGC-FIDKarl Fischer TitrationAcid-Base Titration
Analyte(s) This compound & Organic ImpuritiesWaterAcidic Impurities (Formic Acid)
Limit of Detection (LOD) ~0.001% (area)~10 ppm~0.01%
Limit of Quantification (LOQ) ~0.003% (area)~30 ppm~0.03%
**Linearity (R²) **>0.999N/AN/A
Accuracy (Recovery) 98-102%99-101%98-102%
Precision (RSD) < 2%< 1%< 2%
Analysis Time ~15-20 minutes~5-10 minutes~10-15 minutes
Specificity HighHigh (for water)Moderate (for total acidity)

Alternative Methods for Purity Assessment

While GC-FID provides a comprehensive purity profile, other techniques can be employed to quantify specific key impurities, offering complementary information.

  • Karl Fischer Titration: This is the benchmark method for the precise determination of water content.[1][2][3] It is highly specific and sensitive to water, making it an essential orthogonal technique for a complete purity assessment.

  • Acid-Base Titration: A simple and cost-effective method to quantify acidic impurities, primarily residual formic acid.[4][5] This technique provides a measure of the total acidity in the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of the analyte's signals to that of a certified internal standard. While powerful, it is a more complex and less commonly used technique for routine quality control.[6][7]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify related organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Autosampler.

Reagents:

  • Carrier Gas: Helium, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Makeup Gas: Nitrogen, high purity.

  • Solvent: Dichloromethane or a suitable solvent of high purity.

  • This compound reference standard.

  • Reference standards for potential impurities (e.g., ethylene glycol, formic acid, ethylene glycol monoformate).

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare calibration standards by serial dilution. Prepare a mixed standard containing this compound and potential impurities to verify peak identification and resolution.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the solvent to a known concentration.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow: 1.5 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the standards and samples into the GC system.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Calculate the area percent of this compound and any identified impurities. For quantitative analysis, use a calibration curve generated from the reference standards.

Karl Fischer Titration

Objective: To determine the water content in this compound.

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric).

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Anhydrous methanol or a suitable Karl Fischer solvent.

Procedure:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content in ppm or percentage.

Acid-Base Titration

Objective: To determine the content of acidic impurities (e.g., formic acid) in this compound.

Instrumentation:

  • Burette (50 mL).

  • pH meter or colorimetric indicator (e.g., phenolphthalein).

Reagents:

  • Standardized sodium hydroxide solution (0.1 M).

  • Ethanol (neutralized).

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of neutralized ethanol.

  • Titration: Titrate the sample solution with the standardized sodium hydroxide solution.

  • Endpoint Determination: Determine the endpoint of the titration using a pH meter (the equivalence point) or by observing a persistent color change of the indicator.

  • Calculation: Calculate the percentage of formic acid based on the volume of titrant used.

Workflow and Pathway Diagrams

GC_Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Standard Prepare Reference Standards GC_Injection Inject into GC System Standard->GC_Injection Sample Prepare this compound Sample Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Generate Certificate of Analysis Quantification->Report Purity_Assessment_Logic cluster_methods Analytical Methods cluster_impurities Target Analytes EthyleneFormate This compound Purity Assessment GC_FID GC-FID (Primary Method) EthyleneFormate->GC_FID KF Karl Fischer Titration EthyleneFormate->KF Titration Acid-Base Titration EthyleneFormate->Titration NMR qNMR EthyleneFormate->NMR Organic Organic Impurities (e.g., Ethylene Glycol, Monoformate) GC_FID->Organic Purity This compound Assay GC_FID->Purity Water Water Content KF->Water Acid Acidic Impurities (e.g., Formic Acid) Titration->Acid NMR->Purity

References

A Comparative Guide to UPLC-MS/MS and Other Methods for Quantifying Trace Levels of Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of formate, the simplest carboxylate anion, is crucial in various fields of research and development. From its role as a key metabolite in one-carbon metabolism to its significance as a biomarker for methanol poisoning and formaldehyde exposure, precise measurement at trace levels is often required. This guide provides a comprehensive comparison of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with other established analytical techniques for formate quantification. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Method Comparison at a Glance

The choice of an analytical method for formate quantification depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. Below is a summary of the performance characteristics of the UPLC-MS/MS method compared to alternative techniques.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
UPLC-MS/MS with Derivatization Chromatographic separation of a derivatized formate followed by mass spectrometric detection.~25 nM[1]~50 nM[1]High sensitivity and specificity, suitable for complex matrices, high throughput.Requires derivatization step, more complex instrumentation.
Headspace Gas Chromatography (GC-FID) Volatilization of derivatized formate from the sample matrix followed by gas chromatographic separation and flame ionization detection.0.020 mmol/L (20 µM)[2][3]0.026 mmol/L (26 µM)[2][3]Simple, reliable, and highly specific for volatile compounds.[2][3]Lower sensitivity compared to UPLC-MS/MS, requires derivatization.
Ion Chromatography (IC) Separation of formate from other anions on an ion-exchange column with conductivity detection.0.014 - 0.46 mg/L (0.31 - 10.2 µM)[4][5][6]0.042 - 0.61 mg/L (0.93 - 13.6 µM)[4][5]Direct analysis without derivatization, good for simple aqueous matrices.Can suffer from interferences from other anions, lower sensitivity than UPLC-MS/MS.
Enzymatic Assay Enzymatic oxidation of formate coupled to a colorimetric or fluorometric detection system.~0.5 mg/L (~11 µM)Not always specified, but linear range starts from ~50 µM.[1]High specificity due to enzyme catalysis, simple and rapid.Susceptible to matrix effects, may have a narrower linear range.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a thorough understanding of each technique.

UPLC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method enhances the sensitivity and chromatographic retention of the small and polar formate molecule, making it amenable to UPLC-MS/MS analysis. The protocol is adapted from a validated method for short-chain carboxylic acids[1].

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma or other biological fluid, add an internal standard (e.g., ¹³C-labeled formate).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile/water and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in 50% acetonitrile/water with 6% pyridine.

  • Incubate at 40°C for 30 minutes.

  • After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction. Vortex and transfer to an autosampler vial for analysis.

2. UPLC Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B over 8 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Formate-3NPH: Monitor the transition from the precursor ion (derivatized formate) to a specific product ion. The exact m/z values will need to be determined by infusion of the derivatized standard.

  • MRM Transition for IS-3NPH: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Headspace Gas Chromatography (GC-FID)

This method involves the conversion of formate to a volatile ester, which is then analyzed in the headspace of the sample vial[2][3].

1. Sample Preparation and Derivatization:

  • Place 200 µL of the sample (e.g., plasma) into a headspace vial.

  • Add an internal standard (e.g., ethanol).

  • Add a derivatizing agent (e.g., 200 µL of concentrated sulfuric acid in ethanol) to convert formate to ethyl formate.

  • Immediately seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the ethyl formate to partition into the headspace.

2. GC-FID Conditions:

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Column: A suitable capillary column for separating volatile compounds (e.g., a wax column).

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: An appropriate temperature gradient to separate ethyl formate from other volatile components.

  • Detector: Flame Ionization Detector (FID).

Ion Chromatography (IC)

This technique separates formate from other anions based on their interaction with an ion-exchange stationary phase[4][5][6].

1. Sample Preparation:

  • Dilute the sample in deionized water.

  • Filter the sample through a 0.22 µm filter to remove particulates.

2. IC Conditions:

  • Column: An anion-exchange column.

  • Eluent: An aqueous solution of a salt, such as sodium carbonate or sodium hydroxide, at a specific concentration.

  • Detection: Suppressed conductivity detection is typically used to enhance sensitivity.

Enzymatic Assay

This method relies on the specific enzymatic conversion of formate, and the product of this reaction is then measured.

1. Assay Principle:

  • Formate is oxidized by formate dehydrogenase in the presence of nicotinamide adenine dinucleotide (NAD+).

  • This reaction produces NADH, which can then be used to reduce a chromogenic or fluorogenic substrate.

  • The change in absorbance or fluorescence is proportional to the initial formate concentration.

2. General Procedure:

  • Prepare a reaction mixture containing buffer, NAD+, the detection substrate, and the enzyme.

  • Add the sample to the reaction mixture.

  • Incubate for a specified time at a controlled temperature.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Dry_Supernatant Dry Supernatant Centrifuge->Dry_Supernatant Derivatization Derivatization with 3-NPH Dry_Supernatant->Derivatization Stop_Reaction Stop Reaction Derivatization->Stop_Reaction UPLC_Separation UPLC Separation (C18 Column) Stop_Reaction->UPLC_Separation ESI Electrospray Ionization (Negative Mode) UPLC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Experimental workflow for formate quantification by UPLC-MS/MS with derivatization.

Alternative_Methods_Workflow cluster_gc Headspace GC-FID cluster_ic Ion Chromatography cluster_enzymatic Enzymatic Assay GC_Sample Sample GC_Derivatize Derivatize to Volatile Ester GC_Sample->GC_Derivatize GC_Headspace Headspace Extraction GC_Derivatize->GC_Headspace GC_Analysis GC-FID Analysis GC_Headspace->GC_Analysis IC_Sample Sample IC_Dilute Dilute & Filter IC_Sample->IC_Dilute IC_Analysis IC Analysis IC_Dilute->IC_Analysis Enz_Sample Sample Enz_Reaction Enzymatic Reaction Enz_Sample->Enz_Reaction Enz_Detection Colorimetric/ Fluorometric Detection Enz_Reaction->Enz_Detection

Caption: Simplified workflows for alternative formate quantification methods.

Conclusion

The UPLC-MS/MS method, particularly with derivatization, offers superior sensitivity and specificity for the quantification of trace levels of formate in complex biological matrices. While it requires more sophisticated instrumentation and a multi-step sample preparation protocol, its performance makes it the method of choice for demanding research and clinical applications. For laboratories with different analytical needs and resources, Headspace GC-FID, Ion Chromatography, and Enzymatic Assays provide viable alternatives with their own distinct advantages in terms of simplicity, cost, or specificity for certain sample types. This guide provides the necessary information for researchers to make an informed decision on the most appropriate method for their formate quantification studies.

References

Formate Production: A Comparative Analysis of Ethylene Glycol and Ethanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of formate production rates from ethylene glycol and ethanol reveals distinct efficiencies and underlying reaction pathways. While direct oxidation of ethylene to formate is not a prominent synthetic route, its derivative, ethylene glycol, serves as a viable precursor. In contrast, ethanol can be directly oxidized to formate, albeit often with competing reactions leading to other C2 products. This guide provides a comparative analysis of formate production from these two common feedstocks, supported by experimental data, detailed protocols, and reaction pathway visualizations.

Quantitative Comparison of Formate Production

The production of formate from ethylene glycol and ethanol has been investigated under various conditions, primarily through electro-oxidation. The following tables summarize key performance metrics from representative studies.

Table 1: Formate Production from Electro-oxidation of Ethylene Glycol
CatalystElectrolyteApplied Potential (V vs. RHE)Current Density (mA/cm²)Formate Faradaic Efficiency (%)Formate Production Rate (µmol/cm²/h)Reference
Ni₃S₂@NiFeMn-LDH/NF1 M KOH + 1 M EG1.5-90-[1]
NiCo-based MOF-1.68 (cell voltage)50>80-[2][3]
NiS1 M KOH + 1 M EG1.39550>80-[4]
CoFe-LDH-1.444~1000>90-[5]
Ni-Co₉S₈ NSAs/NF---92-[6]

Note: Production rates were not always explicitly stated and can be calculated from current density and Faradaic efficiency. "-" indicates data not provided in the source.

Table 2: Formate Production from Electro-oxidation of Ethanol

Direct quantitative data for formate production from ethanol is less common in the literature, as the primary oxidation products are typically acetaldehyde and acetic acid. However, some studies indicate formate production, particularly in alkaline media. Iron-based materials have been shown to yield formate and acetate as primary products from ethanol oxidation.[7] The complexity of the ethanol oxidation reaction (EOR) involves multiple competing pathways, making selective formate production challenging.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the electro-oxidation of ethylene glycol and ethanol.

Electro-oxidation of Ethylene Glycol for Formate Production

Catalyst: Ni₃S₂@NiFeMn-LDH nanosheet arrays supported on Nickel Foam (NF).[1]

Electrochemical Setup:

  • Working Electrode: Ni₃S₂@NiFeMn-LDH/NF

  • Counter Electrode: Platinum foil

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Electrolyte: 1 M KOH with 1 M Ethylene Glycol (EG)

  • Cell: Three-electrode electrochemical cell

Procedure: [1]

  • Linear Sweep Voltammetry (LSV) is performed in the potential range of 0.9–1.9 V vs. Reversible Hydrogen Electrode (RHE) to determine the catalytic activity.

  • Chronoamperometry (CA) is conducted at a constant potential (e.g., 1.5 V vs. RHE) for an extended period (e.g., 5 hours) to assess stability and for product quantification.

  • The liquid products in the electrolyte are analyzed using Ion Chromatography (IC) to quantify the concentration of formate and other products.

  • The Faradaic Efficiency (FE) for formate is calculated using the following equation: FE (%) = (moles of formate × n × F) / (total charge passed) × 100 where 'n' is the number of electrons transferred to produce one mole of formate from ethylene glycol (n=6), and 'F' is the Faraday constant (96485 C/mol).

Electro-oxidation of Ethanol

Catalyst: Carbon-supported Platinum (Pt/C).[10]

Electrochemical Setup:

  • Working Electrode: Glassy carbon electrode coated with a thin layer of Pt/C catalyst.

  • Counter Electrode: Platinum wire

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Electrolyte: 0.5 M H₂SO₄ containing ethanol.

  • Cell: Three-electrode electrochemical cell.

Procedure: [10]

  • The working electrode surface is cleaned by cycling the potential between –0.7 and 0.9 V at 50 mV/s in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Ethanol is injected into the electrolyte to the desired concentration.

  • Cyclic voltammetry and steady-state polarization measurements are performed to investigate the oxidation reaction.

  • Electrochemical Impedance Spectroscopy (EIS) can be used to further probe the reaction kinetics.

  • Product analysis can be performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on the electrolyte after electrolysis.

Reaction Pathways and Mechanisms

The conversion of ethylene glycol and ethanol to formate proceeds through distinct reaction pathways.

Ethylene Glycol to Formate

The electro-oxidation of ethylene glycol to formate in alkaline media is a multi-step process that involves the cleavage of the C-C bond. The reaction is believed to proceed through several intermediates. One proposed pathway involves the initial oxidation of one of the alcohol groups to an aldehyde, followed by further oxidation and C-C bond cleavage to yield two molecules of formate.[4][11]

Ethylene_Glycol_to_Formate EG Ethylene Glycol (HOCH₂CH₂OH) Intermediate1 Glycolaldehyde (HOCH₂CHO) EG->Intermediate1 -2H⁺, -2e⁻ Intermediate2 Glycolate (HOCH₂COO⁻) Intermediate1->Intermediate2 +OH⁻, -H⁺, -2e⁻ Intermediate3 Glyoxylate (OCHCOO⁻) Intermediate2->Intermediate3 -2H⁺, -2e⁻ Formate Formate (2 HCOO⁻) Intermediate3->Formate +OH⁻ (C-C cleavage)

Caption: Proposed reaction pathway for the electro-oxidation of ethylene glycol to formate.

Ethanol to Formate

The electro-oxidation of ethanol is more complex, with parallel pathways leading to C2 products (acetaldehyde and acetate) and C1 products (CO₂ and formate) through C-C bond cleavage.[8] The formation of formate from ethanol in alkaline media is thought to proceed via the cleavage of the C-C bond of an adsorbed intermediate.

Ethanol_to_Products cluster_C2 C2 Pathway cluster_C1 C1 Pathway (C-C Cleavage) Ethanol Ethanol (CH₃CH₂OH) Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde -2H⁺, -2e⁻ Adsorbed_Intermediate Adsorbed C1 Intermediate Ethanol->Adsorbed_Intermediate Adsorption & C-C Cleavage Acetate Acetate Acetaldehyde->Acetate +OH⁻, -H⁺, -2e⁻ Formate Formate (HCOO⁻) Adsorbed_Intermediate->Formate CO2 Carbon Dioxide (CO₂) Adsorbed_Intermediate->CO2

Caption: Competing reaction pathways in the electro-oxidation of ethanol.

Summary and Outlook

Comparing the production of formate from ethylene glycol and ethanol reveals that ethylene glycol is a more direct and selective precursor under the studied electrocatalytic conditions. High Faradaic efficiencies, exceeding 90%, have been reported for the conversion of ethylene glycol to formate.[1][5][6] In contrast, the oxidation of ethanol to formate is often hampered by competing reactions that lead to the formation of acetaldehyde and acetate, making selective formate production more challenging.

Future research in this area could focus on the development of highly selective catalysts for the direct oxidation of ethanol to formate, potentially through the design of active sites that favor C-C bond cleavage over partial dehydrogenation. For ethylene glycol, optimizing reactor design and process conditions for large-scale, continuous production of formate will be crucial for industrial applications. The insights provided in this guide can aid researchers and drug development professionals in selecting appropriate feedstocks and methodologies for formate synthesis.

References

The Ascending Profile of Ethylene Formate: A Comparative Guide to a Greener Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for more sustainable laboratory and manufacturing practices, the choice of solvent is a critical consideration. Traditional solvents, while effective, often carry a significant environmental and safety burden. This guide provides an objective comparison of ethylene formate against several conventional solvents, supported by quantitative data and detailed experimental protocols, to aid in the selection of more environmentally benign alternatives.

This compound is emerging as a viable substitute in various applications, including as a solvent for oils, greases, and cellulose derivatives, and as a potential replacement for acetone.[1] Its utility extends to pharmaceutical manufacturing, where it serves as an intermediate for critical compounds like uracil, cytosine, and thymine.[2][3] This guide will delve into the properties that position this compound as a noteworthy contender in the pursuit of greener chemistry.

Data Summary: A Comparative Overview

The following tables summarize key quantitative data for this compound and selected traditional solvents, offering a clear comparison of their physical, environmental, and safety profiles.

Table 1: Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)Methylene ChlorideAcetoneMethyl Ethyl Ketone (MEK)
Formula C₃H₆O₂C₇H₈C₈H₁₀CH₂Cl₂C₃H₆OC₄H₈O
Boiling Point (°C) 54[1]110.6[4]137-144[5]39.856.5[6]79.6
Vapor Pressure (mmHg @ 20°C) 200[1]226.7349[7]18077.5
Flash Point (°C) -20[1]4[4]27-32N/A (Non-flammable)[8]-18[6]-6
Water Solubility 90 g/L[1]Insoluble[4]Insoluble[9]Slightly Soluble[7]Miscible[2][10]Partially Soluble
Density (g/mL @ 20°C) 0.917[1]0.867[4]0.87[5]1.3250.786[6]0.805

Table 2: Environmental Impact Profile

PropertyThis compoundTolueneXylene (mixed isomers)Methylene ChlorideAcetoneMethyl Ethyl Ketone (MEK)
VOC Status VOCVOCVOCVOCVOC Exempt (U.S. EPA)[2]VOC[11]
Ozone Depletion Potential (ODP) 000~000
Biodegradability Readily biodegradableReadily biodegradable[4]Readily biodegradableReadily biodegradableReadily biodegradable[6]Readily biodegradable[12]
Environmental Fate Summary Not considered persistent or bioaccumulative.[13]Evaporates quickly; broken down by bacteria in soil and water.[4]Evaporates quickly; may leach into groundwater.[5]Evaporates quickly; expected lifetime in air is 130 days.Evaporates quickly; degraded by sunlight in air and by microorganisms in soil/water.[6]Evaporates from water; broken down by bacteria in soil and water.[12]

Table 3: Health and Safety Summary

PropertyThis compoundTolueneXylene (mixed isomers)Methylene ChlorideAcetoneMethyl Ethyl Ketone (MEK)
Primary Hazards Highly flammable; Harmful if swallowed/inhaled; Eye & respiratory irritation.[13][14][15]Flammable; CNS depressant; Developmental toxicity.[16][17]Flammable; Toxic; Skin & respiratory irritation.[9][18]Probable human carcinogen; CNS effects; Irritant.[19][20]Highly flammable; Eye & respiratory irritation.[2][21]Flammable; Eye & respiratory irritation; CNS effects.[22]
Oral LD₅₀ (rat, mg/kg) 1850[1]50004300160058002737
OSHA PEL (TWA 8-hr, ppm) 100[1]200100251000200

Experimental Protocols

To provide a practical basis for comparison, this section details methodologies for key experiments relevant to solvent performance and selection.

Experiment 1: Determination of Evaporation Rate

Objective: To quantitatively compare the evaporation rate of this compound with other volatile solvents.

Methodology (Based on ASTM D3539):

The ASTM D3539 standard test method provides a reliable procedure for determining the evaporation rates of volatile liquids.[1][13][14][23]

  • Apparatus: A Shell Thin-Film Evaporometer, which includes a constant-temperature cabinet, a sensitive balance, and a system for delivering dried air at a controlled rate.[14][24]

  • Preparation:

    • Bring the solvent sample to a stable temperature of 25 ± 0.5°C in a constant-temperature bath.[14]

    • Determine the specific gravity of the sample at this temperature.[14]

    • Suspend a specified type of filter paper from the balance inside the cabinet and establish a "no-load" position.[14]

  • Procedure:

    • Pass dried air through the cabinet at a controlled rate of 21 L/min.[14]

    • Using a syringe, dispense a known volume (e.g., 0.70 mL) of the temperature-equilibrated solvent onto the filter paper.

    • Record the loss in mass of the sample over time. This can be done manually by recording the balance reading at regular intervals or automatically with a recording balance.

  • Data Analysis:

    • Plot the percentage of the sample evaporated against elapsed time.

    • From this curve, determine the time required for 10%, 50%, and 90% of the sample to evaporate.

    • The evaporation rate can be expressed relative to a standard solvent (e.g., n-butyl acetate) or as an absolute measure of time.

A study comparing this compound to methylene chloride found that the evaporation rate of this compound was 2.1 times faster, which can be beneficial in processes like microsphere hardening by shortening process times.[9]

Experiment 2: Assessment of Solvent Power (Kauri-Butanol Value)

Objective: To compare the relative solvent power of this compound with traditional hydrocarbon solvents.

Methodology (Based on ASTM D1133):

The Kauri-Butanol (Kb) value is a measure of the solvent power of a hydrocarbon solvent.[25][26][27][28] A higher Kb value indicates a stronger solvent.[26][28]

  • Materials: A standard solution of kauri resin in n-butanol, the solvent to be tested, a 50-mL buret, and a 250-mL Erlenmeyer flask.

  • Procedure:

    • Weigh 20 ± 0.10 g of the standard kauri-butanol solution into the Erlenmeyer flask and ensure its temperature is 25 ± 5°C.[29]

    • Fill the buret with the solvent under test.

    • Titrate the solvent into the kauri-butanol solution while constantly swirling the flask.[29]

    • The endpoint is reached when the solution becomes cloudy or turbid to the point where 10-point type viewed through the flask becomes blurred.[25][26]

  • Calculation:

    • The volume of solvent used (in mL) is recorded.

    • A correction factor is applied based on the standardization of the kauri-butanol solution with toluene (Kb value = 105) and a heptane/toluene blend (Kb value = 40).

    • The final corrected volume is reported as the Kauri-Butanol value.

Note: This test is specifically designed for hydrocarbon solvents. Certain highly polar or oxygenated solvents, potentially including this compound, may be infinitely soluble in the test solution and thus cannot be assigned a Kb value by this method.[25] In such cases, alternative solubility tests, such as determining the solubility of a specific polymer or resin, would be more appropriate.[30][31]

Visualizing Workflows for Solvent Assessment

To further clarify the processes involved in solvent selection and evaluation, the following diagrams are provided.

SolventSelectionWorkflow cluster_0 Solvent Selection Framework cluster_1 Performance Assessment cluster_2 EHS Assessment req Define Application Requirements (e.g., solubility, BP, cost) perf_eval Evaluate Solvency & Evaporation Rate req->perf_eval proc_compat Assess Process Compatibility req->proc_compat env_impact Analyze Environmental Impact (VOC, GWP, ODP, Biodegradability) req->env_impact health_safety Review Health & Safety Data (Toxicity, Flammability, PEL) req->health_safety decision Compare Alternatives perf_eval->decision proc_compat->decision env_impact->decision health_safety->decision selection Select Optimal Solvent decision->selection

Caption: A logical workflow for selecting an optimal solvent.

EvaporationRateExperiment cluster_0 Experimental Workflow: Evaporation Rate (ASTM D3539) prep 1. Prepare Solvent (Equilibrate to 25°C) setup 2. Setup Evaporometer (Calibrate balance, set airflow to 21 L/min) prep->setup Sample ready dispense 3. Dispense Sample (Apply known volume to filter paper) setup->dispense Apparatus ready measure 4. Record Mass Loss (Monitor balance reading over time) dispense->measure Start timer calculate 5. Calculate & Plot Data (% Evaporated vs. Time) measure->calculate Data collected compare 6. Compare Results (Determine time to 90% evaporation) calculate->compare Analysis complete

Caption: A simplified workflow for comparing solvent evaporation rates.

Conclusion

The data indicates that this compound presents a compelling environmental and safety profile compared to several traditional solvents. While it is a volatile organic compound (VOC), its low toxicity, zero ozone depletion potential, and ready biodegradability are significant advantages. Its high vapor pressure and rapid evaporation can be beneficial in certain processes, potentially reducing drying times and energy consumption.[9]

Conversely, solvents like toluene and xylene, while effective, are associated with greater health risks, including potential developmental and neurological effects.[4][16] Methylene chloride is classified as a probable human carcinogen.[19][20] While acetone is VOC-exempt in the U.S. and has low toxicity, its high flammability is a notable hazard.[2][6]

Ultimately, the selection of a solvent requires a holistic assessment, balancing performance requirements with environmental, health, and safety considerations.[24] this compound offers a promising alternative that aligns with the principles of green chemistry, providing a less hazardous and more sustainable option for a range of applications in research and drug development.

References

A Comparative Analysis of Experimental and Computational Studies on Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data on ethyl formate, a molecule of interest in various chemical and physical contexts. By juxtaposing experimental findings with theoretical predictions, this document aims to offer a clearer understanding of its behavior, aiding in the development of more accurate predictive models and informing experimental design.

Data Presentation

Reaction Kinetics

The study of reaction kinetics is crucial for understanding the reactivity and degradation pathways of ethyl formate. Below is a comparison of experimentally determined and computationally calculated rate coefficients for two key reactions.

Table 1: Comparison of Experimental and Computational Rate Coefficients for the Reaction of Ethyl Formate with Cl Atoms at 298 K

ParameterExperimental ValueComputational ValueMethod
Rate Coefficient (k)(9.84 ± 0.79) × 10⁻¹² cm³/molecule·s2.97 × 10⁻¹⁸ T²·⁴ exp[-(390/T)] cm³/molecule·sExp: Relative Rate MethodComp: CVT/SCT with CCSD(T)/cc-pVDZ//M06-2X/6-31+g(d,p)

Table 2: Comparison of Experimental and Computational Arrhenius Parameters for the Unimolecular Decomposition of Ethyl Formate

Decomposition PathwayExperimental A-factor (s⁻¹)Experimental Ea (kcal/mol)Computational A-factor (s⁻¹)Computational Ea (kcal/mol)Method
EF → Formic Acid + Ethylene (Intramolecular H-shift)10¹²·³⁴48.1--Exp: Shock TubeComp: CCSD(T)/CBS(T-Q)//M06-2x/6-311++G(d,p)

Note: Direct computational values for A-factor and Ea were not provided in the same format in the searched literature, but the study confirms this is the dominant pathway based on calculated potential energy surfaces.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. The following table compares the experimentally observed vibrational frequencies of ethyl formate with those predicted by computational methods.

Table 3: Comparison of Experimental and Computational Vibrational Frequencies (cm⁻¹) for Ethyl Formate

Vibrational ModeExperimental FTIRExperimental RamanComputational (DFT)
C=O stretch1750 - 1735-Typically calculated
C-O stretch1200 - 1180-Typically calculated
C-H stretch2975 - 2860-Typically calculated
Fingerprint Region1500 - 400-Typically calculated

Note: While specific computational values for each peak were not found in a directly comparable format, DFT calculations are routinely used to predict vibrational spectra. The accuracy of these predictions depends on the chosen functional and basis set.

Experimental Protocols

Gas-Phase Relative Rate Kinetics

The experimental rate coefficient for the reaction of ethyl formate with Cl atoms was determined using a relative rate method.

  • Reactants: A mixture of ethyl formate, a reference compound with a known rate constant (e.g., ethyl chloride), and a Cl atom precursor (e.g., Cl₂) in a bath gas (e.g., N₂) is prepared in a reaction chamber.

  • Initiation: Cl atoms are generated by photolysis of the precursor using a UV light source (e.g., at 360 nm).

  • Monitoring: The concentrations of ethyl formate and the reference compound are monitored over time using a suitable analytical technique, such as gas chromatography with flame ionization detection (GC-FID).

  • Data Analysis: The relative rate of disappearance of ethyl formate and the reference compound is used to calculate the unknown rate constant, according to the equation: ln([EF]₀/[EF]ₜ) = (k_EF/k_ref) * ln([Ref]₀/[Ref]ₜ)

Shock Tube Pyrolysis

The thermal decomposition of ethyl formate was studied using a shock tube coupled with spectroscopic detection.

  • Mixture Preparation: A dilute mixture of ethyl formate in an inert gas (e.g., Argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant gas mixture, rapidly heating it to high temperatures (e.g., 1331–1615 K) and pressures.

  • Species Monitoring: The time-histories of reactant, intermediate, and product species (e.g., CO, CO₂, H₂O, OH) are monitored behind the reflected shock wave using techniques like laser absorption spectroscopy.

  • Kinetic Modeling: The experimental concentration profiles are compared with the predictions of a detailed chemical kinetic mechanism to validate and refine the reaction model.

Mandatory Visualization

Thermal Decomposition Pathway of Ethyl Formate

The following diagram illustrates the dominant pathway for the thermal decomposition of ethyl formate, which proceeds through an intramolecular hydrogen shift to form formic acid and ethylene.

G EF Ethyl Formate (CH3CH2OCHO) TS Transition State (Six-membered ring) EF->TS Intramolecular H-shift Products Formic Acid (HCOOH) + Ethylene (C2H4) TS->Products Decomposition

Caption: Dominant thermal decomposition pathway of ethyl formate.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylene Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Handling and disposing of chemical reagents like ethylene formate requires a clear, procedural approach to ensure the well-being of laboratory personnel and environmental integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with our commitment to be your preferred source for laboratory safety and chemical handling information.

This compound, a highly flammable liquid and vapor, poses several hazards that necessitate careful management.[1][2][3][4][5][6] It is harmful if swallowed or inhaled and causes serious eye irritation.[1][2][4][5][6] This document outlines the necessary steps for its safe handling and disposal, ensuring compliance with regulations and minimizing risks.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the immediate safety hazards associated with this compound. It is classified as a Class IB Flammable Liquid, with a low flash point that makes it a significant fire hazard.[7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield to prevent eye contact.[3][7] In case of contact, rinse cautiously with water for several minutes.[1][2][4][5][6]

  • Skin Protection: Use protective gloves and clothing to prevent skin contact.[1][7] If skin contact occurs, immediately flush with water.[7]

  • Respiratory Protection: Use in a well-ventilated area, preferably with local exhaust ventilation.[1][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[7]

In Case of a Spill:

  • Evacuate all non-essential personnel from the spill area.[9][10]

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4][9][10]

  • Absorb the spill with a non-combustible material like vermiculite, dry sand, or earth.[1][9]

  • Place the absorbed material into a sealed, labeled container for disposal.[9][11]

  • Ventilate the area of the spill after cleanup is complete.[9]

Quantitative Hazard Data

For a quick reference, the following table summarizes the key quantitative data related to the hazards of this compound.

PropertyValueCitation(s)
Flash Point-20°C (-4°F)[3][5][6][7][12]
Lower Explosive Limit (LEL)2.8%[7][12]
Upper Explosive Limit (UEL)16.0%[7][12]
Boiling Point54.0 °C (129.2 °F)[5][12]
Vapor Pressure200 mmHg (at 20°C)[7][12]
NIOSH RELTWA 100 ppm (300 mg/m³)[12]
NIOSH IDLH1500 ppm[12]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1][11][13] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[14][15]

  • Waste Identification: this compound is considered a hazardous waste due to its flammability.[8][9]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[9][10] The container should be compatible with the chemical and kept in a cool, well-ventilated area away from ignition sources.[1][9][11]

    • Ground and bond containers during transfer to prevent static discharge.[1][9]

  • Storage:

    • Store waste containers in a designated hazardous waste accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizers, alkalis, and acids.[1][7]

  • Disposal Method:

    • Do not dispose of this compound down the drain or into the environment.[1][13]

    • The recommended method of disposal is through a licensed hazardous waste disposal company.[2][13] These companies can typically offer incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date. This is a requirement under RCRA for hazardous waste generators.[15]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EthyleneFormateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe spill_kit Ensure Spill Kit is Accessible start->spill_kit collect Collect in a Labeled, Sealed Container ppe->collect spill_kit->collect store Store in a Cool, Ventilated, Designated Hazardous Waste Area collect->store incompatible Keep Away From Incompatible Materials store->incompatible contact_vendor Contact Licensed Hazardous Waste Disposal Company store->contact_vendor transport Arrange for Professional Transport contact_vendor->transport incinerate Incineration at a Permitted Facility transport->incinerate document Document Disposal Records incinerate->document

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.